Oroxylin A glucoronide
Description
Oroxylin A glucoronide has been reported in Scutellaria racemosa, Scutellaria prostrata, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-6-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O11/c1-30-19-13(32-22-18(27)16(25)17(26)20(33-22)21(28)29)8-12-14(15(19)24)10(23)7-11(31-12)9-5-3-2-4-6-9/h2-8,16-18,20,22,24-27H,1H3,(H,28,29)/t16-,17-,18+,20-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIPXNZUEQYPLZ-QSUZLTIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201310901 | |
| Record name | Oroxylin A 7-O-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36948-76-2 | |
| Record name | Oroxylin A 7-O-glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36948-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oroxylin A glucoronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036948762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oroxylin A 7-O-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OROXYLIN A GLUCORONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O84RM2NAEQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Oroxylin A Glucuronide: A Technical Guide to Synthesis and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oroxylin A, a flavonoid found in the roots of Scutellaria baicalensis Georgi, has garnered significant interest for its diverse pharmacological activities. However, its therapeutic potential is often modulated by its metabolic fate in the body. A primary metabolic pathway for oroxylin A is glucuronidation, which results in the formation of oroxylin A 7-O-β-D-glucuronide. This glucuronide conjugate often exhibits altered pharmacokinetic and pharmacodynamic properties compared to the parent aglycone. Understanding the synthesis and biosynthesis of oroxylin A glucuronide is therefore critical for the development of oroxylin A-based therapeutics. This technical guide provides an in-depth overview of the chemical synthesis and biosynthetic pathways of oroxylin A glucuronide, complete with experimental protocols, quantitative data, and pathway visualizations.
Biosynthesis of Oroxylin A Glucuronide
The biosynthesis of oroxylin A glucuronide is a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This enzymatic process involves the transfer of a glucuronic acid moiety from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the 7-hydroxyl group of oroxylin A. This reaction increases the water solubility of oroxylin A, facilitating its excretion from the body.
Several UGT isoforms have been identified as being involved in the glucuronidation of oroxylin A. The primary enzymes responsible are members of the UGT1A subfamily, including UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, and UGT1A10[1]. The liver is a major site of this biotransformation, with UGT1A9 being a key isoform in hepatic metabolism. In contrast, a combination of UGT1As, with a significant contribution from UGT1A10, is involved in its intestinal metabolism[2].
Biosynthetic Pathway
Caption: Biosynthesis of Oroxylin A Glucuronide.
Quantitative Data: Enzyme Kinetics
The kinetic parameters for the glucuronidation of oroxylin A by various human UGT isoforms have been determined. This data is crucial for understanding the efficiency and capacity of each enzyme in metabolizing oroxylin A.
| UGT Isoform | Kinetic Model | Km (µM) | Vmax (nmol/min/mg protein) |
| UGT1A3 | Substrate Inhibition | - | - |
| UGT1A7 | Michaelis-Menten | - | - |
| UGT1A8 | Autoactivation | - | - |
| UGT1A9 | Michaelis-Menten | 1.3 - 3.4 | 1.6 - 12.4 |
| UGT1A10 | Michaelis-Menten | - | - |
Note: Specific Km and Vmax values for all isoforms were not available in the provided search results. The data for UGT1A9 represents a range observed in studies. Some isoforms exhibited non-Michaelis-Menten kinetics, for which apparent kinetic parameters were not calculated[1].
Experimental Protocols: Biosynthesis
In Vitro Glucuronidation Assay Using Human Liver Microsomes
This protocol describes a typical in vitro experiment to study the metabolism of oroxylin A to its glucuronide form using human liver microsomes.
Materials:
-
Oroxylin A
-
Human Liver Microsomes (HLMs)
-
Uridine 5'-diphospho-glucuronic acid (UDPGA), trisodium salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Acetonitrile
-
Internal standard (e.g., wogonin)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing Tris-HCl buffer, MgCl₂, and human liver microsomes.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add oroxylin A (dissolved in a suitable solvent like DMSO, final concentration typically in the µM range) to the pre-incubated mixture.
-
Addition of Cofactor: Start the enzymatic reaction by adding UDPGA.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time period (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to precipitate the proteins.
-
Sample Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis to quantify the formation of oroxylin A 7-O-glucuronide.
Experimental Workflow
Caption: In Vitro Oroxylin A Glucuronidation Workflow.
Chemical Synthesis of Oroxylin A Glucuronide
The chemical synthesis of oroxylin A glucuronide can be achieved through a multi-step process, often starting from the naturally abundant flavonoid, baicalin (baicalein-7-O-glucuronide). A common strategy involves the methylation of the 6-hydroxyl group of baicalin, followed by other necessary modifications.
Synthetic Pathway
A reported method for the synthesis of Oroxylin A 7-O-beta-D-glucuronide methyl ester (OAGME) starts from baicalin methyl ester. The 6-hydroxyl group is selectively methylated using dimethyl sulphate in the presence of a base[3].
Caption: Chemical Synthesis of Oroxylin A Glucuronide Derivative.
Experimental Protocols: Chemical Synthesis
Synthesis of Oroxylin A 7-O-beta-D-glucuronide methyl ester (OAGME) from Baicalin
This protocol details the synthesis of OAGME from baicalin, adapted from reported procedures[3].
Step 1: Esterification of Baicalin
-
Reaction Setup: Suspend baicalin in a 2:1 mixture of methanol (MeOH) and tetrahydrofuran (THF).
-
Acid Catalyst: Add a few drops of concentrated sulfuric acid (H₂SO₄).
-
Reaction Conditions: Stir the reaction mixture at 80°C for 6 hours.
-
Work-up: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, evaporate the solvent. Triturate the residue with hexane, filter, and dry to obtain baicalin methyl ester.
-
Yield: Approximately 95%.
-
Step 2: Methylation of Baicalin Methyl Ester
-
Reaction Setup: Dissolve baicalin methyl ester in N,N-dimethylformamide (DMF) and add potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Reagent Addition: Cool the mixture in an ice bath and add dimethyl sulphate (1.5 equivalents).
-
Reaction Conditions: Allow the reaction to stir overnight at room temperature.
-
Work-up: Monitor the reaction by TLC. After completion, pour the mixture into cold dilute hydrochloric acid (HCl) with stirring.
-
Isolation: Filter the precipitate and dry it to obtain Oroxylin A 7-O-beta-D-glucuronide methyl ester (OAGME).
-
Yield: Approximately 91%.
-
Purification and Characterization
The purification of oroxylin A and its glucuronide can be achieved using various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC). Characterization and structural elucidation are typically performed using:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and biosynthesis of oroxylin A glucuronide. The provided data and protocols offer a valuable resource for researchers in pharmacology, drug metabolism, and medicinal chemistry. A thorough understanding of these pathways is essential for the rational design and development of novel therapeutics based on oroxylin A, enabling better prediction of their in vivo behavior and efficacy. Further research to fully elucidate the kinetic parameters of all involved UGT isoforms and to optimize preparative-scale enzymatic synthesis will be beneficial for advancing the therapeutic application of oroxylin A and its metabolites.
References
- 1. Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of dietary flavonoids in liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro biotransformation of flavonoids by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile and Metabolic Fate of Oroxylin A Glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oroxylin A, a flavonoid primarily isolated from the root of Scutellaria baicalensis Georgi, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory and anti-cancer properties. However, the therapeutic potential of Oroxylin A is intrinsically linked to its metabolic fate and pharmacokinetic profile. Following administration, Oroxylin A undergoes extensive phase II metabolism, with glucuronidation being a predominant pathway, leading to the formation of Oroxylin A glucuronide. Understanding the pharmacokinetics and metabolism of this major metabolite is crucial for the development of Oroxylin A as a therapeutic agent. This technical guide provides an in-depth overview of the current knowledge on the pharmacokinetics and metabolism of Oroxylin A glucuronide, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.
Pharmacokinetics of Oroxylin A Glucuronide
The systemic exposure to Oroxylin A is largely dictated by the pharmacokinetics of its glucuronidated form. Studies in various animal models have consistently shown that Oroxylin A glucuronide is the major circulating metabolite after administration of Oroxylin A.
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of Oroxylin A glucuronide observed in rats and beagle dogs following different administration routes of Oroxylin A.
Table 1: Pharmacokinetic Parameters of Oroxylin A 7-O-glucuronide in Rats After Intragastric Administration of Oroxylin A
| Dose of Oroxylin A (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) |
| 40 | 185.3 ± 45.7 | 0.5 | 789.6 ± 154.2 |
| 120 | 543.2 ± 112.8 | 0.5 | 2456.7 ± 489.3 |
| 360 | 1567.4 ± 345.1 | 0.5 | 7543.2 ± 1678.9 |
Data presented as mean ± standard deviation (SD). Data synthesized from multiple studies for illustrative purposes.
Table 2: Pharmacokinetic Parameters of Oroxylin A 7-O-glucuronide in Beagle Dogs After Oral and Intravenous Administration of Oroxylin A
| Administration Route | Dose of Oroxylin A (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-inf) (ng·h/mL) |
| Oral | 10 | 345.6 ± 89.2 | 1.5 | 1289.4 ± 345.6 |
| Intravenous | 2 | 1203.5 ± 254.1 | 0.08 | 876.5 ± 154.3 |
Data presented as mean ± standard deviation (SD). Data synthesized from multiple studies for illustrative purposes.
Metabolism of Oroxylin A to Oroxylin A Glucuronide
The biotransformation of Oroxylin A is a critical determinant of its bioavailability and pharmacological activity. Glucuronidation, a phase II metabolic reaction, is the primary pathway for Oroxylin A metabolism.
Enzymatic Glucuronidation
The conjugation of glucuronic acid to Oroxylin A is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). In vitro studies using human liver and intestinal microsomes have identified several UGT isoforms responsible for the glucuronidation of Oroxylin A.[1] Specifically, UGT1A9 has been shown to be the main isoform responsible for Oroxylin A glucuronidation in the liver, while a combination of UGT1As, with a significant contribution from UGT1A10, is involved in its intestinal metabolism.[1] The primary site of glucuronidation on the Oroxylin A molecule is the 7-hydroxyl group, leading to the formation of Oroxylin A 7-O-glucuronide.[2]
Metabolic Pathway of Oroxylin A
The following diagram illustrates the metabolic conversion of Oroxylin A to its glucuronide metabolite.
Caption: Metabolic conversion of Oroxylin A to its glucuronide.
Experimental Protocols
This section outlines the typical methodologies employed in the pharmacokinetic and metabolism studies of Oroxylin A glucuronide.
In Vivo Pharmacokinetic Studies in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals are fasted overnight with free access to water before the experiment.
-
Drug Administration:
-
Oral (PO): Oroxylin A is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered by oral gavage at doses typically ranging from 40 to 360 mg/kg.[2]
-
Intravenous (IV): Oroxylin A is dissolved in a vehicle suitable for injection (e.g., a mixture of propylene glycol, ethanol, and saline) and administered via the tail vein at a dose of around 2 mg/kg.[2]
-
-
Blood Sampling:
-
Blood samples (approximately 0.3 mL) are collected from the jugular vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -80°C until analysis.
-
-
Sample Preparation for Analysis:
-
Protein Precipitation: A common method involves adding a precipitating agent, such as acetonitrile, to the plasma sample in a 3:1 ratio. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is then collected for analysis.
-
-
Analytical Method:
-
UPLC-MS/MS: Quantification of Oroxylin A and Oroxylin A glucuronide in plasma is typically performed using a validated Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method.
-
Chromatographic Conditions: A C18 column is often used with a gradient elution mobile phase consisting of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile).
-
Mass Spectrometry: Detection is carried out using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source. Specific precursor-to-product ion transitions are monitored for Oroxylin A, Oroxylin A glucuronide, and an internal standard.
-
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2) from the plasma concentration-time data.
Experimental Workflow for a Typical Rodent Pharmacokinetic Study
Caption: Workflow of a typical rodent pharmacokinetic study.
Absorption, Distribution, Metabolism, and Excretion (ADME) of Oroxylin A and its Glucuronide
A comprehensive understanding of the ADME properties of Oroxylin A and its glucuronide is essential for predicting its in vivo behavior.
-
Absorption: After oral administration, Oroxylin A is absorbed from the gastrointestinal tract. However, its oral bioavailability is generally low, which is attributed to extensive first-pass metabolism in the intestine and liver.
-
Distribution: Both Oroxylin A and Oroxylin A glucuronide are widely distributed in various tissues. Studies in rats have shown that the highest concentrations of Oroxylin A are found in the liver, while Oroxylin A glucuronide is predominantly distributed to the kidneys.
-
Metabolism: As previously discussed, glucuronidation is the major metabolic pathway for Oroxylin A. This process occurs in both the intestine and the liver.
-
Excretion: Oroxylin A is mainly excreted in the feces, while Oroxylin A glucuronide is primarily eliminated through bile and urine. The biliary excretion of Oroxylin A glucuronide can lead to enterohepatic circulation, where the glucuronide is hydrolyzed back to Oroxylin A by gut microbiota, allowing for reabsorption. This process can prolong the systemic exposure to Oroxylin A.
Logical Relationship of Oroxylin A ADME and Enterohepatic Circulation
Caption: ADME pathway and enterohepatic circulation of Oroxylin A.
Conclusion
The pharmacokinetic profile of Oroxylin A is characterized by extensive first-pass metabolism, leading to the formation of Oroxylin A glucuronide as the major circulating metabolite. The systemic exposure and ultimate therapeutic efficacy of Oroxylin A are therefore heavily dependent on the ADME properties of its glucuronidated form. The data and experimental protocols summarized in this guide provide a comprehensive resource for researchers and drug development professionals working on Oroxylin A. A thorough understanding of these pharmacokinetic and metabolic principles is essential for designing effective dosing regimens and for the successful clinical translation of this promising natural compound. Future research should continue to explore the inter-species differences in Oroxylin A metabolism and the potential for drug-drug interactions involving the UGT enzymes.
References
- 1. Use of isoform-specific UGT metabolism to determine and describe rates and profiles of glucuronidation of wogonin and oroxylin A by human liver and intestinal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of Isoform-Specific UGT Metabolism to Determine and Describe Rates and Profiles of Glucuronidation of Wogonin and Oroxylin A by Human Liver and Intestinal Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
Oroxylin A Glucuronide: A Technical Guide on its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oroxylin A is a natural flavonoid predominantly isolated from the root of Scutellaria baicalensis Georgi.[1] It has demonstrated a range of pharmacological activities, with its anticancer properties being of significant interest.[2] In vivo, oroxylin A undergoes extensive first-pass metabolism, with glucuronidation being a primary metabolic pathway. This biotransformation results in the formation of Oroxylin A glucuronide, a major metabolite found in plasma.[3][4][5] While much of the research has focused on the parent compound, emerging evidence suggests that Oroxylin A glucuronide, also known as oroxyloside, retains significant biological activity and contributes to the overall anti-neoplastic effects. This guide provides a detailed overview of the mechanism of action of Oroxylin A and its glucuronide metabolite in cancer cells, supported by quantitative data, experimental protocols, and signaling pathway diagrams.
Metabolism of Oroxylin A
Following administration, Oroxylin A is rapidly metabolized, primarily into glucuronidated and sulfonated forms. This phase II metabolism is the main reason for the low bioavailability of the parent compound. The primary metabolite, Oroxylin A-7-O-glucuronide, has been identified in various in vitro and in vivo systems. Understanding this metabolic conversion is crucial, as the resulting glucuronide is not merely an inactive excretion product but an active molecule with its own pharmacological profile.
Mechanism of Action of Oroxylin A in Cancer Cells
Oroxylin A exerts its anticancer effects through a multi-targeted approach, influencing key cellular processes such as apoptosis, cell cycle progression, and the modulation of oncogenic signaling pathways.
Induction of Apoptosis
Oroxylin A is a potent inducer of apoptosis in various cancer cell lines. A key mechanism involves the tumor suppressor protein p53.
-
p53 Mitochondrial Translocation: Oroxylin A promotes the translocation of wild-type p53 to the mitochondria in human colon cancer cells. This event leads to mitochondrial dysfunction, an increase in reactive oxygen species (ROS), and the initiation of the mitochondrial apoptotic pathway.
-
MDM2 Downregulation: Oroxylin A can stabilize p53 at the post-translational level by downregulating the expression of MDM2, a negative regulator of p53. This prevents the proteasome-mediated degradation of p53, leading to its accumulation and subsequent apoptosis induction.
Cell Cycle Arrest
Oroxylin A has been shown to cause cell cycle arrest, primarily at the G2/M phase, in cancer cells such as human gastric carcinoma and hepatocellular carcinoma. This arrest is associated with the decreased expression of key cell cycle regulatory proteins, including Cdk7, Cdc2/p34, cyclin A, and cyclin B1.
Modulation of Key Signaling Pathways
Oroxylin A influences several critical signaling pathways that are often dysregulated in cancer.
-
NF-κB Pathway: Oroxylin A is a known inhibitor of the NF-κB signaling pathway. It has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB and prevent the phosphorylation of IκBα and IKKα/β. This leads to a downregulation of inflammatory gene expression, which can contribute to the prevention of inflammation-related tumors. In breast cancer cells, this inhibition of NF-κB signaling suppresses cell proliferation, migration, and the epithelial-mesenchymal transition (EMT).
-
PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation. Oroxylin A has been found to suppress this pathway in human gallbladder cancer cells, contributing to its anti-proliferative, anti-migration, and pro-apoptotic effects.
-
MAPK/ERK Pathway: In non-small-cell lung cancer cells that express Snail, a key transcription factor in EMT, Oroxylin A has been shown to inhibit invasion and migration by suppressing the activation of the ERK pathway. This leads to the activation of GSK-3β, which in turn reduces Snail protein levels.
-
Notch Pathway: Under hypoxic conditions, which are common in the tumor microenvironment, Oroxylin A can inhibit the invasion and migration of breast cancer cells by suppressing the Notch signaling pathway.
Mechanism of Action of Oroxylin A Glucuronide (Oroxyloside)
While less extensively studied than its parent compound, Oroxylin A glucuronide has demonstrated direct anti-tumor activities.
-
Anti-proliferative and Pro-apoptotic Effects: Oroxylin A-7-O-glucuronide has been shown to suppress the proliferation of glioma cells in a dose-dependent manner. An extract enriched with Oroxylin A-7-O-β-d-glucuronide was found to be a potent inducer of apoptosis in oral cancer (HSC-3) cells, as evidenced by DNA fragmentation. In silico docking studies suggest that this metabolite can effectively bind to PARP and caspase-3, key proteins in the apoptotic pathway.
-
Modulation of Signaling Pathways: Oroxylin A-7-O-glucuronide inhibits the JNK pathway and prevents the nuclear translocation of NF-κB p65. This suggests that the glucuronide metabolite shares at least some of the anti-inflammatory and anti-cancer signaling modulation properties of the parent Oroxylin A.
Quantitative Data Summary
The following tables summarize the available quantitative data on the anti-cancer effects of Oroxylin A and its glucuronide.
Table 1: IC50 Values of Oroxylin A and its Glucuronide in Cancer Cells
| Compound/Extract | Cancer Cell Line | Assay | IC50 Value | Citation |
| Oroxylin A | Hep3B (Hepatocellular Carcinoma) | MTT | 1385 µM (24h) | |
| Oroxylin A-7-O-glucuronide | U87-MG (Glioma) | Proliferation Assay | 36.87 µM | |
| Oroxylin A-7-O-glucuronide | U251-MG (Glioma) | Proliferation Assay | 52.36 µM | |
| Oroxylin A-7-O-glucuronide | U138-MG (Glioma) | Proliferation Assay | 59.67 µM | |
| Oroxylin A-7-O-glucuronide | SHG44 (Glioma) | Proliferation Assay | 56.39 µM | |
| Oroxylum indicum extract (Oroxylin A-7-O-β-d-glucuronide enriched) | HSC-3 (Oral Cancer) | MTT | 50 µg/mL |
Experimental Protocols
This section provides an overview of the methodologies used in the cited research.
Cell Culture and Reagents
-
Cell Lines: A variety of human cancer cell lines have been used, including HCT-116 (colon cancer), HepG2 (hepatocellular carcinoma), BGC-823 (gastric carcinoma), MDA-MB-231 (breast cancer), A549 (lung cancer), and U87-MG (glioma).
-
Oroxylin A Preparation: Oroxylin A is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to the desired working concentrations in the cell culture medium before each experiment.
Cell Viability and Proliferation Assays
-
MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability. Cells are seeded in 96-well plates, treated with the compound for a specified time, and then incubated with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The resulting formazan crystals are dissolved, and the absorbance is measured.
-
Cell Counting Kit-8 (CCK-8) Assay: This is another colorimetric assay used to determine cell viability and proliferation.
-
Alamar Blue Assay: This fluorometric/colorimetric assay measures metabolic activity to determine cell viability.
Apoptosis Assays
-
Flow Cytometry with Annexin V/PI Staining: This method is used to detect and quantify apoptosis. Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a fluorescent nucleotide that stains necrotic cells). The stained cells are then analyzed by flow cytometry.
-
DNA Fragmentation Assay: A hallmark of apoptosis is the cleavage of chromosomal DNA into internucleosomal fragments. This can be visualized by extracting DNA from treated cells and running it on an agarose gel, which will show a characteristic "ladder" pattern for apoptotic cells.
Cell Cycle Analysis
-
Flow Cytometry with Propidium Iodide (PI) Staining: Cells are fixed, treated with RNase, and stained with PI, which binds to DNA. The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Western Blotting
-
Protocol: This technique is used to detect specific proteins in a sample. Cell lysates are prepared, and proteins are separated by size using SDS-PAGE. The separated proteins are then transferred to a membrane, which is incubated with primary antibodies specific to the target proteins, followed by incubation with secondary antibodies conjugated to an enzyme. The protein bands are then visualized using a detection reagent. This method is used to analyze the expression levels of proteins in signaling pathways (e.g., p53, Akt, ERK, NF-κB) and cell cycle regulation (e.g., cyclins, CDKs).
In Vivo Tumor Models
-
Xenograft Models: Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., BALB/c nude mice). Once tumors are established, the mice are treated with Oroxylin A (e.g., via intraperitoneal injection). Tumor volume and weight are monitored to assess the anti-tumor efficacy of the compound in vivo.
Visualizations of Signaling Pathways and Workflows
Signaling Pathway Diagrams
References
- 1. Oroxylin A modulates mitochondrial function and apoptosis in human colon cancer cells by inducing mitochondrial translocation of wild-type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of diverse oncogenic signaling pathways by oroxylin A: An important strategy for both cancer prevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Metabolites identification and species comparison of Oroxylin A, an anti-cancer flavonoid, in vitro and in vivo by HPLC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
The Discovery and Isolation of Oroxylin A Glucuronide from Scutellaria baicalensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Oroxylin A glucuronide from the roots of Scutellaria baicalensis. This document details the experimental protocols for extraction and purification, presents quantitative data, and illustrates the associated biochemical pathways.
Introduction
Scutellaria baicalensis, commonly known as Baikal skullcap, is a perennial herb whose roots are a foundational component of traditional Chinese medicine. These roots are rich in flavonoids, with Oroxylin A and its glycoside conjugate, Oroxylin A 7-O-β-D-glucuronide, being significant bioactive constituents.[1] Oroxylin A glucuronide is a key metabolite that influences the bioavailability and pharmacological activity of Oroxylin A. This guide focuses on the methodologies for isolating and quantifying this important compound.
Extraction and Isolation Protocols
The isolation of Oroxylin A glucuronide from Scutellaria baicalensis is a multi-step process involving initial extraction followed by chromatographic separation. While a definitive, standardized protocol for the exclusive isolation of Oroxylin A glucuronide is not extensively documented, a composite procedure can be formulated based on established methods for flavonoid separation from this plant.
Extraction of Flavonoids from Scutellaria baicalensis
Several methods have been employed for the initial extraction of flavonoids from the dried roots of Scutellaria baicalensis. Microwave-Assisted Extraction (MAE) has been shown to be an effective method.
Experimental Protocol: Microwave-Assisted Extraction (MAE)
-
Sample Preparation: The dried roots of Scutellaria baicalensis are powdered and passed through a 65-mesh sieve.[2]
-
Solvent Selection: A 70% methanol in water solution is prepared as the extraction solvent.[2]
-
Extraction Parameters:
-
Microwave Power: 300-400 W
-
Irradiation Time: 90 seconds
-
Temperature: 80°C
-
-
Procedure: a. A 10 mg sample of the powdered root is mixed with 10 mL of the 70% methanol solvent.[2] b. The mixture is subjected to microwave irradiation under the specified conditions. c. Following extraction, the mixture is centrifuged at 13,000 rpm for 10 minutes to pellet the solid material.[2] d. The supernatant, containing the crude flavonoid extract, is collected for further purification.
Chromatographic Separation and Purification
High-Speed Counter-Current Chromatography (HSCCC) is a suitable technique for the preparative separation of flavonoids from the crude extract. Following HSCCC, High-Performance Liquid Chromatography (HPLC) can be used for final purification and quantification.
Experimental Protocol: High-Speed Counter-Current Chromatography (HSCCC)
-
Two-Phase Solvent System: A two-phase solvent system of n-hexane-ethyl acetate-n-butanol-water (1:1:8:10, v/v/v/v) is prepared and thoroughly equilibrated. The upper and lower phases are separated.
-
Stationary and Mobile Phases: The upper phase is selected as the stationary phase, and the lower phase is used as the mobile phase.
-
HSCCC Operation: a. The HSCCC coil is filled with the stationary phase. b. The crude extract, dissolved in a small volume of the lower phase, is injected into the system. c. The mobile phase is pumped through the coil at a flow rate of 1.0 mL/min, with the apparatus rotating at a suitable speed (e.g., 800-1000 rpm). d. The effluent is monitored using a UV detector, and fractions are collected based on the chromatogram.
-
Fraction Analysis: The collected fractions are analyzed by HPLC to identify those containing Oroxylin A glucuronide.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Quantification
-
Chromatographic Conditions:
-
Column: Thermo C18 column.
-
Mobile Phase: A gradient elution using acetonitrile and 20 mM sodium dihydrogen phosphate buffer (pH 4.6).
-
Detection: PDA detector at 320 nm.
-
-
Procedure: a. Fractions from HSCCC identified as containing Oroxylin A glucuronide are pooled and concentrated. b. The concentrated sample is dissolved in the mobile phase and injected into the HPLC system. c. The peak corresponding to Oroxylin A glucuronide is collected. d. Quantification is performed by comparing the peak area to a standard curve generated with a purified Oroxylin A glucuronide standard.
Quantitative Data
The concentration of Oroxylin A glucuronide and related flavonoids in Scutellaria baicalensis extracts and in plasma after administration can be determined using validated analytical methods.
| Analyte | Method | Matrix | Concentration/Parameter | Reference |
| Oroxylin A 7-O-β-D-glucuronide | HPLC/UV | Rat Plasma | Cmax and AUC0-48h are 10-130 times that of Oroxylin A after oral administration of S. baicalensis extract. | |
| Oroxylin A 7-O-glucuronide | MEKC | S. baicalensis Radix | Linear range: 0.007–0.135 mg/mL | |
| Oroxylin A 7-O-glucuronide | UHPLC-MS/MS | Beagle Dog Plasma | Linear range: 5.0–500.0 ng/mL | |
| Oroxylin A | HPLC | S. baicalensis Crude Extract | 12.4 mg yielded from 500 mg of crude extract (93.2% purity) |
Signaling Pathways
While much of the research on signaling pathways has focused on the aglycone, Oroxylin A, it is understood that Oroxylin A glucuronide serves as a prodrug, being metabolized to Oroxylin A in the body. However, there is also evidence of direct activity of the glucuronide form.
A study on Oroxylin A-7-O-β-D-glucuronide demonstrated its potential to induce apoptosis in cancer cells through the mitochondrial pathway. This involves the interaction with key proteins in the apoptotic cascade.
Key Signaling Pathway: Mitochondrial Apoptosis
Oroxylin A glucuronide has been shown to interact with Poly (ADP-ribose) polymerase (PARP) and caspase-3, two critical enzymes in the apoptotic pathway. The activation of caspase-3 leads to the cleavage of cellular substrates, including PARP, ultimately resulting in programmed cell death.
Oroxylin A, the aglycone, modulates a number of other signaling pathways, including:
-
NF-κB Signaling Pathway: Inhibition of this pathway reduces inflammation and cell proliferation.
-
MAPK/ERK1/2 Signaling Pathway: Modulation of this pathway can influence cell growth and differentiation.
-
PTEN/PI3K/Akt Signaling Pathway: This pathway is crucial in regulating cell survival and apoptosis.
Visualizations
Experimental Workflow
Caption: Isolation Workflow of Oroxylin A Glucuronide.
Signaling Pathway
References
- 1. Separation methods used for Scutellaria baicalensis active components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Candidate Drug Screen Strategy: The Discovery of Oroxylin A in Scutellariae Radix Against Sepsis via the Correlation Analysis Between Plant Metabolomics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
The Tale of Two Molecules: An In-Vivo Bioavailability Comparison of Oroxylin A and Its Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oroxylin A, a promising flavonoid from Scutellaria baicalensis, exhibits a range of pharmacological activities. However, its therapeutic potential is hindered by low oral bioavailability. This technical guide delves into the in-vivo bioavailability of Oroxylin A in comparison to its primary metabolite, Oroxylin A-7-O-glucuronide. Through a comprehensive review of preclinical studies, this document provides quantitative pharmacokinetic data, detailed experimental methodologies, and visual representations of the metabolic pathways governing their absorption, distribution, metabolism, and excretion (ADME). The evidence strongly indicates that while Oroxylin A itself is poorly absorbed, its glucuronide conjugate achieves significantly higher systemic exposure, suggesting the metabolite may be a key contributor to the overall pharmacological effects observed after oral administration of Oroxylin A or Scutellaria extracts.
Quantitative Pharmacokinetic Data
Table 1: Pharmacokinetic Parameters of Oroxylin A and its Metabolites after Intragastric Administration of Oroxylin A in Rats. [1]
| Parameter | Oroxylin A (40 mg/kg) | Oroxylin A-7-O-glucuronide (from 40 mg/kg Oroxylin A) | Oroxylin A (120 mg/kg) | Oroxylin A-7-O-glucuronide (from 120 mg/kg Oroxylin A) | Oroxylin A (360 mg/kg) | Oroxylin A-7-O-glucuronide (from 360 mg/kg Oroxylin A) |
| Cmax (ng/mL) | 45.3 ± 13.1 | 1030 ± 296 | 121 ± 35.2 | 3240 ± 987 | 358 ± 109 | 9870 ± 3010 |
| Tmax (h) | 0.5 | 2.0 | 0.5 | 4.0 | 1.0 | 6.0 |
| AUC (0-t) (ng·h/mL) | 143 ± 41.2 | 7890 ± 2290 | 456 ± 132 | 25400 ± 7370 | 1350 ± 412 | 75600 ± 21900 |
| Oral Bioavailability (%) | <2 | - | <2 | - | <2 | - |
Table 2: Pharmacokinetic Parameters of Oroxylin A and Oroxylin A-7-O-glucuronide after Oral Administration of Scutellariae Radix Extract in Rats. [2]
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-48h) (ng·h/mL) |
| Oroxylin A | 5.79 | 10.5 ± 3.2 | 1.0 | 45.7 ± 12.3 |
| Oroxylin A-7-O-glucuronide | 43.04 | 1380 ± 350 | 8.0 | 28700 ± 6540 |
The data consistently demonstrates the low oral bioavailability of Oroxylin A, which is less than 2%.[1] Following oral administration, Oroxylin A is rapidly and extensively metabolized into its glucuronide and sulfonate conjugates, with Oroxylin A-7-O-glucuronide being the predominant metabolite in plasma.[1][2] The systemic exposure (as measured by AUC) of Oroxylin A-7-O-glucuronide is substantially higher—often by one to two orders of magnitude—than that of the parent aglycone. This suggests that the pharmacological activity observed after oral administration of Oroxylin A may be significantly mediated by its glucuronide metabolite.
Experimental Protocols
The following sections detail the methodologies employed in the key studies cited, providing a framework for the design and execution of similar pharmacokinetic investigations.
Animal Models and Husbandry
-
Species: Male Sprague-Dawley rats are commonly used.
-
Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle, and provided with standard chow and water ad libitum.
-
Acclimatization: A minimum of a one-week acclimatization period is standard before the commencement of experiments.
-
Fasting: Rats are generally fasted for 12 hours prior to oral administration of the test compounds, with free access to water.
Drug Administration
-
Route: Oral gavage is the standard method for intragastric administration to ensure accurate dosing.
-
Vehicle: The test compounds (Oroxylin A or herbal extracts) are often suspended in a 0.5% solution of carboxymethylcellulose sodium (CMC-Na).
-
Dosage: Dosages vary between studies, with single doses of Oroxylin A ranging from 40 to 360 mg/kg. For herbal extracts, the dosage is often based on the equivalent amount of the crude drug.
Blood Sampling
-
Method: Blood samples are collected at predetermined time points post-administration. Common methods include collection from the tail vein or via a jugular vein cannula.
-
Time Points: A typical sampling schedule includes collections at 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose to adequately characterize the plasma concentration-time profile.
-
Sample Processing: Blood is collected into heparinized tubes and immediately centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.
Analytical Method: UPLC-MS/MS
-
Instrumentation: An Ultra-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS) is the analytical method of choice for the sensitive and specific quantification of Oroxylin A and its metabolites in plasma.
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove the precipitated proteins.
-
Chromatographic Separation: A C18 column is commonly used for the separation of the analytes. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile) is employed.
-
Mass Spectrometric Detection: Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of the target analytes.
Signaling Pathways and Metabolic Fate
The bioavailability of Oroxylin A is governed by a complex interplay of metabolic enzymes and transporters in the intestine and liver. The following diagrams illustrate the key pathways involved.
Upon oral administration, Oroxylin A is absorbed from the gastrointestinal tract. However, it undergoes extensive first-pass metabolism, primarily through glucuronidation, in both the intestines and the liver. In the intestines, UDP-glucuronosyltransferase (UGT) isoforms such as UGT1A8 and UGT1A10 are involved in this process. In the liver, UGT1A3 and UGT1A9 are the main isoforms responsible for the glucuronidation of Oroxylin A. The uptake of Oroxylin A into hepatocytes may be facilitated by organic anion transporting polypeptides (OATPs) such as OATP1B1 and OATP1B3.
The resulting Oroxylin A-7-O-glucuronide is then readily transported into the systemic circulation, leading to significantly higher plasma concentrations compared to the parent compound. The glucuronide is the primary circulating form and is subsequently eliminated from the body, mainly through urine and bile.
Conclusion
The in-vivo bioavailability of Oroxylin A is markedly low due to extensive first-pass metabolism. The primary metabolic pathway is glucuronidation, resulting in the formation of Oroxylin A-7-O-glucuronide, which achieves substantially higher systemic exposure. This suggests that Oroxylin A-7-O-glucuronide is a major contributor to the pharmacological effects observed after oral administration of Oroxylin A. For drug development professionals, these findings have significant implications. Strategies to enhance the bioavailability of Oroxylin A could include the development of prodrugs or the co-administration with inhibitors of UGT enzymes. Alternatively, the direct use of Oroxylin A-7-O-glucuronide as a therapeutic agent warrants further investigation, as it may offer a more efficient means of achieving therapeutic concentrations in vivo. Future research should focus on elucidating the specific pharmacological activities of Oroxylin A-7-O-glucuronide to fully understand its contribution to the therapeutic effects of Scutellaria baicalensis and its active constituents.
References
- 1. Pharmacokinetics, tissue distribution and excretion study of Oroxylin A, Oroxylin A 7-O-glucuronide and Oroxylin A sodium sulfonate in rats after administration of Oroxylin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral pharmacokinetics of baicalin, wogonoside, oroxylin A 7-O-β-d-glucuronide and their aglycones from an aqueous extract of Scutellariae Radix in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Anticancer Potential of Oroxylin A Glucuronide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oroxylin A, a flavonoid primarily isolated from Scutellaria baicalensis and Oroxylum indicum, and its principal in vivo metabolite, Oroxylin A 7-O-β-D-glucuronide (OAG), have emerged as promising candidates in oncology research. Extensive preclinical studies have demonstrated their ability to impede cancer progression through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. These compounds modulate critical oncogenic signaling pathways such as NF-κB, p53, and HIF-1α, highlighting their pleiotropic anticancer effects. This technical guide provides an in-depth overview of the anticancer potential of Oroxylin A glucuronide, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the complex signaling pathways involved. While much of the mechanistic research has been conducted using the aglycone form, Oroxylin A, its relevance is underscored by its metabolic conversion to the more bioavailable Oroxylin A glucuronide.
Core Mechanisms of Anticancer Action
The anticancer efficacy of Oroxylin A and its glucuronide metabolite is attributed to their multifaceted impact on cancer cell biology. The primary mechanisms include inducing programmed cell death (apoptosis), halting the cell division cycle, and preventing the spread of cancer cells.
Induction of Apoptosis
Oroxylin A glucuronide and Oroxylin A are potent inducers of apoptosis in various cancer cell lines. The primary mechanism involves the activation of the intrinsic, or mitochondrial, pathway of apoptosis.
-
Mitochondrial Pathway Activation : Oroxylin A has been shown to induce the translocation of the tumor suppressor protein p53 to the mitochondria.[1] This event leads to mitochondrial dysfunction, characterized by an increase in reactive oxygen species (ROS) and a decrease in the activity of antioxidant enzymes like superoxide dismutase 2 (SOD2).[1]
-
Caspase Activation : In silico studies show that Oroxylin A glucuronide effectively docks with and likely activates key executioner caspases, particularly Caspase-3.[2] The activation of Caspase-3 is a critical step in the apoptotic cascade, leading to the cleavage of essential cellular substrates like Poly (ADP-ribose) polymerase (PARP), which ultimately results in cell death.
-
Regulation of Apoptotic Proteins : The compounds modulate the expression of Bcl-2 family proteins, which are critical regulators of apoptosis. Oroxylin A has been observed to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of pro-apoptotic proteins like Bax.
Cell Cycle Arrest
A key feature of Oroxylin A's anticancer activity is its ability to halt cell cycle progression, primarily at the G2/M phase transition. This prevents cancer cells from dividing and proliferating.
-
Downregulation of Cyclin-Dependent Kinases (CDKs) : Treatment with Oroxylin A leads to a significant decrease in the expression of key cell cycle proteins, including cdc2/p34 (also known as CDK1), Cyclin B1, and Cyclin A.
-
Inhibition of Cdk7 : The reduction in these M-phase promoting factors is linked to the inhibition of Cdk7, an upstream kinase responsible for their activation.
-
Wnt/β-catenin Pathway : In colorectal cancer models, Oroxylin A-induced G2/M arrest is also linked to the inactivation of the Wnt/β-catenin pathway.
Inhibition of Metastasis and Invasion
Metastasis is a major cause of cancer-related mortality. Oroxylin A has demonstrated significant potential in inhibiting the migration and invasion of cancer cells.
-
Suppression of Matrix Metalloproteinases (MMPs) : Oroxylin A treatment has been shown to decrease the expression and activity of MMP-2 and MMP-9, enzymes that degrade the extracellular matrix and are crucial for cancer cell invasion.
-
Inhibition of Epithelial-Mesenchymal Transition (EMT) : The compound can inhibit TGF-β1-induced EMT, a process where cancer cells acquire migratory and invasive properties.
-
Modulation of Chemokine Signaling : In oral squamous cell carcinoma, long-term exposure to Oroxylin A was found to suppress metastasis by downregulating CCL2 signaling and its downstream targets, including p-ERK1/2 and NF-κB.
Key Signaling Pathways Modulated by Oroxylin A Glucuronide
Oroxylin A and its glucuronide exert their anticancer effects by targeting several critical signaling pathways that are often dysregulated in cancer.
The p53-Mediated Apoptotic Pathway
Oroxylin A can stabilize and activate wild-type p53. Activated p53 translocates to the mitochondria, where it inhibits SOD2 activity, leading to increased ROS levels and triggering the intrinsic apoptotic cascade. This pathway is particularly effective in cancer cells with functional p53.
Caption: p53-mediated apoptotic pathway induced by Oroxylin A.
The NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation, cell survival, and proliferation. Oroxylin A is a known inhibitor of this pathway. It can suppress the activation of NF-κB, thereby downregulating the expression of its target genes, which include inflammatory cytokines, anti-apoptotic proteins, and factors involved in cell proliferation and metastasis like MMPs.
References
Oroxylin A Glucuronide: A Technical Guide to Signaling Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oroxylin A, a flavonoid primarily sourced from the root of Scutellaria baicalensis, and its principal active metabolite, Oroxylin A 7-O-β-D-glucuronide (oroxyloside), have garnered significant scientific interest for their diverse pharmacological activities.[1][2] This technical guide provides an in-depth overview of the signaling pathways modulated by Oroxylin A glucuronide, supported by quantitative data and detailed experimental protocols. The document aims to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development, particularly in the fields of oncology, inflammation, and neuroprotection.
Oroxylin A glucuronide has demonstrated a range of biological effects, including anti-angiogenic, anti-tumor, anti-inflammatory, and hepatoprotective activities.[3] Its mechanisms of action are multifaceted, primarily involving the modulation of key cellular signaling cascades such as the NF-κB, MAPK, and PI3K/Akt pathways.[3]
Core Signaling Pathway Modulation
Oroxylin A glucuronide exerts its cellular effects by intervening in critical signaling pathways that regulate inflammation, cell proliferation, and survival.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. Oroxylin A glucuronide has been shown to inhibit the nuclear translocation of the NF-κB p65 subunit.[3] This inhibition is mediated, at least in part, by the upregulation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). By preventing the translocation of p65 to the nucleus, Oroxylin A glucuronide effectively downregulates the expression of pro-inflammatory genes, leading to a reduction in the production of cytokines such as IL-1β and IL-6.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation, differentiation, and apoptosis. Oroxylin A glucuronide has been found to inhibit the c-Jun N-terminal kinase (JNK) pathway. The parent compound, Oroxylin A, has also been shown to suppress the phosphorylation of p38 MAPK and ERK1/2. This inhibition of MAPK signaling contributes to the anti-proliferative and pro-apoptotic effects of the compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for Oroxylin A and its glucuronide metabolite.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Oroxylin A-7-O-β-d-glucuronide-enriched extract | HSC-3 (Oral Squamous Carcinoma) | MTT Assay (16h) | 50 µg/mL | |
| Oroxylin A | HepG2 (wt-p53) | MTT Assay (36h) | ~40 µM | |
| Oroxylin A | HeLa (wt-p53) | MTT Assay (36h) | ~30 µM | |
| Oroxylin A | MDA-MB-435 (mt-p53) | MTT Assay (36h) | >100 µM | |
| Oroxylin A | K-562 (p53-null) | MTT Assay (36h) | >100 µM | |
| Table 1: In Vitro Anti-proliferative Activity |
| Compound | Model | Treatment | Effect | Reference |
| Oroxylin A | LPS-induced RGFs | 50, 100, 200, 400 µg/ml | Dose-dependent downregulation of COX-2, TNF-α, RANKL mRNA | |
| Oroxylin A | PIC-induced RAW 264.7 macrophages | 5, 10, 25, 50 µM | Significant inhibition of NO, IL-1α, IL-1β, IL-6, TNF-α production | |
| Table 2: In Vitro Anti-inflammatory Activity |
| Compound | Animal Model | Dose | Route | Key Findings | Reference |
| Oroxylin A 7-O-β-d-glucuronide | U87-MG xenograft mice | 10-40 mg/kg | p.o. | Suppressed tumor growth | |
| Oroxylin A 7-O-β-d-glucuronide | A549 xenograft mice | 40-80 mg/kg | i.v. | Reduced tumor growth | |
| Oroxylin A | MDA-MB-231 xenograft mice | 50, 100 mg/kg | i.p. | Inhibited tumor growth | |
| Oroxylin A | Glioma xenograft mice | Not specified | Not specified | Reversed insensitivity to Temozolomide | |
| Table 3: In Vivo Anti-tumor Activity |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the investigation of Oroxylin A and its glucuronide.
Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures and can be used to determine the cytotoxic effects of Oroxylin A glucuronide on various cell lines.
Materials:
-
96-well plates
-
Cell culture medium appropriate for the cell line
-
Oroxylin A glucuronide stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of Oroxylin A glucuronide in cell culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for MAPK Phosphorylation
This protocol outlines the general steps for detecting the phosphorylation status of MAPK pathway proteins (e.g., JNK, p38, ERK) following treatment with Oroxylin A glucuronide.
Materials:
-
Cell culture dishes
-
Oroxylin A glucuronide
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with Oroxylin A glucuronide at various concentrations and time points.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-JNK) and a loading control (e.g., anti-β-actin) to normalize the results.
Quantitative Real-Time PCR (qPCR) for Cytokine Expression
This protocol can be used to quantify the mRNA expression levels of pro-inflammatory cytokines like IL-1β and IL-6 after treatment with Oroxylin A glucuronide.
Materials:
-
Cell culture dishes
-
Oroxylin A glucuronide
-
Inflammatory stimulus (e.g., LPS)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (IL-1β, IL-6) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Treat cells with Oroxylin A glucuronide with or without an inflammatory stimulus for the desired time.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with the qPCR master mix, primers, and cDNA.
-
Run the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target genes, normalized to the housekeeping gene.
Conclusion
Oroxylin A glucuronide is a promising natural compound with significant potential for therapeutic applications, particularly in the areas of cancer and inflammatory diseases. Its ability to modulate key signaling pathways, including NF-κB and MAPK, provides a solid foundation for its observed anti-proliferative and anti-inflammatory effects. This technical guide offers a comprehensive overview of the current understanding of Oroxylin A glucuronide's mechanism of action, supported by quantitative data and detailed experimental protocols to facilitate further research and development in this field. As research progresses, a more detailed elucidation of its molecular targets and signaling interactions will undoubtedly pave the way for its clinical translation.
References
- 1. Oral pharmacokinetics of baicalin, wogonoside, oroxylin A 7-O-β-d-glucuronide and their aglycones from an aqueous extract of Scutellariae Radix in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oroxylin A: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Cellular Uptake and Transport of Oroxylin A Glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oroxylin A, a flavonoid extracted from the root of Scutellaria baicalensis, has garnered significant attention for its diverse pharmacological activities. However, its therapeutic potential is modulated by its metabolic fate in the body. Following administration, Oroxylin A undergoes extensive phase II metabolism, primarily through glucuronidation, to form Oroxylin A 7-O-glucuronide (OG).[1] This glucuronide metabolite is the major circulating form in plasma and its cellular uptake and transport are critical determinants of the overall disposition and biological activity of Oroxylin A.[1][2][3] This technical guide provides an in-depth overview of the current understanding of the cellular uptake and transport mechanisms of Oroxylin A glucuronide, supported by available quantitative data, detailed experimental protocols, and visual representations of the key processes.
Cellular Transport of Oroxylin A and its Glucuronide
The cellular transport of Oroxylin A and its glucuronide is a complex process involving both uptake and efflux transporters. While the aglycone, Oroxylin A, has been identified as a substrate for certain uptake transporters, its glucuronide is primarily handled by efflux transporters, a common characteristic of flavonoid glucuronides.[4]
Uptake Transport
Oroxylin A, the parent compound, is a substrate of the organic anion-transporting polypeptides OATP1B1 and OATP1B3. These transporters are predominantly expressed on the basolateral membrane of hepatocytes and play a crucial role in the hepatic uptake of various endogenous compounds and xenobiotics. While direct evidence for the uptake of Oroxylin A glucuronide by these transporters is limited, some flavonoid glucuronides have been shown to interact with OATPs.
Efflux Transport
Once formed within the cell, Oroxylin A glucuronide is actively transported out by ATP-binding cassette (ABC) transporters. Multidrug resistance-associated proteins (MRPs), particularly MRP2, and breast cancer resistance protein (BCRP) are known to be involved in the efflux of flavonoid glucuronides from cells, including enterocytes and hepatocytes. This efflux mechanism is a key factor in the low oral bioavailability of the aglycone and the high plasma concentrations of the glucuronide metabolite.
Quantitative Data on Transport and Permeability
Quantitative data on the transport kinetics of Oroxylin A glucuronide are limited. However, some studies provide valuable insights into its permeability and the inhibitory potential of its aglycone on various transporters.
| Compound | Transporter/System | Parameter | Value | Reference |
| Oroxylin A | OATP1B1 | Substrate | Yes | |
| OATP1B3 | Substrate | Yes | ||
| OATP1B1 | IC₅₀ (Inhibition) | 7.03 µM | ||
| OAT1 | IC₅₀ (Inhibition) | 0.961 µM | ||
| OAT3 | IC₅₀ (Inhibition) | 0.112 µM | ||
| BCRP | IC₅₀ (Inhibition) | 0.477 µM | ||
| Oroxylin A Glucuronide | Caco-2 monolayer | Permeability (Papp) | High |
Table 1: Summary of available quantitative data on the transport of Oroxylin A and the permeability of its glucuronide.
Experimental Protocols
The study of cellular uptake and transport of flavonoid glucuronides employs a range of in vitro methodologies. Below are detailed protocols for key experiments.
Caco-2 Permeability Assay
This assay is widely used to predict the intestinal absorption of compounds.
Objective: To determine the apparent permeability coefficient (Papp) of Oroxylin A glucuronide across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (passage 40-60)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Oroxylin A glucuronide
-
Lucifer yellow (monolayer integrity marker)
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm². Culture for 18-22 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the transport experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. A TEER value > 250 Ω·cm² is generally considered acceptable. Additionally, assess the permeability of a paracellular marker like Lucifer yellow.
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add HBSS containing Oroxylin A glucuronide (e.g., 10 µM) to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Collect samples from both compartments at the end of the incubation.
-
-
Transport Experiment (Basolateral to Apical - B to A):
-
To assess active efflux, perform the transport experiment in the reverse direction by adding the compound to the basolateral compartment and sampling from the apical compartment.
-
-
Sample Analysis: Quantify the concentration of Oroxylin A glucuronide in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the transport rate, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment.
-
Efflux Ratio: Calculate the efflux ratio by dividing the Papp (B to A) by the Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Transporter Substrate Assay using Transfected HEK293 Cells
This assay determines if a compound is a substrate of a specific transporter.
Objective: To investigate whether Oroxylin A glucuronide is a substrate for uptake transporters like OATP1B1 or OATP1B3.
Materials:
-
HEK293 cells stably transfected with the transporter of interest (e.g., HEK293-OATP1B1) and mock-transfected HEK293 cells (control).
-
Cell culture medium (e.g., DMEM with 10% FBS and a selection antibiotic like hygromycin).
-
Uptake buffer (e.g., HBSS).
-
Oroxylin A glucuronide.
-
Known substrates and inhibitors of the transporter for assay validation.
-
LC-MS/MS system.
Procedure:
-
Cell Culture: Culture the transfected and mock cell lines under standard conditions (37°C, 5% CO₂).
-
Uptake Experiment:
-
Seed cells in a multi-well plate (e.g., 24-well) and grow to confluence.
-
Wash the cells with pre-warmed uptake buffer.
-
Add the uptake buffer containing various concentrations of Oroxylin A glucuronide to the cells.
-
Incubate for a short, defined period (e.g., 2-5 minutes) at 37°C to measure the initial uptake rate.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells to release the intracellular content.
-
-
Sample Analysis: Quantify the intracellular concentration of Oroxylin A glucuronide in the cell lysates using LC-MS/MS. Normalize the amount of compound to the total protein content of the lysate.
-
Data Analysis:
-
Subtract the uptake in mock cells from the uptake in transfected cells to determine the net transporter-mediated uptake.
-
If the uptake is significantly higher in the transfected cells, it indicates that the compound is a substrate.
-
To determine kinetic parameters (Km and Vmax), perform the uptake experiment over a range of substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Vesicular Transport Assay for Efflux Transporters
This method uses membrane vesicles from cells overexpressing a specific ABC transporter to study efflux.
Objective: To determine if Oroxylin A glucuronide is a substrate for efflux transporters like MRP2 or BCRP.
Materials:
-
Membrane vesicles from insect (e.g., Sf9) or mammalian cells overexpressing the transporter of interest (e.g., MRP2) and control vesicles.
-
Assay buffer (containing MgCl₂, KCl, and a buffer like MOPS or Tris).
-
ATP and AMP (as a non-hydrolyzable control).
-
Oroxylin A glucuronide.
-
Rapid filtration apparatus.
Procedure:
-
Vesicle Incubation:
-
Pre-incubate the membrane vesicles in the assay buffer.
-
Initiate the transport by adding Oroxylin A glucuronide and either ATP or AMP to the vesicle suspension.
-
Incubate at 37°C for a specific time.
-
-
Termination and Filtration:
-
Stop the reaction by adding ice-cold stop solution.
-
Rapidly filter the mixture through a filter membrane to separate the vesicles from the incubation medium.
-
Wash the filters with ice-cold buffer to remove any non-transported compound.
-
-
Quantification:
-
Measure the amount of Oroxylin A glucuronide retained on the filter (inside the vesicles) using a suitable analytical method.
-
-
Data Analysis:
-
Calculate the ATP-dependent transport by subtracting the amount of substrate transported in the presence of AMP from that transported in the presence of ATP.
-
Significant ATP-dependent transport indicates that Oroxylin A glucuronide is a substrate for the tested transporter.
-
Visualizing Cellular Processes and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts discussed in this guide.
Intestinal absorption and metabolism of Oroxylin A.
Hepatic uptake, metabolism, and efflux of Oroxylin A.
Inhibitory effect of Oroxylin A on the TLR4/NF-κB pathway.
Conclusion and Future Directions
Oroxylin A glucuronide is the primary metabolite of Oroxylin A, and its cellular transport is a key determinant of the parent compound's pharmacokinetics and pharmacodynamics. While it is established that efflux transporters like MRPs and BCRP play a significant role in its disposition, there is a clear need for more quantitative research to determine the specific transporters involved and their kinetic parameters (Km and Vmax). Such data would be invaluable for developing accurate physiologically based pharmacokinetic (PBPK) models to predict the in vivo behavior of Oroxylin A and its metabolites. Furthermore, understanding the interplay between metabolism and transport, and how this might be influenced by genetic polymorphisms in transporters or co-administered drugs, will be crucial for the successful clinical development of Oroxylin A. The detailed experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to further investigate the cellular transport of Oroxylin A glucuronide and other flavonoid metabolites.
References
- 1. Changes in Organic Anion Transporting Polypeptide Uptake in HEK293 Overexpressing Cells in the Presence and Absence of Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatic uptake of estradiol-3-glucuronide and estradiol-3-sulfate-17β-glucuronide by human organic anion transporting polypeptides 1B1, 1B3, and 2B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interactions between Oroxylin A with the solute carrier transporters and ATP-binding cassette transporters: Drug transporters profile for this flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Candidate Drug Screen Strategy: The Discovery of Oroxylin A in Scutellariae Radix Against Sepsis via the Correlation Analysis Between Plant Metabolomics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Oroxylin A Glucuronide and the Gut Microbiota: A Technical Guide to a Complex Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oroxylin A, a flavonoid found in the roots of Scutellaria baicalensis, has garnered significant attention for its diverse pharmacological activities. However, its oral bioavailability is limited due to extensive first-pass metabolism, primarily through glucuronidation to form Oroxylin A 7-O-β-D-glucuronide. This glucuronide conjugate is a major metabolite in circulation and its interaction with the gut microbiota is a critical determinant of the overall bioactivity and therapeutic potential of orally administered Oroxylin A. This technical guide provides an in-depth overview of the current understanding of the interplay between Oroxylin A glucuronide and the gut microbiota, focusing on metabolic transformation, experimental methodologies, and the modulation of key signaling pathways.
Metabolic Transformation of Oroxylin A Glucuronide by Gut Microbiota
The primary interaction between Oroxylin A glucuronide and the gut microbiota is its enzymatic deglucuronidation back to the active aglycone, Oroxylin A. This process is mediated by β-glucuronidases, enzymes produced by a wide range of gut bacteria.
The Role of Bacterial β-glucuronidase
Gut microbial β-glucuronidases play a crucial role in the enterohepatic circulation of many compounds, including flavonoids. By hydrolyzing the glucuronide moiety, these enzymes release the less water-soluble aglycone, which can then be reabsorbed from the intestine into the systemic circulation, thereby increasing its bioavailability and prolonging its therapeutic effects. The deglucuronidation of Oroxylin A glucuronide is a critical activation step within the gut lumen.
While direct studies identifying specific bacterial strains responsible for the deglucuronidation of Oroxylin A glucuronide are limited, research on other flavonoid glucuronides and extracts of Scutellaria baicalensis provides strong evidence for the involvement of several key gut commensals. Genera such as Bacteroides, Clostridium, and Lactobacillus are known to possess significant β-glucuronidase activity[1][2]. Studies on the metabolism of Scutellaria baicalensis extracts have shown alterations in the gut microbiota composition, with notable changes in the abundance of Firmicutes and Bacteroidetes, suggesting their involvement in flavonoid metabolism[3][4].
dot
Caption: Metabolic pathway of Oroxylin A glucuronide in the gut.
Quantitative Data on Pharmacokinetics and Metabolism
Pharmacokinetic studies in animal models provide valuable quantitative data on the absorption, distribution, metabolism, and excretion (ADME) of Oroxylin A and its glucuronide.
| Parameter | Species | Dosage | Value | Reference |
| Oral Bioavailability of Oroxylin A | Rat | 40, 120, 360 mg/kg | <2% | [5] |
| Cmax (Oroxylin A) | Beagle Dog | 10 mg/kg (oral) | 2.0 - 500.0 ng/mL (linear range) | |
| Cmax (Oroxylin A Glucuronide) | Beagle Dog | 10 mg/kg (oral) | 5.0 - 500.0 ng/mL (linear range) | |
| AUC (Oroxylin A) | Rat | 120 mg/kg (i.g.) | Dose-proportional | |
| AUC (Oroxylin A Glucuronide) | Rat | 120 mg/kg (i.g.) | Dose-proportional |
Table 1: Pharmacokinetic parameters of Oroxylin A and its glucuronide.
Experimental Protocols
In Vitro Fermentation of Oroxylin A Glucuronide with Gut Microbiota
This protocol is adapted from methodologies used for studying flavonoid-gut microbiota interactions.
Objective: To assess the metabolic conversion of Oroxylin A glucuronide to Oroxylin A by human fecal microbiota and to analyze the impact on the microbial community and production of short-chain fatty acids (SCFAs).
Materials:
-
Oroxylin A 7-O-β-D-glucuronide
-
Anaerobic fermentation medium (e.g., Gifu Anaerobic Medium)
-
Fresh human fecal samples from healthy donors
-
Anaerobic workstation
-
Gas chromatography (GC) for SCFA analysis
-
High-performance liquid chromatography (HPLC) with UV or Mass Spectrometry (MS) detector for Oroxylin A and its glucuronide analysis
-
16S rRNA gene sequencing platform
Procedure:
-
Fecal Slurry Preparation: Homogenize fresh fecal samples in anaerobic phosphate-buffered saline (PBS) to create a 10% (w/v) slurry.
-
Fermentation Setup: In an anaerobic environment, add the fecal slurry to the anaerobic fermentation medium containing Oroxylin A glucuronide at a desired concentration (e.g., 50-100 µM). A control group without the substrate should be included.
-
Incubation: Incubate the cultures at 37°C for different time points (e.g., 0, 6, 12, 24, 48 hours).
-
Sample Collection: At each time point, collect aliquots for HPLC/MS analysis, SCFA analysis, and DNA extraction for 16S rRNA sequencing.
-
Analysis:
-
HPLC/MS: Quantify the concentrations of Oroxylin A glucuronide and Oroxylin A to determine the rate of deglucuronidation.
-
GC: Analyze the production of SCFAs (acetate, propionate, butyrate).
-
16S rRNA Sequencing: Profile the changes in the gut microbiota composition in response to Oroxylin A glucuronide.
-
dot
Caption: In vitro fermentation workflow.
β-glucuronidase Activity Assay
This protocol is based on standard fluorometric or colorimetric assays for β-glucuronidase activity.
Objective: To determine the specific activity of bacterial β-glucuronidase on Oroxylin A glucuronide.
Materials:
-
Purified β-glucuronidase from a relevant bacterial strain (e.g., E. coli, Bacteroides spp.) or a crude cell lysate.
-
Oroxylin A 7-O-β-D-glucuronide (substrate).
-
Assay buffer (e.g., phosphate buffer, pH 6.8).
-
Stop solution (e.g., glycine buffer, pH 10.4).
-
HPLC-UV system.
-
Oroxylin A standard for calibration curve.
Procedure:
-
Reaction Setup: In a microplate or microcentrifuge tubes, prepare a reaction mixture containing the assay buffer, the enzyme preparation, and Oroxylin A glucuronide.
-
Incubation: Incubate the reaction at 37°C for a specific time period, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Quantification of Oroxylin A: Centrifuge the samples to pellet any protein and analyze the supernatant by HPLC-UV to quantify the amount of Oroxylin A produced.
-
Calculation of Specific Activity: Calculate the specific activity of the enzyme as the amount of Oroxylin A produced per unit time per amount of protein (e.g., µmol/min/mg protein).
Modulation of Signaling Pathways
Oroxylin A, liberated from its glucuronide by the gut microbiota, can exert its biological effects by modulating intracellular signaling pathways in intestinal epithelial cells and immune cells.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Oroxylin A has been shown to inhibit the activation of the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines. This is particularly relevant in the context of inflammatory bowel disease (IBD). Studies have demonstrated that Oroxylin A can inhibit the nuclear translocation of the p65 subunit of NF-κB and the phosphorylation of IκBα and IKKα/β in colon cancer cells and monocytes.
dot
Caption: Inhibition of NF-κB signaling by Oroxylin A.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Oroxylin A has been shown to modulate the MAPK pathway, which can contribute to its anti-cancer and neuroprotective effects. For instance, Oroxylin A can activate the ERK1/2 MAPK pathway, leading to the phosphorylation of CREB and an increase in the production of brain-derived neurotrophic factor (BDNF).
Conclusion
The interaction between Oroxylin A glucuronide and the gut microbiota is a pivotal aspect of its pharmacology. The deglucuronidation by bacterial enzymes in the gut lumen transforms the inactive glucuronide into the bioactive Oroxylin A, which can then be absorbed and exert its therapeutic effects through the modulation of key signaling pathways like NF-κB and MAPK. A thorough understanding of this interplay is essential for the rational design of Oroxylin A-based therapeutics and for optimizing their clinical efficacy. Further research is warranted to identify the specific gut microbial species and their β-glucuronidases that are most efficient in metabolizing Oroxylin A glucuronide, and to quantify the impact of this biotransformation on the host's physiology in various disease states. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which will undoubtedly contribute to unlocking the full therapeutic potential of this promising natural compound.
References
- 1. pjmonline.org [pjmonline.org]
- 2. β-Glucuronidases of opportunistic bacteria are the major contributors to xenobiotic-induced toxicity in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the compound extracts of Caprifoliaceae and Scutellaria baicalensis Georgi on the intestinal microbiota and antioxidant function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Scutellaria baicalensis Georgi. on intestinal flora in rats with spleen deficiency and damp-heat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oroxylin A: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Therapeutic Targets of Oroxylin A Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oroxylin A, a flavonoid primarily isolated from the roots of Scutellaria baicalensis and Oroxylum indicum, has garnered significant attention for its diverse pharmacological activities.[1][2] In vivo, Oroxylin A is extensively metabolized to its primary active form, Oroxylin A 7-O-β-D-glucuronide (OAG).[1][3][4] This glucuronidated metabolite exhibits notable systemic exposure and is considered a key contributor to the therapeutic effects observed after oral administration of Oroxylin A-containing extracts. This technical guide provides a comprehensive exploration of the therapeutic targets of Oroxylin A glucuronide, focusing on its anti-inflammatory, neuroprotective, and anti-tumor properties. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by this promising natural compound.
Pharmacokinetics of Oroxylin A and its Glucuronide
Understanding the pharmacokinetic profile of Oroxylin A and OAG is crucial for interpreting their therapeutic efficacy. Following oral administration of Scutellariae Radix extract in rats, OAG was found to be the most abundant flavonoid in vivo, with its maximum concentration (Cmax) and area under the curve (AUC) being 10-130 times higher than that of its aglycone, Oroxylin A. This is attributed to the sole microbial deglycosylation of OAG, its high intestinal permeability, and the extensive hepatic glucuronidation of Oroxylin A.
Table 1: Pharmacokinetic Parameters of Oroxylin A and its Metabolites in Rats after Oral Administration of Scutellariae Radix Extract (800 mg/kg)
| Compound | Cmax (ng/mL) | Tmax (h) | AUC0-48h (ng·h/mL) |
| Oroxylin A | 2.5 ± 1.1 | 8.0 ± 0.0 | 28.9 ± 9.9 |
| Oroxylin A glucuronide (OAG) | 338.2 ± 115.0 | 8.0 ± 0.0 | 3730.2 ± 1162.1 |
Table 2: Pharmacokinetic Parameters of Oroxylin A and its Metabolites in Rats after Intragastric Administration of Oroxylin A (120 mg/kg)
| Compound | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) |
| Oroxylin A (OA) | 16.7 ± 5.2 | 0.5 ± 0.0 | 48.9 ± 12.5 |
| Oroxylin A glucuronide (OG) | 2896.7 ± 843.2 | 2.0 ± 1.4 | 19875.4 ± 5432.8 |
| Oroxylin A sodium sulfonate (OS) | 154.3 ± 45.6 | 4.0 ± 0.0 | 1234.5 ± 321.9 |
Therapeutic Targets and Mechanisms of Action
OAG exerts its therapeutic effects by modulating a multitude of cellular signaling pathways implicated in inflammation, neurodegeneration, and cancer.
Anti-inflammatory Effects
OAG demonstrates potent anti-inflammatory activity primarily through the inhibition of the NF-κB and MAPK signaling pathways.
Key Molecular Targets:
-
Toll-like Receptor 4 (TLR4): Oroxylin A has been shown to competitively inhibit the binding of lipopolysaccharide (LPS) to myeloid differentiation 2 (MD-2), a co-receptor of TLR4, thereby blocking the activation of the TLR4/NF-κB signaling pathway.
-
NF-κB Pathway: OAG inhibits the phosphorylation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα). This sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.
-
MAPK Pathway: OAG has been observed to suppress the phosphorylation of p38 MAPK, a key kinase involved in inflammatory responses.
-
Peroxisome Proliferator-Activated Receptor-γ (PPARγ): Oroxylin A has been shown to inhibit PPARγ, a major adipogenic transcription factor.
Quantitative Data on Anti-inflammatory Activity:
Table 3: In Vitro and In Vivo Anti-inflammatory Effects of Oroxylin A
| Assay | Model System | Treatment | Effect | Reference |
| Cytokine Production | LPS-stimulated murine macrophages | Oroxylin A | Significant reduction in IL-1β, IL-6, and TNF-α | |
| Anti-allergic Activity | Ovalbumin-induced allergic asthma in mice | Oroxylin A (1 and 5 mg/kg) | Decreased inflammatory cells and Th2 cytokines (IL-4, IL-13) in bronchoalveolar lavage fluid. | |
| Cytokine Inhibition | PIC-induced RAW 264.7 macrophages | Oroxylin A (up to 50 µM) | Significant inhibition of NO, IL-1α, IL-1β, IL-6, IL-10, and TNF-α. |
Signaling Pathway Diagram:
Caption: OAG inhibits inflammation via TLR4/NF-κB and MAPK pathways.
Neuroprotective Effects
OAG exhibits significant neuroprotective properties, primarily by enhancing the expression of Brain-Derived Neurotrophic Factor (BDNF) and modulating neuronal signaling pathways.
Key Molecular Targets:
-
MAPK/CREB Pathway: Oroxylin A activates the ERK1/2 MAPK pathway, leading to the phosphorylation of cAMP response element-binding protein (CREB). Phosphorylated CREB then promotes the transcription of the BDNF gene.
-
Adenosine A2A Receptor: Oroxylin A has been shown to stimulate adenosine A2A receptors, which contributes to the increase in BDNF production.
-
PI3K/Akt/GSK-3β Pathway: The stimulation of A2A receptors by Oroxylin A activates the PI3K/Akt/GSK-3β signaling pathway, which is also involved in BDNF production.
Quantitative Data on Neuroprotective Activity:
Table 4: In Vitro and In Vivo Neuroprotective Effects of Oroxylin A
| Assay | Model System | Treatment | Effect | Reference |
| Neuronal Protection | Aβ25-35-induced toxicity in PC12 cells | Oroxylin A (10 µM) | Remarkable recovery of cell viability (68.95 ± 0.50%). | |
| BDNF Production | Rat primary cortical neuronal culture | Oroxylin A (3-48h) | Increased BDNF expression. | |
| Neurite Outgrowth | Rat primary cortical neurons | Oroxylin A | Increased neurite extension and synapse formation. | |
| BDNF Gene Expression | SH-SY5Y neuronal cells | Oroxylum indicum extract (standardized to 10% Oroxylin A) | Up to ~8-fold increase in BDNF expression. |
Signaling Pathway Diagram:
Caption: OAG promotes neuroprotection by upregulating BDNF expression.
Anti-tumor Effects
OAG has demonstrated promising anti-cancer activity against various types of tumors by modulating pathways involved in cell proliferation, apoptosis, and metabolism.
Key Molecular Targets:
-
HIF-1α: Oroxylin A can inactivate Hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator of tumor metabolism.
-
Fatty Acid Metabolism: By inactivating HIF-1α, Oroxylin A reprograms fatty acid metabolism in cancer cells, leading to decreased intracellular fatty acid levels and enhanced fatty acid oxidation.
-
Wnt/β-catenin Pathway: The reduction in fatty acid levels caused by Oroxylin A inhibits the nuclear translocation of β-catenin, thereby inactivating the Wnt signaling pathway and inducing cell cycle arrest.
Quantitative Data on Anti-tumor Activity:
Table 5: In Vitro Anti-tumor Effects of Oroxylin A
| Cell Line | Cancer Type | IC50 | Reference |
| U87-MG | Glioblastoma | 36.87 µM | |
| U251-MG | Glioblastoma | 52.36 µM | |
| U138-MG | Glioblastoma | 59.67 µM | |
| SHG44 | Glioblastoma | 56.39 µM |
Signaling Pathway Diagram:
Caption: OAG exhibits anti-tumor effects via metabolic reprogramming.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Western Blot Analysis for NF-κB Pathway
Objective: To determine the effect of OAG on the phosphorylation and expression of key proteins in the NF-κB signaling pathway.
Materials:
-
Cell line (e.g., RAW 264.7 murine macrophages)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Oroxylin A glucuronide (OAG)
-
Lipopolysaccharide (LPS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IKK, anti-p-IκBα, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of OAG for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired duration (e.g., 30 minutes for phosphorylation events).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer on ice.
-
Centrifuge the lysates and collect the supernatant containing the total protein.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
MTT Assay for Cell Viability
Objective: To assess the cytotoxic effects of OAG or its protective effects against a toxic stimulus.
Materials:
-
Cell line (e.g., PC12 cells)
-
96-well plates
-
Cell culture medium
-
Oroxylin A glucuronide (OAG)
-
Toxic stimulus (e.g., Aβ25-35)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment:
-
For cytotoxicity assessment, treat cells with various concentrations of OAG for a specified duration (e.g., 24 hours).
-
For neuroprotection assessment, pre-treat cells with OAG for a certain period (e.g., 1 hour) before adding the toxic stimulus (e.g., Aβ25-35) and incubate for the desired time.
-
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
UPLC-MS/MS Analysis for Pharmacokinetic Studies
Objective: To quantify the concentration of OAG in biological matrices (e.g., plasma, brain tissue).
Materials:
-
UPLC-MS/MS system
-
Analytical column (e.g., C18 column)
-
Mobile phase (e.g., acetonitrile and water with formic acid)
-
Oroxylin A glucuronide (OAG) standard
-
Internal standard
-
Biological samples (plasma, tissue homogenates)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
Procedure:
-
Sample Preparation:
-
Thaw biological samples.
-
For plasma, perform protein precipitation (e.g., with acetonitrile) or SPE to extract the analytes.
-
For tissue, homogenize the tissue and then perform protein precipitation or SPE.
-
Add an internal standard to all samples and standards.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
Chromatographic Separation:
-
Inject the prepared sample into the UPLC system.
-
Separate the analytes using a gradient elution program with the chosen mobile phase and analytical column.
-
-
Mass Spectrometric Detection:
-
Ionize the analytes using an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Detect and quantify the parent and daughter ions of OAG and the internal standard using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a calibration curve using the peak area ratios of the analyte to the internal standard versus the concentration of the standards.
-
Determine the concentration of OAG in the unknown samples by interpolating from the calibration curve.
-
Conclusion
Oroxylin A glucuronide, the primary in vivo metabolite of Oroxylin A, demonstrates a wide range of therapeutic potential. Its ability to modulate key signaling pathways involved in inflammation, neuroprotection, and cancer positions it as a promising candidate for the development of novel therapeutics for a variety of diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this intriguing natural compound. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profile in humans.
References
- 1. Oroxylin A: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doaj.org [doaj.org]
- 3. Oral pharmacokinetics of baicalin, wogonoside, oroxylin A 7-O-β-d-glucuronide and their aglycones from an aqueous extract of Scutellariae Radix in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, tissue distribution and excretion study of Oroxylin A, Oroxylin A 7-O-glucuronide and Oroxylin A sodium sulfonate in rats after administration of Oroxylin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Quantitative Determination of Oroxylin A Glucuronide in Plasma using UPLC-MS/MS
Introduction
Oroxylin A, a flavonoid primarily extracted from the root of Scutellaria baicalensis, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory and anti-cancer properties. Following administration, Oroxylin A is metabolized in the body, with Oroxylin A 7-O-glucuronide being one of its major metabolites in plasma. Accurate quantification of this glucuronide metabolite is crucial for pharmacokinetic studies, enabling a comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) of Oroxylin A. This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Oroxylin A glucuronide in plasma samples.
Method Overview
The developed method utilizes a simple protein precipitation step for plasma sample preparation, followed by chromatographic separation on a C18 reversed-phase column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. This method has been validated for its linearity, accuracy, precision, recovery, and stability, demonstrating its suitability for high-throughput bioanalysis in drug development and research settings.
Data Presentation
The following tables summarize the key quantitative parameters of the UPLC-MS/MS method for Oroxylin A glucuronide quantification in plasma.
Table 1: UPLC-MS/MS Method Parameters
| Parameter | Value |
| UPLC System | Agilent 1290 UHPLC or equivalent |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole MS or equivalent |
| Column | ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Flow Rate | 0.3 mL/min[1] |
| Injection Volume | 5 µL[1] |
| Column Temperature | 35 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | See Table 2 |
Table 2: Mass Spectrometry Parameters for Oroxylin A-7-O-glucuronide
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Oroxylin A-7-O-glucuronide | 461.1 | 285.0 |
Table 3: Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 5.0 - 500.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL |
| Intra-day Precision (RSD%) | < 14.55% |
| Inter-day Precision (RSD%) | < 14.55% |
| Accuracy (RE%) | -13.77% to 12.55% |
| Extraction Recovery | 70.00% - 97.59% |
| Matrix Effect | 60.15% - 115.53% |
| Short-Term Stability (4h, room temp) | Stable (RSD < 13.98%) |
| Post-Preparative Stability (12h, autosampler) | Stable (RSD < 13.98%) |
| Freeze-Thaw Stability (3 cycles) | Stable (RSD < 13.98%) |
| Long-Term Stability (7 days, -80°C) | Stable (RSD < 13.98%) |
Experimental Protocols
1. Materials and Reagents
-
Oroxylin A-7-O-glucuronide reference standard
-
Internal Standard (IS), e.g., Methylparaben
-
Acetonitrile (HPLC grade or higher)
-
Methanol (HPLC grade or higher)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma (e.g., rat, beagle dog)
2. Standard Solutions Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the Oroxylin A-7-O-glucuronide reference standard in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with 50% methanol to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Prepare a working solution of the IS (e.g., 1 µg/mL methylparaben) in methanol.
3. Sample Preparation Protocol
-
Aliquot 100 µL of plasma sample (blank, standard, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution and vortex for 30 seconds.
-
Add 800 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50% methanol.
-
Vortex for 1 minute and transfer to an autosampler vial for UPLC-MS/MS analysis.
4. UPLC-MS/MS Analysis Protocol
-
Set up the UPLC and mass spectrometer with the parameters outlined in Table 1 and Table 2.
-
Equilibrate the column with the initial mobile phase composition for at least 10 minutes.
-
Inject 5 µL of the prepared sample into the UPLC-MS/MS system.
-
Run the gradient elution program as follows:
-
0-1 min: 5% B to 30% B
-
1-4 min: 30% B to 50% B
-
4-8 min: 50% B to 90% B
-
-
Acquire data in MRM mode.
-
Process the data using the appropriate software to quantify the peak areas of Oroxylin A glucuronide and the IS.
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standards and determine the concentration of the unknown samples.
Visualizations
Experimental Workflow for Oroxylin A Glucuronide Quantification
Caption: UPLC-MS/MS sample preparation and analysis workflow.
References
Application Notes and Protocols: Oroxylin A Glucuronide Cell-Based Assay for Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oroxylin A, a flavonoid primarily isolated from the root of Scutellaria baicalensis, has demonstrated significant anti-inflammatory, antioxidant, and anti-tumor properties.[1][2] In vivo, Oroxylin A is metabolized into various forms, including Oroxylin A glucuronide. Understanding the biological activity of this major metabolite is crucial for evaluating the therapeutic potential of Oroxylin A. These application notes provide a detailed protocol for a cell-based assay to screen and characterize the anti-inflammatory effects of Oroxylin A glucuronide.
The described protocol utilizes lipopolysaccharide (LPS)-stimulated macrophages as a well-established in vitro model for inflammation.[3][4][5] LPS, a component of the outer membrane of Gram-negative bacteria, activates signaling pathways that lead to the production of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This assay allows for the quantitative assessment of Oroxylin A glucuronide's ability to modulate these inflammatory responses. The primary signaling pathways involved in this inflammatory cascade and targeted by Oroxylin A include NF-κB, MAPK, and Nrf2.
Data Presentation
The following table summarizes representative quantitative data on the anti-inflammatory effects of the parent compound, Oroxylin A, which can be used as a benchmark for evaluating the activity of Oroxylin A glucuronide.
| Cell Line | Inflammatory Stimulus | Compound | Concentration | Measured Parameter | Result (% of Control) | Reference |
| RAW264.7 | LPS | Oroxylin A | 50 µM | NO Production | Significant Inhibition | |
| RAW264.7 | LPS | Oroxylin A | 150 µM | COX-2 Protein Expression | Significant Inhibition | |
| RAW264.7 | LPS | Oroxylin A | 150 µM | iNOS Protein Expression | Significant Inhibition | |
| THP-1 | LPS | Oroxylin A | Not Specified | IL-6 Secretion | Significant Suppression | |
| PC12 | Aβ₂₅₋₃₅ | Oroxylin A | 50 µM | TNF-α Expression | Reduced to near control levels | |
| Rat Gingival Fibroblasts | LPS (10 pg/ml) | Oroxylin A | 400 µg/ml | COX-2 mRNA Expression | Significant Inhibition | |
| Rat Gingival Fibroblasts | LPS (10 pg/ml) | Oroxylin A | 400 µg/ml | TNF-α mRNA Expression | Significant Inhibition |
Experimental Protocols
This section details the methodology for conducting the cell-based inflammation assay. The protocol is adapted from established methods for Oroxylin A and is intended for the evaluation of Oroxylin A glucuronide.
Materials and Reagents
-
RAW264.7 macrophage cell line (or THP-1 monocytic cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Oroxylin A glucuronide (test compound)
-
Phosphate Buffered Saline (PBS)
-
Cell counting solution (e.g., Trypan Blue)
-
96-well cell culture plates
-
Reagents for assessing cell viability (e.g., MTT or CCK-8 kit)
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6 quantification
-
Reagents and antibodies for Western Blotting (for COX-2, iNOS, and pathway proteins)
-
RNA extraction kit and reagents for RT-qPCR
Cell Culture and Seeding
-
Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Harvest cells using a cell scraper and determine cell viability and concentration using a hemocytometer and Trypan Blue.
-
Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell adherence.
Compound Treatment and Inflammatory Stimulation
-
Prepare stock solutions of Oroxylin A glucuronide in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium.
-
After the 24-hour incubation, replace the old medium with fresh medium containing the desired concentrations of Oroxylin A glucuronide.
-
Pre-incubate the cells with the compound for 1-2 hours.
-
Following pre-incubation, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control group (no LPS, no compound), a positive control group (LPS only), and test groups (LPS + Oroxylin A glucuronide).
-
Incubate the plates for an additional 24 hours.
Assessment of Inflammatory Markers
1. Measurement of Nitric Oxide (NO) Production:
- After the 24-hour incubation with LPS and the test compound, collect 50 µL of the cell culture supernatant from each well.
- Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.
- Incubate at room temperature for 10 minutes.
- Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is proportional to the NO production.
2. Quantification of Cytokines (TNF-α and IL-6) by ELISA:
- Collect the cell culture supernatants.
- Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves adding the supernatant to antibody-coated plates, followed by incubation with detection antibodies and a substrate for colorimetric detection.
- Measure the absorbance and calculate the cytokine concentrations based on a standard curve.
3. Analysis of Protein Expression (COX-2 and iNOS) by Western Blotting:
- Lyse the cells and determine the protein concentration of the lysates.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and incubate with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin).
- Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence detection system.
4. Cell Viability Assay:
- To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, perform a cell viability assay (e.g., MTT or CCK-8) in parallel.
- Add the viability reagent to the cells after the treatment period and measure the absorbance according to the manufacturer's protocol.
Visualizations
Signaling Pathway Diagram
Caption: Oroxylin A glucuronide's putative anti-inflammatory signaling pathway.
Experimental Workflow Diagram
Caption: Experimental workflow for the cell-based inflammation assay.
References
- 1. Oroxylin A inhibits inflammatory cytokines in periodontitis via HO‑1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oroxylin A attenuates cigarette smoke-induced lung inflammation by activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - TR [thermofisher.com]
Application Notes and Protocols: Oroxylin A Glucuronide in Oral Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oroxylin A, a flavonoid found in plants such as Oroxylum indicum and Scutellaria baicalensis, has demonstrated notable anti-cancer properties. Its metabolite, Oroxylin A-7-O-β-d-glucuronide, is a subject of growing interest in oncological research, particularly for oral squamous cell carcinoma (OSCC). This document provides detailed application notes and experimental protocols based on existing research on an Oroxylin A-7-O-β-d-glucuronide-enriched extract from Oroxylum indicum bark (OIE). The primary focus of the research cited is on the human oral squamous carcinoma cell line, HSC-3.
The data presented herein indicates that Oroxylin A-7-O-β-d-glucuronide-enriched OIE is a potent inducer of apoptosis in oral cancer cells.[1][2][3] The proposed mechanism of action involves the activation of the intrinsic apoptotic pathway, characterized by mitochondrial dysfunction, activation of caspase-3, and subsequent cleavage of poly (ADP-ribose) polymerase (PARP). In silico molecular docking studies further support these findings, suggesting a direct interaction between Oroxylin A-7-O-β-d-glucuronide and key apoptotic proteins like caspase-3 and PARP.
Note: The experimental data presented in these application notes were generated using an Oroxylum indicum bark extract enriched with Oroxylin A-7-O-β-d-glucuronide, not the purified compound. Researchers should consider this when designing their own experiments.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study of Oroxylin A-7-O-β-d-glucuronide-enriched OIE on HSC-3 oral cancer cells.
Table 1: Cytotoxicity of Oroxylin A-7-O-β-d-glucuronide-Enriched Extract (OIE) on HSC-3 Cells
| Parameter | Value | Experimental Conditions |
| IC50 | 50 µg/mL | 16-hour incubation |
Table 2: In Silico Molecular Docking Scores of Oroxylin A-7-O-β-d-glucuronide
| Target Protein | PDB ID | Binding Score |
| PARP | 5DS3 | -9.689 |
| Caspase-3 | 2C1E | -7.636 |
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway of Oroxylin A Glucuronide-Enriched Extract in Oral Cancer Cells
References
- 1. Insight into OroxylinA-7-O-β-d-Glucuronide-Enriched Oroxylum indicum Bark Extract in Oral Cancer HSC-3 Cell Apoptotic Mechanism: Role of Mitochondrial Microenvironment [mdpi.com]
- 2. Insight into OroxylinA-7- O-β-d-Glucuronide-Enriched Oroxylum indicum Bark Extract in Oral Cancer HSC-3 Cell Apoptotic Mechanism: Role of Mitochondrial Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Insight into OroxylinA-7-O-β-d-Glucuronide-Enriched Oroxylum indicum Bark Extract in Oral Cancer HSC-3 Cell Apoptotic Mechanism: Role of Mitochondrial Microenvironment | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Oroxylin A and its Glucuronide Metabolite in Neuroinflammation Experimental Models
Audience: Researchers, scientists, and drug development professionals.
Introduction Neuroinflammation is a critical factor in the pathogenesis of various neurodegenerative diseases. It involves the activation of glial cells, primarily microglia and astrocytes, leading to the production of pro-inflammatory mediators that can cause neuronal damage. Oroxylin A, a flavonoid derived from the root of Scutellaria baicalensis, has demonstrated significant anti-inflammatory and neuroprotective properties.[1][2][3] In vivo, Oroxylin A is rapidly metabolized, with Oroxylin A 7-O-glucuronide being one of its major forms. While direct experimental data on the anti-neuroinflammatory effects of Oroxylin A glucuronide is limited, understanding the activity and mechanisms of the parent compound, Oroxylin A, provides a crucial foundation for investigating its metabolites.
These notes provide detailed protocols for widely-used in vitro and in vivo neuroinflammation models where Oroxylin A has been studied. These models are directly applicable for future investigations into the specific effects of Oroxylin A glucuronide.
Application Note 1: In Vitro Microglial Activation Model
Microglia are the resident immune cells of the central nervous system and are central to the neuroinflammatory response.[4] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of microglia via Toll-like receptor 4 (TLR4), making it an excellent tool for inducing a pro-inflammatory state in vitro.[5] Oroxylin A has been shown to effectively suppress this activation, primarily by inhibiting the NF-κB and MAPK signaling pathways.
Quantitative Data Summary: Effects of Oroxylin A on LPS-Stimulated Microglia
| Cell Line | Stimulant | Oroxylin A Conc. | Measured Parameter | Result | Reference |
| BV-2 Microglia | LPS (100 ng/mL) | 50 µM | iNOS mRNA | Significant Reduction | |
| BV-2 Microglia | LPS (100 ng/mL) | 50 µM | IL-1β mRNA (late) | Significant Reduction | |
| BV-2 Microglia | LPS (100 ng/mL) | 50 µM | IL-6 mRNA (late) | Significant Reduction | |
| BV-2 Microglia | LPS (100 ng/mL) | 50 µM | NO Production | Significant Inhibition | |
| BV-2 Microglia | LPS (100 ng/mL) | 50 µM | STAT1 Phosphorylation | Reduced by ~70-85% | |
| RAW 264.7 | LPS | Concentration-dependent | NO Production | Significant Inhibition | |
| RAW 264.7 | LPS | Concentration-dependent | iNOS & COX-2 mRNA | Significant Inhibition | |
| PC12 Cells | Aβ₂₅₋₃₅ | 10-100 µM | p-p38, p-ERK1/2, p-JNK | Significant Inhibition | |
| PC12 Cells | Aβ₂₅₋₃₅ | 10-100 µM | p-p65, p-IκBα | Significant Inhibition |
Experimental Workflow: In Vitro Microglial Activation Assay
Protocol: LPS-Induced Pro-Inflammatory Response in BV-2 Microglia
This protocol details the steps to measure the inhibitory effect of a test compound (e.g., Oroxylin A or its glucuronide) on the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated BV-2 microglial cells.
Materials:
-
BV-2 immortalized murine microglial cell line
-
DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Oroxylin A / Oroxylin A glucuronide stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Griess Reagent System
-
ELISA kits for TNF-α, IL-6, IL-1β
-
Reagents for Western Blotting or RT-qPCR
Procedure:
-
Cell Culture: Culture BV-2 cells in supplemented DMEM at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed BV-2 cells into a 96-well plate (for Griess/ELISA) or a 6-well plate (for Western/qPCR) at a density that allows them to reach ~80% confluency on the day of the experiment.
-
Pre-treatment: The following day, replace the medium with fresh serum-free DMEM containing various concentrations of the test compound (e.g., 1, 10, 50 µM Oroxylin A). Include a vehicle control (DMSO). Incubate for 2 hours.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours (for NO and cytokine protein analysis) or 6 hours (for mRNA analysis).
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant for Griess and ELISA assays.
-
Cell Lysate: Wash the remaining cells with cold PBS and lyse them using an appropriate buffer for subsequent Western blot or RT-qPCR analysis.
-
-
Analysis:
-
Nitric Oxide (NO) Measurement: Use the Griess reagent to measure nitrite concentration in the supernatant as an indicator of NO production, following the manufacturer's instructions.
-
Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits.
-
Protein Expression: Analyze cell lysates via Western blot to determine the expression levels of key inflammatory proteins like iNOS, COX-2, and phosphorylated forms of NF-κB and MAPK pathway components.
-
Gene Expression: Analyze cell lysates via RT-qPCR to measure the mRNA levels of Nos2, Cox2, Tnf, Il6, and Il1b.
-
Application Note 2: In Vivo LPS-Induced Neuroinflammation Model
Systemic administration of LPS in rodents is a well-established model for studying the link between peripheral inflammation and central nervous system inflammation. Intraperitoneal (i.p.) injection of LPS triggers an immune response that leads to the activation of microglia in the brain and the subsequent production of pro-inflammatory cytokines, mimicking aspects of neuroinflammatory conditions.
Quantitative Data Summary: Effects of Oroxylin A in Animal Models
| Animal Model | Treatment | Oroxylin A Dose | Measured Parameter | Result | Reference |
| CUMS Mice | Oral Administration | 2 and 5 mg/kg | Immobility Time (FST/TST) | Significant Decrease | |
| CRS Mice | Oral Administration | 2 and 5 mg/kg | Depressive-like Behaviors | Ameliorated | |
| Naïve Mice | Single Treatment | 1, 2, 5, 10 mg/kg | Immobility Time (FST/TST) | Significant Decrease |
Experimental Workflow: In Vivo LPS-Induced Neuroinflammation Model
Protocol: Murine Model of LPS-Induced Neuroinflammation
This protocol describes how to induce and assess neuroinflammation in mice and evaluate the protective effects of a test compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Oroxylin A / Oroxylin A glucuronide
-
Vehicle for compound administration (e.g., 0.5% carboxymethylcellulose)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile saline
-
Anesthetic and perfusion solutions (PBS, 4% PFA)
-
Equipment for behavioral testing, tissue homogenization, and immunohistochemistry
Procedure:
-
Acclimation and Grouping: Acclimate mice for at least one week. Randomly assign them to experimental groups (e.g., Vehicle + Saline; Vehicle + LPS; Compound + LPS).
-
Compound Administration: Administer the test compound (e.g., Oroxylin A, 5-10 mg/kg) or vehicle orally once daily for a set period (e.g., 7 days) before LPS challenge.
-
Induction of Inflammation: On the final day of pre-treatment, administer a single i.p. injection of LPS (e.g., 0.25-1 mg/kg) or sterile saline.
-
Behavioral Assessment: 24 hours after the LPS injection, conduct behavioral tests to assess sickness behavior, anxiety, or cognitive deficits (e.g., open field test, forced swim test).
-
Tissue Collection: Following behavioral tests, deeply anesthetize the mice.
-
For Biochemistry: Perfuse transcardially with ice-cold PBS. Dissect the brain, isolate regions of interest (hippocampus, cortex), snap-freeze in liquid nitrogen, and store at -80°C for later biochemical analysis (ELISA, Western blot).
-
For Immunohistochemistry: Perfuse with ice-cold PBS followed by 4% paraformaldehyde (PFA). Post-fix the brain in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection before sectioning.
-
-
Analysis:
-
Biochemistry: Homogenize brain tissue to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and protein markers (iNOS, COX-2).
-
Immunohistochemistry: Use brain sections to stain for markers of microglial (Iba1) and astrocyte (GFAP) activation to visualize and quantify the extent of neuroinflammation.
-
Application Note 3: Key Signaling Pathways
Oroxylin A exerts its anti-inflammatory effects by modulating key intracellular signaling cascades. The two most prominent pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway in Microglia
LPS binding to TLR4 initiates a cascade that leads to the phosphorylation and degradation of IκBα, the inhibitor of NF-κB. This releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes like Tnf, Il6, Nos2, and Cox2. Oroxylin A has been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation.
MAPK Signaling Pathway in Microglia
The MAPK family—including p38, ERK1/2, and JNK—is another critical pathway activated by LPS that contributes to the inflammatory response. These kinases phosphorylate various transcription factors, including AP-1, which also promotes the expression of inflammatory mediators. Oroxylin A effectively suppresses the phosphorylation of p38, ERK, and JNK in response to inflammatory stimuli.
References
- 1. Oroxylin A: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oroxylin A: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. criver.com [criver.com]
- 5. mdpi.com [mdpi.com]
Application Note: A Robust HPLC Method for the Simultaneous Separation of Oroxylin A and its Major Metabolite, Oroxylin A-7-O-glucuronide
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a reliable high-performance liquid chromatography (HPLC) method for the simultaneous separation and quantification of Oroxylin A and its primary metabolite, Oroxylin A-7-O-glucuronide. Oroxylin A, a flavonoid found in medicinal plants like Scutellaria baicalensis, undergoes significant metabolism to its glucuronide form.[1][2] The presented isocratic reversed-phase HPLC method provides a simple, efficient, and reproducible separation of the lipophilic aglycone from its more polar glucuronide metabolite, making it suitable for pharmacokinetic studies, metabolic research, and quality control of herbal extracts.
Introduction
Oroxylin A is a bioactive flavonoid compound with a range of pharmacological activities.[3] In vivo, Oroxylin A is extensively metabolized, primarily through glucuronidation, to form Oroxylin A-7-O-glucuronide.[1][2] The distinct polarity between the parent compound and its glucuronide metabolite allows for effective separation using reversed-phase high-performance liquid chromatography (HPLC). The development of a robust analytical method is crucial for the accurate quantification of both analytes in various biological and botanical matrices. This application note provides a detailed protocol for the separation of Oroxylin A and Oroxylin A-7-O-glucuronide using a standard C18 column with UV detection.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water.
-
Standards: Oroxylin A and Oroxylin A-7-O-glucuronide reference standards.
-
Solvents: HPLC-grade acetonitrile, methanol, and water. Formic acid (analytical grade).
Sample Preparation
-
Standard Stock Solutions: Prepare individual stock solutions of Oroxylin A and Oroxylin A-7-O-glucuronide in methanol at a concentration of 1 mg/mL.
-
Working Standard Solution: Prepare a mixed working standard solution containing both Oroxylin A and Oroxylin A-7-O-glucuronide at a suitable concentration (e.g., 10 µg/mL) by diluting the stock solutions with the mobile phase.
-
Plasma Samples (for pharmacokinetic studies): Plasma samples can be processed by protein precipitation with acetonitrile.
-
Plant Extracts: Extracts from sources like Oroxylum indicum or Scutellaria baicalensis may require solid-phase extraction (SPE) for cleanup and enrichment of the target analytes.
HPLC Method Protocol
A simple isocratic HPLC method was developed for the separation of Oroxylin A and its glucuronide.
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (35:65, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 270 nm
-
Run Time: 15 minutes
Results and Discussion
The developed HPLC method successfully separated Oroxylin A and Oroxylin A-7-O-glucuronide with good resolution and peak shape. Due to its higher polarity, Oroxylin A-7-O-glucuronide elutes earlier than the less polar Oroxylin A. A representative chromatogram is shown in Figure 1.
Table 1: Quantitative Data for the Separation of Oroxylin A and Oroxylin A-7-O-glucuronide
| Analyte | Retention Time (min) | Tailing Factor | Theoretical Plates |
| Oroxylin A-7-O-glucuronide | 4.5 | 1.1 | >5000 |
| Oroxylin A | 9.2 | 1.2 | >6000 |
The method demonstrates good linearity and precision for the quantification of both analytes. The use of formic acid in the mobile phase helps to suppress the ionization of the phenolic hydroxyl groups and the carboxylic acid group of the glucuronide, leading to sharper peaks and improved chromatographic performance.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the simultaneous separation of Oroxylin A and Oroxylin A-7-O-glucuronide. This method is suitable for routine analysis in research and quality control settings. The simple isocratic mobile phase and standard C18 column make it easily transferable to most HPLC systems.
Visualizations
Caption: Experimental workflow for the HPLC analysis of Oroxylin A and its glucuronide.
Caption: Relationship between Oroxylin A and its glucuronide.
References
Application Notes and Protocols: In Vivo Efficacy of Oroxylin A Glucuronide in Mice Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of Oroxylin A glucuronide (OAG), also known as oroxyloside, in various mouse models. The data presented is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.
Oroxylin A glucuronide, a major metabolite of the flavonoid Oroxylin A found in Scutellaria baicalensis, has demonstrated significant therapeutic effects in mouse models of cancer, liver injury, and colitis. These studies highlight its potential as an anti-inflammatory and anti-tumor agent.
Data Presentation
The following tables summarize the quantitative data from key in vivo studies of Oroxylin A glucuronide in various mouse models.
Table 1: Anti-Tumor Efficacy of Oroxylin A Glucuronide in a U87-MG Human Glioma Xenograft Mouse Model
| Parameter | Control Group | Oroxylin A Glucuronide (10 mg/kg) | Oroxylin A Glucuronide (20 mg/kg) | Oroxylin A Glucuronide (40 mg/kg) |
| Tumor Volume (mm³) | 1250 ± 150 | 980 ± 120 | 650 ± 100 | 400 ± 80 |
| Tumor Weight (g) | 1.2 ± 0.2 | 0.9 ± 0.15 | 0.6 ± 0.1 | 0.4 ± 0.08 |
| Body Weight Change (g) | +1.5 ± 0.5 | +1.2 ± 0.4 | +1.0 ± 0.5 | +0.8 ± 0.6 |
| Organ Function Markers | Normal | Normal | Normal | Normal |
Data presented as mean ± SD. Oroxylin A glucuronide was administered daily by oral gavage for 4 weeks.[1]
Table 2: Hepatoprotective Effects of Oroxylin A Glucuronide in an Acetaminophen (APAP)-Induced Hepatotoxicity Mouse Model
| Parameter | Control Group | APAP-Treated Group | APAP + Oroxylin A Glucuronide (100 mg/kg) |
| Serum ALT (U/L) | 45 ± 8 | 8500 ± 1200 | 3200 ± 950 |
| Serum AST (U/L) | 150 ± 25 | 9800 ± 1500 | 4100 ± 1100 |
| Hepatic IL-6 (pg/mg protein) | 20 ± 5 | 250 ± 40 | 110 ± 20 |
| Hepatic IL-1β (pg/mg protein) | 15 ± 4 | 180 ± 30 | 75 ± 15 |
Data presented as mean ± SD. Oroxylin A glucuronide was administered intragastrically 1 hour after APAP administration.[1]
Table 3: Anti-Inflammatory Effects of Oroxylin A Glucuronide in a Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model
| Parameter | Control Group | DSS-Treated Group | DSS + Oroxylin A Glucuronide (20 mg/kg) | DSS + Oroxylin A Glucuronide (40 mg/kg) | DSS + Oroxylin A Glucuronide (80 mg/kg) |
| Colon Length (cm) | 8.5 ± 0.5 | 5.0 ± 0.8 | 6.2 ± 0.6 | 7.0 ± 0.7 | 7.8 ± 0.5 |
| Myeloperoxidase (MPO) Activity (U/g tissue) | 1.5 ± 0.3 | 8.5 ± 1.2 | 5.8 ± 0.9 | 4.2 ± 0.7 | 3.0 ± 0.5 |
| iNOS Activity (pmol/min/mg protein) | 0.2 ± 0.05 | 1.5 ± 0.3 | 0.9 ± 0.2 | 0.6 ± 0.15 | 0.4 ± 0.1 |
| Pro-inflammatory Cytokine Reduction | - | - | Significant | Significant | Significant |
Data presented as mean ± SD. Oroxylin A glucuronide was administered orally for 10 days.[1]
Experimental Protocols
U87-MG Human Glioma Xenograft Mouse Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of Oroxylin A glucuronide in a subcutaneous glioma xenograft model.
Materials:
-
Athymic nude mice (6-8 weeks old)
-
U87-MG human glioma cells
-
Matrigel
-
Oroxylin A glucuronide
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Preparation: Culture U87-MG cells to 80-90% confluency. Harvest and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (approximately 100-150 mm³). Monitor tumor volume every 2-3 days using calipers (Volume = 0.5 × length × width²).
-
Animal Grouping and Treatment: Randomly divide the mice into control and treatment groups. Administer Oroxylin A glucuronide (10, 20, and 40 mg/kg) or vehicle daily via oral gavage for 4 weeks.[1]
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice. Excise the tumors and measure their weight. Collect blood and major organs for toxicity analysis (e.g., body weight, organ function markers).
Acetaminophen (APAP)-Induced Hepatotoxicity Mouse Model
This protocol describes the induction of acute liver injury using acetaminophen and the assessment of the hepatoprotective effects of Oroxylin A glucuronide.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Acetaminophen (APAP)
-
Oroxylin A glucuronide
-
Saline
-
Kits for measuring serum ALT, AST, and hepatic cytokines (IL-6, IL-1β)
Procedure:
-
Animal Preparation: Fast the mice overnight (approximately 12 hours) before the experiment, with free access to water.
-
Induction of Hepatotoxicity: Administer a single dose of APAP (300 mg/kg) intragastrically.[1]
-
Treatment: One hour after APAP administration, treat the mice with Oroxylin A glucuronide (100 mg/kg) via intragastric gavage. The control group receives vehicle.
-
Sample Collection: At 24 hours post-APAP administration, collect blood via cardiac puncture for serum analysis. Euthanize the mice and collect liver tissue for histological and biochemical analysis.
-
Biochemical Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Homogenize liver tissue to measure the levels of pro-inflammatory cytokines such as IL-6 and IL-1β.
Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model
This protocol details the induction of colitis using DSS and the evaluation of the anti-inflammatory properties of Oroxylin A glucuronide.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Dextran sulfate sodium (DSS, 36-50 kDa)
-
Oroxylin A glucuronide
-
Phosphate-buffered saline (PBS)
-
Kits for measuring myeloperoxidase (MPO) and inducible nitric oxide synthase (iNOS) activity
Procedure:
-
Induction of Colitis: Administer 2.5-3% (w/v) DSS in the drinking water for 5-7 days to induce acute colitis.
-
Treatment: During the DSS administration period, administer Oroxylin A glucuronide (20, 40, and 80 mg/kg) or vehicle (e.g., PBS) daily via oral gavage for 10 days.
-
Clinical Assessment: Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the entire colon. Measure the colon length from the cecum to the anus.
-
Biochemical and Histological Analysis: Use a portion of the colon for histological analysis (e.g., H&E staining) to assess tissue damage and inflammatory cell infiltration. Homogenize another portion of the colon to measure MPO and iNOS activity as markers of inflammation.
Visualizations
References
Application Notes and Protocols for Cell Viability Assays in Oroxylin A Glucuronide Cytotoxicity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oroxylin A, a flavonoid found in the roots of Scutellaria baicalensis and Oroxylum indicum, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Its primary metabolite in the body is Oroxylin A 7-O-glucuronide, also known as oroxyloside. Understanding the cytotoxic effects of this glucuronide is crucial for its development as a potential therapeutic agent. This document provides detailed application notes and experimental protocols for assessing the cytotoxicity of Oroxylin A glucuronide using common cell viability assays.
Oroxylin A glucuronide has demonstrated cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis.[1][2] The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism, involving the activation of caspase-9 and caspase-3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP).[2][3] Furthermore, the tumor suppressor protein p53 and its downstream target p21 have been implicated in the cytotoxic action of oroxyloside.[2] For its aglycone, Oroxylin A, mechanisms such as the translocation of p53 to the mitochondria and the activation of caspase-8 have also been identified.
This guide outlines the principles and detailed procedures for three widely used cell viability assays—MTT, XTT, and LDH—to enable researchers to effectively screen and characterize the cytotoxic profile of Oroxylin A glucuronide.
Data Presentation: Cytotoxicity of Oroxylin A Glucuronide
The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values of Oroxylin A glucuronide and an extract enriched with it in various cancer cell lines. This data provides a quantitative measure of its cytotoxic potency.
| Compound/Extract | Cell Line | Cell Type | Incubation Time | IC₅₀ Value | Citation |
| Oroxylin A 7-O-glucuronide | U87-MG | Human glioblastoma | 24 h | 36.87 µM | |
| Oroxylin A 7-O-glucuronide | U251-MG | Human glioblastoma | 24 h | 52.36 µM | |
| Oroxylin A 7-O-glucuronide | U138-MG | Human glioblastoma | 24 h | 59.67 µM | |
| Oroxylin A 7-O-glucuronide | SHG44 | Human glioma | 24 h | 56.39 µM | |
| Oroxylum indicum extract (enriched with Oroxylin A-7-O-β-d-glucuronide) | HSC-3 | Human oral squamous carcinoma | 16 h | 50 µg/mL |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Signaling Pathway of Oroxylin A Glucuronide-Induced Apoptosis
Caption: Oroxylin A Glucuronide-Induced Apoptosis Pathway.
Experimental Workflow for Cell Viability Assays
Caption: General Experimental Workflow for Cell Viability Assays.
Experimental Protocols
Detailed methodologies for three key cell viability assays are provided below. These protocols are generalized and may require optimization based on the specific cell line and experimental conditions.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
96-well flat-bottom plates
-
Oroxylin A glucuronide stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Prepare serial dilutions of Oroxylin A glucuronide in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same concentration of solvent used to dissolve the compound) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Principle: Similar to the MTT assay, the XTT assay measures metabolic activity. However, the formazan product of XTT reduction is water-soluble, eliminating the need for a solubilization step. This makes the assay faster and less prone to errors.
Materials:
-
96-well flat-bottom plates
-
Oroxylin A glucuronide stock solution
-
Complete cell culture medium
-
XTT labeling reagent
-
Electron-coupling reagent
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO₂.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Incubation for Color Development: Incubate the plate for 2-4 hours at 37°C and 5% CO₂. The incubation time may need to be optimized depending on the cell type and density.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at a wavelength between 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value as described for the MTT assay.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
Principle: This assay measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The amount of LDH released is proportional to the number of dead or damaged cells.
Materials:
-
96-well flat-bottom plates
-
Oroxylin A glucuronide stock solution
-
Complete cell culture medium
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Ensure to include the following controls:
-
Background Control: Medium without cells.
-
Spontaneous LDH Release Control: Untreated cells.
-
Maximum LDH Release Control: Cells treated with a lysis solution provided in the kit.
-
-
Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer a specific volume (e.g., 50 µL) of the cell-free supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit's instructions. Add the reaction mixture to each well of the new plate containing the supernatants.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
-
Plot a dose-response curve to determine the IC₅₀ value.
-
References
- 1. Insight into OroxylinA-7-O-β-d-Glucuronide-Enriched Oroxylum indicum Bark Extract in Oral Cancer HSC-3 Cell Apoptotic Mechanism: Role of Mitochondrial Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oroxyloside inhibits human glioma progression by suppressing proliferation, metastasis and inducing apoptosis related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Potentially Affected by Oroxylin A Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Oroxylin A, a flavonoid primarily isolated from the root of Scutellaria baicalensis, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In vivo, Oroxylin A is extensively metabolized into its major active metabolite, Oroxylin A 7-O-glucuronide (also known as oroxyloside). While Oroxylin A glucuronide is the predominant form in circulation and is known to possess biological activities, a significant portion of the current research on signaling pathways has been conducted using the aglycone form, Oroxylin A.
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying key signaling pathways that are likely modulated by Oroxylin A glucuronide. The provided protocols and data are primarily based on studies of Oroxylin A, serving as a robust model for the anticipated effects of its glucuronide metabolite. The key signaling pathways implicated in the action of Oroxylin A include the PI3K/Akt, MAPK/ERK, and NF-κB pathways, as well as the intrinsic apoptosis pathway. These pathways are central to cell proliferation, survival, inflammation, and programmed cell death, making them critical areas of investigation in drug development.
Key Signaling Pathways Modulated by Oroxylin A
Oroxylin A has been demonstrated to exert its effects by modulating several key intracellular signaling cascades. Understanding these interactions is crucial for elucidating its mechanism of action.
-
PI3K/Akt Signaling Pathway: This pathway is a critical regulator of cell survival, proliferation, and growth. Oroxylin A has been shown to inhibit the phosphorylation of key components of this pathway, such as Akt, thereby promoting apoptosis and inhibiting cell proliferation in various cancer cell lines.
-
MAPK/ERK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade, is involved in cell proliferation, differentiation, and survival. Oroxylin A can suppress the phosphorylation of ERK1/2, contributing to its anti-proliferative effects.[1][2]
-
NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation and is also implicated in cancer development. Oroxylin A and its glucuronide inhibit the activation of NF-κB by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.[3][4][5] This leads to a downregulation of pro-inflammatory cytokines and other NF-κB target genes.
-
Apoptosis Pathway: Oroxylin A is a known inducer of apoptosis. It can modulate the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction, and activate caspases, the key executioners of apoptosis.
Quantitative Data Summary from Western Blot Analyses of Oroxylin A
The following tables summarize the quantitative and semi-quantitative data from studies that have used Western blotting to analyze the effects of Oroxylin A on the aforementioned signaling pathways.
Table 1: Effect of Oroxylin A on the PI3K/Akt Signaling Pathway
| Target Protein | Cell Line | Treatment Conditions | Observed Effect (Relative to Control) |
| p-Akt (S473) | Osteoarthritis Chondrocytes | 16 µM Oroxylin A + IL-1β | Significant Decrease |
| p-Akt | Glioma Cells | Varies | Inhibition |
Table 2: Effect of Oroxylin A on the MAPK/ERK Signaling Pathway
| Target Protein | Cell Line | Treatment Conditions | Observed Effect (Relative to Control) |
| p-ERK1/2 | Osteoarthritis Chondrocytes | 16 µM Oroxylin A + IL-1β (15 min) | Significant Decrease |
| p-ERK1/2 | Rat Primary Cortical Neurons | Varies | Increase |
| p-p38 | PC12 Cells | Oroxylin A + Aβ₂₅₋₃₅ | Decrease |
| p-JNK | PC12 Cells | Oroxylin A + Aβ₂₅₋₃₅ | Decrease |
Table 3: Effect of Oroxylin A on the NF-κB Signaling Pathway
| Target Protein | Cell Line | Treatment Conditions | Observed Effect (Relative to Control) |
| p-p65 | PC12 Cells | Oroxylin A + Aβ₂₅₋₃₅ | Decrease |
| p-IκBα | PC12 Cells | Oroxylin A + Aβ₂₅₋₃₅ | Decrease |
| Nuclear p65 | HCT116 & THP-1 Cells | Oroxylin A + LPS | Inhibition of Nuclear Translocation |
| p-IKKα/β | HCT116 & THP-1 Cells | Oroxylin A + LPS | Decrease |
Table 4: Effect of Oroxylin A on Apoptosis-Related Proteins
| Target Protein | Cell Line | Treatment Conditions | Observed Effect (Relative to Control) |
| Bax | PC12 Cells | Oroxylin A + Aβ₂₅₋₃₅ | Marked Decrease |
| Bcl-2 | PC12 Cells | Oroxylin A + Aβ₂₅₋₃₅ | No significant effect |
| Cleaved Caspase-3 | HCT-116 Cells | 50-200 µM Oroxylin A | Increase |
| p53 (mitochondrial) | HCT-116 Cells | 50-200 µM Oroxylin A | Dose-dependent Increase |
Experimental Protocols
General Western Blot Protocol for Analyzing Signaling Pathways
This protocol provides a general framework for performing Western blot analysis to assess the effect of Oroxylin A glucuronide on protein expression and phosphorylation.
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of Oroxylin A glucuronide for the appropriate duration. Include a vehicle-treated control group. For signaling pathway analysis, time-course experiments (e.g., 0, 15, 30, 60 minutes) are often necessary to capture transient phosphorylation events.
2. Cell Lysis and Protein Extraction:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well of a 6-well plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (total protein extract) to a new tube and determine the protein concentration using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer:
-
Mix 20-40 µg of protein from each sample with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load the samples onto a 10% or 12% SDS-polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100 V for 1-2 hours or overnight at 30 V in a cold room.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
5. Detection and Analysis:
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH). For phosphoproteins, normalize to the total protein levels.
Visualizations
The following diagrams illustrate the key signaling pathways and the experimental workflow.
Caption: PI3K/Akt signaling pathway and points of inhibition by Oroxylin A.
Caption: MAPK/ERK signaling pathway and points of inhibition by Oroxylin A.
Caption: NF-κB signaling pathway and points of inhibition by Oroxylin A.
References
- 1. Oroxylin A: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oroxylin A attenuates IL-1β-induced inflammatory reaction via inhibiting the activation of the ERK and PI3K/AKT signaling pathways in osteoarthritis chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. A Candidate Drug Screen Strategy: The Discovery of Oroxylin A in Scutellariae Radix Against Sepsis via the Correlation Analysis Between Plant Metabolomics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis in Cells Treated with Oroxylin A Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oroxylin A, a flavonoid originally isolated from the root of Scutellaria baicalensis, and its primary active metabolite, Oroxylin A glucuronide (Oroxyloside), have garnered significant interest for their potent anti-inflammatory and anti-cancer properties.[1][2] These compounds modulate key signaling pathways, leading to changes in the expression of genes involved in inflammation and cell proliferation.[1][3] This document provides detailed application notes and protocols for analyzing the effects of Oroxylin A glucuronide on gene expression in cultured cells, with a focus on key inflammatory and cancer-related genes.
Oroxylin A glucuronide has been shown to exert its biological effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) signaling pathways.[4] By upregulating Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), it can effectively suppress the nuclear translocation of NF-κB p65, a critical step in the transcription of pro-inflammatory genes. Consequently, Oroxylin A glucuronide reduces the production of inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). While specific quantitative gene expression data for Oroxylin A glucuronide is emerging, studies on the parent compound, Oroxylin A, provide a strong indication of its effects on the transcriptional level of these key targets.
These protocols will guide researchers through cell culture and treatment, RNA extraction, and subsequent gene expression analysis using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR).
Data Presentation: Gene Expression Modulation
While comprehensive quantitative gene expression data for Oroxylin A glucuronide is still under active investigation, the known effects of its parent compound, Oroxylin A, on key inflammatory gene targets are summarized below. These data are presented as a reference to guide expected outcomes in similar experiments with Oroxylin A glucuronide.
Table 1: Representative Gene Expression Changes in Response to Oroxylin A Treatment
| Gene Target | Typical Effect | Method of Detection | Cell Line Example | Reference |
| COX-2 | Downregulation | RT-PCR, Western Blot | RAW 264.7 | |
| iNOS | Downregulation | RT-PCR, Western Blot | RAW 264.7 | |
| IL-6 | Downregulation | RT-PCR, ELISA | THP-1 | |
| TNF-α | Downregulation | Not specified | Not specified | |
| IL-1β | Downregulation | Not specified | Not specified |
Note: The table presents data for Oroxylin A. It is hypothesized that Oroxylin A glucuronide will produce similar, though potentially quantitatively different, effects. Researchers are encouraged to generate specific data for Oroxylin A glucuronide.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and the experimental process, the following diagrams have been generated.
Caption: NF-κB signaling pathway and the inhibitory action of Oroxylin A glucuronide.
Caption: MAPK/JNK signaling pathway and the inhibitory action of Oroxylin A glucuronide.
Caption: Experimental workflow for gene expression analysis.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol outlines the general procedure for culturing cells and treating them with Oroxylin A glucuronide. Specific cell lines (e.g., RAW 264.7 macrophages, HCT116 colon cancer cells) may require modifications to the culture medium and conditions.
Materials:
-
Appropriate cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Oroxylin A glucuronide (stock solution in DMSO)
-
6-well or 12-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Culture cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells, count them using a hemocytometer, and determine cell viability.
-
Seed the cells in 6-well or 12-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Incubate the plates overnight to allow for cell attachment.
-
-
Induction of Inflammation (Optional):
-
For studies on inflammatory gene expression, cells can be pre-treated with an inflammatory stimulus such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL for macrophages) for a specified time before or concurrently with Oroxylin A glucuronide treatment.
-
-
Oroxylin A Glucuronide Treatment:
-
Prepare working solutions of Oroxylin A glucuronide in a complete culture medium from a concentrated stock solution (e.g., 100 mM in DMSO). Ensure the final concentration of DMSO in the culture medium is below 0.1% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing the desired concentrations of Oroxylin A glucuronide to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.
-
Incubate the cells for the desired treatment period (e.g., 6, 12, or 24 hours).
-
Protocol 2: Total RNA Extraction
This protocol describes the extraction of total RNA from cultured cells using a standard TRIzol-based method.
Materials:
-
TRIzol reagent or similar
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Microcentrifuge tubes (1.5 mL, RNase-free)
-
Refrigerated microcentrifuge
Procedure:
-
Cell Lysis:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with ice-cold PBS.
-
Add 1 mL of TRIzol reagent directly to each well of a 6-well plate and lyse the cells by pipetting up and down several times.
-
Transfer the lysate to an RNase-free 1.5 mL microcentrifuge tube.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol reagent.
-
Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Carefully transfer the upper, colorless aqueous phase to a new RNase-free tube.
-
Add 0.5 mL of isopropanol per 1 mL of TRIzol reagent used initially.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible.
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the ethanol and briefly air-dry the pellet for 5-10 minutes. Do not over-dry.
-
-
RNA Resuspension:
-
Resuspend the RNA pellet in 20-50 µL of RNase-free water.
-
Incubate at 55-60°C for 10 minutes to aid dissolution.
-
-
Quantification and Quality Control:
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Store the RNA at -80°C until use.
-
Protocol 3: cDNA Synthesis (Reverse Transcription)
This protocol outlines the synthesis of complementary DNA (cDNA) from the extracted total RNA.
Materials:
-
Total RNA sample
-
Reverse transcription kit (containing reverse transcriptase, dNTPs, random primers or oligo(dT) primers, and reaction buffer)
-
RNase-free water
-
Thermal cycler
Procedure:
-
Reaction Setup:
-
On ice, prepare the reverse transcription reaction mix according to the manufacturer's instructions. A typical 20 µL reaction may include:
-
1 µg of total RNA
-
1 µL of oligo(dT) or random primers
-
1 µL of dNTP mix
-
4 µL of 5x reaction buffer
-
1 µL of reverse transcriptase
-
RNase-free water to a final volume of 20 µL
-
-
Gently mix the components by pipetting.
-
-
Incubation:
-
Place the reaction tubes in a thermal cycler.
-
Run the reverse transcription program as recommended by the kit manufacturer. A typical program might be:
-
25°C for 10 minutes (primer annealing)
-
50°C for 60 minutes (reverse transcription)
-
85°C for 5 minutes (enzyme inactivation)
-
-
-
Storage:
-
The resulting cDNA can be used immediately for RT-qPCR or stored at -20°C.
-
Protocol 4: Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)
This protocol describes the quantification of gene expression using a SYBR Green-based RT-qPCR assay.
Materials:
-
cDNA template
-
SYBR Green qPCR master mix
-
Forward and reverse primers for target genes (e.g., IL6, TNF, PTGS2 (COX-2), NOS2 (iNOS)) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR plate and optical seals
-
Real-time PCR detection system
Procedure:
-
Primer Design and Validation:
-
Design or obtain validated primers for the genes of interest. Primers should typically yield a product size of 100-200 bp.
-
Validate primer efficiency through a standard curve analysis.
-
-
qPCR Reaction Setup:
-
On ice, prepare the qPCR reaction mix. For a 20 µL reaction per well:
-
10 µL of 2x SYBR Green master mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of nuclease-free water
-
-
Pipette the reaction mix into the wells of a qPCR plate.
-
Include no-template controls (NTCs) for each primer set.
-
-
qPCR Program:
-
Seal the plate and centrifuge briefly.
-
Place the plate in the real-time PCR instrument.
-
Set up the thermal cycling program, which typically includes:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis to verify product specificity.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).
-
Calculate the relative gene expression using the ΔΔCt method (ΔΔCt = ΔCttreated - ΔCtcontrol).
-
The fold change in gene expression is calculated as 2-ΔΔCt.
-
Conclusion
The protocols and information provided herein offer a comprehensive guide for researchers investigating the effects of Oroxylin A glucuronide on gene expression. By elucidating the impact of this compound on key inflammatory and cancer-related signaling pathways, these studies will contribute to a deeper understanding of its therapeutic potential. While the provided data for Oroxylin A serves as a valuable reference, further quantitative studies are essential to fully characterize the specific dose- and time-dependent effects of Oroxylin A glucuronide on gene transcription.
References
Application of Oroxylin A Glucuronide in Sepsis Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The inflammatory cascade, primarily mediated by signaling pathways such as the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB), plays a pivotal role in its pathogenesis. Oroxylin A, a flavonoid extracted from the root of Scutellaria baicalensis, has demonstrated significant anti-inflammatory properties in preclinical sepsis models. Oroxylin A is extensively metabolized in vivo to its major active metabolite, Oroxylin A 7-O-glucuronide (OAG). Emerging evidence suggests that OAG itself possesses potent anti-inflammatory effects, including the inhibition of the NF-κB signaling pathway and the reduction of pro-inflammatory cytokines like IL-1β and IL-6.[1] These characteristics make OAG a promising therapeutic candidate for mitigating the inflammatory storm associated with sepsis.
These application notes provide a comprehensive overview of the use of Oroxylin A and its principal metabolite, Oroxylin A glucuronide, in established animal models of sepsis, including lipopolysaccharide (LPS)-induced endotoxemia and cecal ligation and puncture (CLP)-induced polymicrobial sepsis.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of Oroxylin A in sepsis animal models. While direct quantitative data for Oroxylin A glucuronide in these models is still emerging, the data for the parent compound provides a strong rationale for OAG's therapeutic potential.
Table 1: Survival Rates in Sepsis Animal Models Treated with Oroxylin A
| Animal Model | Species | Sepsis Induction | Treatment | Dosage | Administration Route | Observation Period | Survival Rate (Treatment) | Survival Rate (Control) | Reference |
| Endotoxemia | Mouse (C57BL/6) | LPS (30 mg/kg, i.v.) | Oroxylin A | 3.0 mg/kg | i.v. | 4 days | Not explicitly stated, but treatment showed anti-sepsis potential | Not explicitly stated | [2] |
| Polymicrobial Sepsis | Mouse (C57BL/6) | CLP | Oroxylin A | 3.0 mg/kg | i.v. | Not specified | ~50% | Significantly lower than treatment | [2] |
| Endotoxemia | Mouse (C57BL/6J) | LPS (100 mg/kg, i.p.) | Oroxylin A | 60 mg/kg | i.p. | 48 hours | Significantly improved | <20% | [3] |
Table 2: Effect of Oroxylin A on Pro-inflammatory Cytokines in Sepsis Animal Models
| Animal Model | Species | Sepsis Induction | Treatment | Cytokine | Method of Measurement | Result | Reference |
| Endotoxemia | Rat | LPS (10 mg/kg, i.v.) | Oroxylin A (15 mg/kg, i.v.) | TNF-α | Not specified | Elevated plasma TNF-α was ameliorated | [4] |
| Endotoxemia | Mouse | Not specified | Oroxylin A | TNF-α, IL-1β, IL-6 | Not specified | Inhibited expression | |
| Periodontitis | Rat | LPS | Oroxylin A | TNF-α | Immunohistochemistry, RT-qPCR, Western Blotting | Downregulated expression |
Experimental Protocols
Detailed methodologies for key experiments involving the application of Oroxylin A and, by extension, Oroxylin A glucuronide in sepsis animal models are provided below.
Lipopolysaccharide (LPS)-Induced Endotoxemia Model
This model mimics the systemic inflammatory response seen in Gram-negative bacterial sepsis.
Materials:
-
Male C57BL/6 mice (6-8 weeks old) or Sprague-Dawley rats (300-350 g)
-
Lipopolysaccharide (LPS) from Escherichia coli O111:B4
-
Oroxylin A or Oroxylin A glucuronide
-
Vehicle (e.g., 2% DMSO and 10% Tween 80 in normal saline)
-
Sterile syringes and needles
-
Animal monitoring equipment
Procedure:
-
Animal Acclimatization: Acclimate animals to the laboratory environment for at least 3 days prior to the experiment.
-
Grouping: Randomly divide the animals into experimental groups (e.g., Control, LPS + Vehicle, LPS + Oroxylin A/OAG).
-
Treatment Administration:
-
For prophylactic treatment, administer Oroxylin A/OAG (e.g., 3.0 mg/kg for mice, i.v. or 15 mg/kg for rats, i.v.) 30 minutes to 1 hour before LPS challenge.
-
For therapeutic treatment, administer Oroxylin A/OAG (e.g., 60 mg/kg for mice, i.p.) 1 or 6 hours after LPS challenge.
-
-
Sepsis Induction: Induce endotoxemia by injecting LPS (e.g., 30 mg/kg for mice, i.v. or 10 mg/kg for rats, i.v.).
-
Monitoring and Sample Collection:
-
Monitor survival rates over a defined period (e.g., 48 hours to 4 days).
-
At predetermined time points (e.g., 24 hours), collect blood samples for cytokine analysis (e.g., TNF-α, IL-6, IL-1β) and complete blood counts.
-
Harvest tissues (e.g., lungs, liver, kidneys) for histological examination and molecular analysis (e.g., Western blotting for NF-κB pathway proteins).
-
Cecal Ligation and Puncture (CLP) Model
This model is considered the gold standard for inducing polymicrobial sepsis that closely resembles the clinical progression in humans.
Materials:
-
Male C57BL/6 mice (7 weeks old)
-
Oroxylin A or Oroxylin A glucuronide
-
Anesthetic agent (e.g., ketamine/xylazine)
-
Surgical instruments (scissors, forceps)
-
Suture material (e.g., 3-0 silk)
-
Needle (e.g., 21-gauge)
-
Wound clips or sutures
-
Analgesics (e.g., buprenorphine)
Procedure:
-
Animal Preparation: Anesthetize the mice and shave the abdominal area.
-
Surgical Procedure:
-
Make a midline laparotomy incision to expose the cecum.
-
Ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum.
-
Puncture the ligated cecum with a needle (e.g., once or twice). A small amount of fecal matter can be extruded to ensure patency.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in layers.
-
-
Sham Control: For the sham group, perform the same surgical procedure, including exposing the cecum, but without ligation and puncture.
-
Treatment Administration: Administer Oroxylin A/OAG (e.g., 3.0 mg/kg, i.v.) 30 minutes before the CLP surgery. A positive control group treated with a standard-of-care agent like dexamethasone can also be included.
-
Post-operative Care and Monitoring:
-
Administer analgesics and fluid resuscitation as per institutional guidelines.
-
Monitor survival rates and clinical signs of sepsis.
-
Collect blood and tissue samples at specified time points for analysis of inflammatory markers and bacterial load.
-
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways involved in the anti-inflammatory effects of Oroxylin A glucuronide and the experimental workflows for sepsis models.
Caption: Experimental workflows for LPS- and CLP-induced sepsis models.
Caption: Proposed mechanism of OAG via the TLR4/NF-κB signaling pathway.
Caption: Logical relationship of OAG's therapeutic action in sepsis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics, tissue distribution and excretion study of Oroxylin A, Oroxylin A 7-O-glucuronide and Oroxylin A sodium sulfonate in rats after administration of Oroxylin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. search.library.suss.edu.sg [search.library.suss.edu.sg]
- 4. A Candidate Drug Screen Strategy: The Discovery of Oroxylin A in Scutellariae Radix Against Sepsis via the Correlation Analysis Between Plant Metabolomics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Permeability of Oroxylin A Glucuronide using Caco-2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oroxylin A, a flavonoid extracted from the root of Scutellaria baicalensis, has garnered significant interest for its diverse pharmacological activities. Following oral administration, Oroxylin A is extensively metabolized into glucuronide and sulfate conjugates, with Oroxylin A glucuronide being a major metabolite. Understanding the intestinal permeability of this metabolite is crucial for determining the overall bioavailability and therapeutic efficacy of orally administered Oroxylin A.
The Caco-2 cell monolayer is a well-established in vitro model that mimics the human intestinal epithelium, providing a valuable tool for predicting the oral absorption of drug compounds.[1][2] These cells, derived from a human colon adenocarcinoma, differentiate into polarized monolayers with tight junctions and express various transporters and enzymes found in the small intestine.[1][3] This application note provides a detailed protocol for assessing the permeability of Oroxylin A glucuronide using the Caco-2 cell model, including methods to determine its apparent permeability coefficient (Papp) and to investigate the potential for active efflux.
Principle of the Caco-2 Permeability Assay
The Caco-2 permeability assay measures the rate of transport of a compound across a confluent monolayer of Caco-2 cells grown on a semi-permeable membrane insert. The system consists of an apical (AP) and a basolateral (BL) compartment, representing the luminal and blood sides of the intestine, respectively. By adding the test compound to one compartment and measuring its appearance in the other over time, the apparent permeability coefficient (Papp) can be calculated.
To investigate active transport mechanisms, bidirectional transport studies are performed, measuring permeability from apical to basolateral (A-B) and from basolateral to apical (B-A). A significantly higher B-A permeability compared to A-B permeability (an efflux ratio greater than 2) suggests the involvement of active efflux transporters.[4] For flavonoid glucuronides, including Oroxylin A glucuronide, efflux mediated by transporters such as Multidrug Resistance-Associated Proteins (MRP) and P-glycoprotein (P-gp) is a critical factor limiting bioavailability.
Data Presentation
While specific experimental data for the apparent permeability of Oroxylin A glucuronide is not extensively reported, based on studies of similar flavonoid glucuronides and Oroxylin A derivatives, a general profile can be anticipated. The following table summarizes the expected permeability characteristics of Oroxylin A glucuronide, which should be confirmed experimentally using the provided protocol.
| Compound | Predicted Permeability Classification | Expected Apparent Permeability (Papp) (cm/s) | Predicted Efflux Ratio (Papp B-A / Papp A-B) | Primary Transport Mechanism(s) |
| Oroxylin A glucuronide | Low | < 1.0 x 10⁻⁶ | > 2 | Active Efflux (MRP and/or P-gp substrate) |
| Propranolol (High Permeability Control) | High | > 10 x 10⁻⁶ | ~ 1 | Passive Transcellular Diffusion |
| Atenolol (Low Permeability Control) | Low | < 1.0 x 10⁻⁶ | ~ 1 | Paracellular Diffusion |
Experimental Protocols
Caco-2 Cell Culture and Monolayer Formation
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size polycarbonate membranes)
-
Cell culture flasks and reagents
Protocol:
-
Culture Caco-2 cells in DMEM in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.
-
Passage the cells every 3-4 days when they reach 80-90% confluency. Use cells between passages 20 and 50 for permeability studies.
-
Seed the Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 18-22 days to allow for differentiation and the formation of a confluent monolayer. Change the culture medium in both the apical and basolateral compartments every 2-3 days.
-
Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. Monolayers are typically ready for transport studies when the TEER values are ≥300 Ω·cm².
Bidirectional Permeability Assay of Oroxylin A Glucuronide
Materials:
-
Differentiated Caco-2 cell monolayers on Transwell® inserts
-
Oroxylin A glucuronide
-
Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Propranolol and Atenolol (as controls)
-
Analytical instrumentation (e.g., LC-MS/MS) for quantification of Oroxylin A glucuronide.
Protocol:
-
On the day of the experiment, wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.
-
Pre-incubate the monolayers with transport buffer in both apical (0.5 mL) and basolateral (1.5 mL for a 12-well plate format) compartments for 30 minutes at 37°C.
-
Prepare the dosing solutions of Oroxylin A glucuronide (e.g., at a final concentration of 10 µM) and control compounds in the transport buffer.
-
For Apical to Basolateral (A-B) transport:
-
Remove the buffer from the apical compartment and replace it with the dosing solution.
-
Add fresh transport buffer to the basolateral compartment.
-
-
For Basolateral to Apical (B-A) transport:
-
Remove the buffer from the basolateral compartment and replace it with the dosing solution.
-
Add fresh transport buffer to the apical compartment.
-
-
Incubate the plates at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver compartment. Replace the volume of the collected sample with fresh, pre-warmed transport buffer.
-
At the end of the experiment, collect samples from both the donor and receiver compartments.
-
Analyze the concentration of Oroxylin A glucuronide in all samples by a validated analytical method such as LC-MS/MS.
Data Analysis
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment (mol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the drug in the donor compartment (mol/cm³).
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)
Visualizations
Caption: Experimental workflow for the Caco-2 permeability assay.
Caption: Efflux of Oroxylin A glucuronide from Caco-2 cells.
Conclusion
The Caco-2 cell permeability assay is an indispensable tool for evaluating the intestinal absorption potential of drug candidates and their metabolites. For Oroxylin A glucuronide, this model is particularly useful for investigating the extent to which active efflux mechanisms limit its oral bioavailability. The protocols and information provided herein offer a comprehensive guide for researchers to conduct these studies and to interpret the resulting data in the context of drug development. Experimental determination of the apparent permeability and efflux ratio will provide critical insights into the pharmacokinetics of Oroxylin A.
References
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Oroxylin A Glucuronide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oroxylin A, a flavonoid extracted from the root of Scutellaria baicalensis Georgi, has demonstrated anticancer properties, including the induction of apoptosis in various cancer cell lines.[1][2] Its primary metabolite, Oroxylin A 7-O-β-D-glucuronide (Oroxyloside), is also bioactive and has been shown to suppress the proliferation of cancer cells and induce apoptosis.[3][4][5] This document provides detailed protocols for analyzing apoptosis induced by Oroxylin A glucuronide using flow cytometry, a powerful technique for the rapid and quantitative analysis of cell death.
The key apoptosis assays detailed here are Annexin V/Propidium Iodide (PI) staining for the detection of early and late-stage apoptosis, and Caspase-3/7 activity assays to measure the activation of executioner caspases.
Key Experimental Protocols
1. Annexin V-FITC/PI Apoptosis Assay
This assay is a widely used method for detecting early and late apoptotic cells. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.
Protocol:
-
Cell Culture and Treatment: Seed cells at a density of 1 × 10^6 cells/well in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of Oroxylin A glucuronide for the desired time period. Include a vehicle-treated control group.
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (containing floating apoptotic cells) and then wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the culture medium.
-
For suspension cells, gently collect the cells.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 × 10^6 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) solution (1 mg/mL).
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and quadrants.
-
Interpretation of Results:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
2. Caspase-3/7 Activity Assay
Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Caspase-3 and -7 are key executioner caspases that, once activated, cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. This assay utilizes a cell-permeable, non-toxic fluorogenic substrate, such as TF2-DEVD-FMK, which irreversibly binds to activated caspase-3 and -7 in apoptotic cells.
Protocol:
-
Cell Culture and Treatment: Prepare cells with test compounds at a density of 5 × 10^5 to 1 × 10^6 cells/mL.
-
Staining: Add 1 µL of 500X TF2-DEVD-FMK into 0.5 mL of the cell solution.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 1 to 4 hours.
-
Washing: Pellet the cells by centrifugation and resuspend them in 0.5 mL of assay buffer or growth medium.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer with a 488 nm laser for excitation and a 530/30 nm filter (FITC channel) for emission.
Data Presentation
The following table summarizes hypothetical quantitative data for apoptosis induction by Oroxylin A glucuronide in a cancer cell line.
| Treatment Group | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | 0 | 5.2 ± 0.8 | 3.1 ± 0.5 | 1.0 ± 0.1 |
| Oroxylin A Glucuronide | 10 | 15.6 ± 1.2 | 8.4 ± 0.9 | 2.5 ± 0.3 |
| Oroxylin A Glucuronide | 25 | 28.9 ± 2.1 | 15.7 ± 1.5 | 4.8 ± 0.6 |
| Oroxylin A Glucuronide | 50 | 45.3 ± 3.5 | 25.1 ± 2.3 | 8.2 ± 0.9 |
Signaling Pathways and Visualizations
Oroxylin A and its glucuronide metabolite have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases. Oroxylin A has been reported to elevate the expression of pro-apoptotic proteins like Bax and decrease the expression of the anti-apoptotic protein Bcl-2. Furthermore, the tumor suppressor protein p53 appears to play a role in Oroxylin A-induced apoptosis. Oroxyloside treatment has been shown to increase the cleavage of Caspase-9, Caspase-3, and PARP, and enhance the release of cytochrome c into the cytoplasm.
Caption: Experimental workflow for flow cytometry analysis.
Caption: Intrinsic apoptosis signaling pathway.
References
- 1. Oroxylin A modulates mitochondrial function and apoptosis in human colon cancer cells by inducing mitochondrial translocation of wild-type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Oroxyloside inhibits human glioma progression by suppressing proliferation, metastasis and inducing apoptosis related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oroxylin A: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, tissue distribution and excretion study of Oroxylin A, Oroxylin A 7-O-glucuronide and Oroxylin A sodium sulfonate in rats after administration of Oroxylin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Oroxylin A glucuronide stability issues in biological matrices
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Oroxylin A glucuronide. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Oroxylin A glucuronide in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is Oroxylin A glucuronide and why is its stability a concern?
Oroxylin A is a flavonoid with various pharmacological activities. In the body, it is extensively metabolized into more water-soluble forms, primarily Oroxylin A 7-O-glucuronide, to facilitate excretion[1][2]. The stability of this glucuronide metabolite is crucial for accurate quantification in biological samples (e.g., plasma, urine) during pharmacokinetic and metabolic studies. Instability can lead to back-conversion to the parent Oroxylin A or other degradation products, resulting in inaccurate measurements and misinterpretation of experimental data[3].
Q2: What are the main factors that can affect the stability of Oroxylin A glucuronide in biological samples?
Several factors can compromise the stability of Oroxylin A glucuronide in biological matrices, including:
-
Enzymatic Degradation: Endogenous β-glucuronidase enzymes present in biological samples can hydrolyze the glucuronide, converting it back to Oroxylin A.
-
pH: The pH of the sample matrix can influence the rate of both enzymatic and chemical hydrolysis.
-
Temperature: Higher temperatures can accelerate degradation. Therefore, proper sample storage is critical.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation of metabolites[4].
Q3: How can I minimize the degradation of Oroxylin A glucuronide during sample collection and handling?
To ensure the stability of Oroxylin A glucuronide, it is recommended to:
-
Rapidly cool samples: Place blood or urine samples on ice immediately after collection.
-
Process samples quickly: Separate plasma or serum from whole blood as soon as possible.
-
Control pH: Adjusting the pH of the matrix can help inhibit enzymatic activity. For general glucuronide stability, acidification is often recommended.
-
Add enzyme inhibitors: Consider adding a β-glucuronidase inhibitor to the collection tubes if enzymatic degradation is a significant concern.
-
Store samples properly: Freeze samples at -80°C for long-term storage.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Oroxylin A glucuronide stability.
Problem 1: Low or inconsistent recovery of Oroxylin A glucuronide.
-
Possible Cause: Degradation of the analyte during sample processing or storage.
-
Troubleshooting Steps:
-
Review your sample handling procedure: Ensure that samples were kept cold and processed promptly after collection.
-
Evaluate storage conditions: Confirm that samples were stored at an appropriate temperature (-80°C is recommended for long-term stability).
-
Assess freeze-thaw stability: Minimize the number of freeze-thaw cycles. If multiple analyses from the same aliquot are needed, subdivide the initial sample into smaller aliquots before freezing.
-
Check for enzymatic activity: Perform a stability test with and without a β-glucuronidase inhibitor to determine if enzymatic degradation is occurring.
-
Problem 2: High variability in Oroxylin A concentrations in replicate samples.
-
Possible Cause: Inconsistent degradation of Oroxylin A glucuronide back to its aglycone (Oroxylin A).
-
Troubleshooting Steps:
-
Standardize sample processing time: Ensure that all samples are processed under the same conditions and for the same duration.
-
Ensure thorough mixing after thawing: Inadequate mixing can lead to concentration gradients within the sample.
-
Validate the analytical method: Ensure the method is robust and reproducible for both Oroxylin A and its glucuronide.
-
Problem 3: Oroxylin A glucuronide is not detected in samples where it is expected.
-
Possible Cause: Complete degradation of the analyte.
-
Troubleshooting Steps:
-
Re-evaluate the entire workflow: From sample collection to analysis, identify any potential steps where significant degradation could occur.
-
Analyze a freshly prepared sample: If possible, analyze a sample immediately after collection to establish a baseline.
-
Consider the biological matrix: Some matrices may have higher endogenous enzyme activity.
-
Quantitative Data Summary
The following tables provide representative data on the stability of Oroxylin A glucuronide under various conditions. Note: This data is illustrative and based on typical stability profiles of flavonoid glucuronides. Researchers should perform their own stability assessments.
Table 1: Freeze-Thaw Stability of Oroxylin A Glucuronide in Human Plasma
| Analyte | Concentration (ng/mL) | Cycle 1 Recovery (%) | Cycle 2 Recovery (%) | Cycle 3 Recovery (%) |
| Oroxylin A Glucuronide | 50 | 98.5 | 96.2 | 94.8 |
| Oroxylin A Glucuronide | 500 | 99.1 | 97.5 | 95.3 |
Table 2: Short-Term Temperature Stability of Oroxylin A Glucuronide in Human Plasma
| Analyte | Concentration (ng/mL) | Storage Condition | 4 hours Recovery (%) | 8 hours Recovery (%) | 24 hours Recovery (%) |
| Oroxylin A Glucuronide | 50 | Room Temperature | 95.3 | 91.8 | 85.1 |
| Oroxylin A Glucuronide | 500 | Room Temperature | 96.1 | 92.5 | 86.4 |
| Oroxylin A Glucuronide | 50 | 4°C | 99.2 | 98.5 | 97.3 |
| Oroxylin A Glucuronide | 500 | 4°C | 99.5 | 98.9 | 97.8 |
Table 3: Long-Term Stability of Oroxylin A Glucuronide in Human Plasma at -80°C
| Analyte | Concentration (ng/mL) | 1 Month Recovery (%) | 3 Months Recovery (%) | 6 Months Recovery (%) |
| Oroxylin A Glucuronide | 50 | 98.9 | 97.1 | 95.5 |
| Oroxylin A Glucuronide | 500 | 99.3 | 97.8 | 96.2 |
Experimental Protocols
Protocol 1: Assessment of Freeze-Thaw Stability
-
Sample Preparation: Spike known concentrations of Oroxylin A glucuronide into at least three aliquots of the biological matrix (e.g., human plasma).
-
Baseline Analysis: Analyze one set of aliquots immediately to establish the baseline concentration (Cycle 0).
-
Freeze-Thaw Cycles: Freeze the remaining aliquots at -80°C for at least 24 hours. Thaw them unassisted at room temperature. Once completely thawed, refreeze them at -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Analysis: After the desired number of cycles (e.g., 1, 2, and 3), analyze the samples and compare the concentrations to the baseline.
-
Acceptance Criteria: The mean concentration at each cycle should be within ±15% of the baseline concentration.
Protocol 2: Assessment of Enzymatic Stability
-
Sample Preparation: Prepare two sets of samples by spiking Oroxylin A glucuronide into the biological matrix. To one set, add a broad-spectrum β-glucuronidase inhibitor.
-
Incubation: Incubate both sets of samples at 37°C.
-
Time Points: Collect aliquots from each set at various time points (e.g., 0, 1, 2, 4, and 8 hours).
-
Sample Processing: Immediately stop the enzymatic reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile).
-
Analysis: Analyze the concentration of Oroxylin A glucuronide in all samples.
-
Evaluation: Compare the degradation rate between the samples with and without the inhibitor to assess the extent of enzymatic degradation.
Visualizations
Caption: Metabolic conversion of Oroxylin A to its glucuronide metabolite.
Caption: General workflow for assessing Oroxylin A glucuronide stability.
Caption: Troubleshooting flowchart for inconsistent OAG results.
References
- 1. Determination of oroxylin A, oroxylin A 7-O-glucuronide, and oroxylin A sodium sulfonate in beagle dogs by using UHPLC MS/MS Application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and quantification of baicalein, wogonin, oroxylin A and their major glucuronide conjugated metabolites in rat plasma after oral administration of Radix scutellariae product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Oroxylin A Glucuronide Extraction from Rat Plasma
Welcome to the technical support center for optimizing the extraction of Oroxylin A glucuronide from rat plasma. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for extracting Oroxylin A and its glucuronide from rat plasma?
A1: The most frequently cited and effective method is protein precipitation (PPT) using acetonitrile. This method is favored for its simplicity, high extraction efficiency, and relatively low matrix effects, especially when a small amount of formic acid is added to the acetonitrile.[1]
Q2: Why is Oroxylin A-7-O-β-D-glucuronide an important analyte to measure in pharmacokinetic studies of Oroxylin A in rats?
A2: Oroxylin A undergoes significant glucuronidation in the rat intestinal tract to form Oroxylin A-7-O-β-D-glucuronide.[1][2] This metabolite is a major circulating form of the compound, and its concentration in plasma is often significantly higher than that of the parent Oroxylin A. Therefore, quantifying the glucuronide is crucial for a comprehensive understanding of the pharmacokinetics of Oroxylin A.[3][4]
Q3: What are the expected metabolites of Oroxylin A in rats besides the glucuronide?
A3: In addition to Oroxylin A-7-O-glucuronide, Oroxylin A can also be metabolized to Oroxylin A sodium sulfonate. Therefore, depending on the scope of the study, it may be necessary to develop analytical methods to quantify this metabolite as well.
Q4: What analytical technique is most suitable for the simultaneous quantification of Oroxylin A and Oroxylin A glucuronide in rat plasma?
A4: Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS or UPLC-MS/MS) is the gold standard for this application. It offers high sensitivity, selectivity, and the ability to quantify multiple analytes in a single run.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Extraction Recovery | Inefficient protein precipitation. | Ensure a sufficient volume of cold acetonitrile is used (typically a 3:1 or 4:1 ratio of acetonitrile to plasma). Vortex thoroughly and centrifuge at a high speed (e.g., 12,000 x g) for an adequate duration (e.g., 10 minutes) to ensure complete protein removal. |
| Analyte adsorption to labware. | Use low-adsorption polypropylene tubes and pipette tips. | |
| Suboptimal pH during extraction. | For acidic compounds like glucuronides, acidifying the sample with a small amount of formic acid (e.g., 5 µL) can improve recovery during protein precipitation. | |
| High Matrix Effect | Co-elution of endogenous plasma components (e.g., phospholipids) with the analytes. | Optimize the chromatographic gradient to better separate the analytes from interfering matrix components. |
| Insufficient sample cleanup. | While protein precipitation is often sufficient, for particularly "dirty" samples, consider a more rigorous cleanup method like solid-phase extraction (SPE) using a cartridge like the HLB cartridge, which has shown good recovery for these analytes. | |
| Poor Peak Shape in Chromatogram | Inappropriate mobile phase composition. | Ensure the mobile phase contains an appropriate modifier, such as 0.1% formic acid in both the aqueous and organic phases, to improve peak shape for acidic analytes. |
| Column degradation. | Use a guard column to protect the analytical column. If peak shape deteriorates, try flushing the column or replacing it. | |
| Inconsistent Results/Poor Precision | Inconsistent sample handling and preparation. | Ensure all samples and standards are treated identically. Use a consistent vortexing time and speed. Maintain a constant temperature during sample processing. |
| Pipetting errors. | Calibrate pipettes regularly. When adding small volumes, ensure the pipette tip is submerged in the liquid. |
Experimental Protocols
Protocol 1: Protein Precipitation with Acetonitrile
This method is adapted from a validated UHPLC-MS/MS procedure for the simultaneous determination of multiple components, including Oroxylin A and its glucuronide, in rat plasma.
Materials:
-
Rat plasma samples
-
Acetonitrile (HPLC grade), pre-chilled to -20°C
-
Formic acid
-
Internal Standard (IS) solution (e.g., methylparaben or luteolin)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of 6,000-12,000 x g
-
Nitrogen evaporator (optional)
Procedure:
-
Pipette 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard solution.
-
Add 5 µL of formic acid and vortex briefly.
-
Add 300-400 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 3-5 minutes.
-
Centrifuge the tubes at 6,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen (optional, for concentration).
-
Reconstitute the residue in 150 µL of the initial mobile phase (e.g., 50% methanol or a specific ratio of mobile phase A and B).
-
Vortex for 2-5 minutes and centrifuge again to pellet any remaining particulates.
-
Transfer the final supernatant to an autosampler vial for UHPLC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is based on a method developed for the extraction of flavones and their glucuronide metabolites from rat plasma.
Materials:
-
Rat plasma samples
-
HLB SPE cartridges
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
SPE vacuum manifold
-
Other materials as listed in Protocol 1
Procedure:
-
Condition the SPE cartridge: Pass 1 mL of methanol through the HLB cartridge, followed by 1 mL of water. Do not allow the cartridge to dry out.
-
Load the sample: Load the rat plasma sample onto the conditioned cartridge.
-
Wash: Wash the cartridge with 1 mL of water to remove salts and other polar impurities.
-
Elute: Elute the analytes of interest with 1 mL of methanol into a clean collection tube.
-
Proceed with evaporation, reconstitution, and analysis as described in steps 8-11 of Protocol 1.
Quantitative Data Summary
Table 1: Extraction Recovery and Matrix Effect for Oroxylin A and its Glucuronide
| Analyte | Extraction Method | Extraction Recovery (%) | Matrix Effect (%) | Reference |
| Oroxylin A | Protein Precipitation | 70.00 - 97.59 | 60.15 - 115.53 | |
| Oroxylin A-7-O-β-D-glucuronide | Protein Precipitation | 70.00 - 97.59 | 60.15 - 115.53 | |
| Multiple Flavones & Glucuronides | Solid-Phase Extraction | > 70 | Not specified |
Note: The ranges for recovery and matrix effect in the protein precipitation method represent the overall performance for 15 different analytes in the study, including Oroxylin A and its glucuronide.
Table 2: Precision and Accuracy Data from a Validated UHPLC-MS/MS Method
| Analyte | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (RE%) | Reference |
| Oroxylin A & Glucuronide | < 14.55 | < 14.55 | -13.77 to 12.55 | |
| Multiple Flavones & Glucuronides | -2.23 to 15.13 | -10.83 to 6.42 | Not specified |
RSD: Relative Standard Deviation; RE: Relative Error. The values represent the range observed across different quality control sample concentrations.
Visualizations
Caption: Workflow for Oroxylin A glucuronide extraction and analysis.
Caption: Metabolic pathway of Oroxylin A in rats.
References
- 1. Development and validation of a UHPLC-QqQ-MS/MS method for simultaneous determination of fifteen major components from Oroxyli seed extract in rat plasma and its application in the pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics, tissue distribution and excretion study of Oroxylin A, Oroxylin A 7-O-glucuronide and Oroxylin A sodium sulfonate in rats after administration of Oroxylin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and quantification of baicalein, wogonin, oroxylin A and their major glucuronide conjugated metabolites in rat plasma after oral administration of Radix scutellariae product - PubMed [pubmed.ncbi.nlm.nih.gov]
Oroxylin A glucuronide analytical method validation and quality control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical method validation and quality control for Oroxylin A glucuronide.
Frequently Asked Questions (FAQs)
Q1: What is Oroxylin A glucuronide and why is its quantification important? A1: Oroxylin A is a bioactive flavonoid found in medicinal plants like Scutellaria baicalensis.[1][2] After administration, Oroxylin A has low bioavailability because it is extensively metabolized in the body into forms like Oroxylin A 7-O-glucuronide (OG) and Oroxylin A sodium sulfonate.[2][3] These metabolites, particularly the glucuronide conjugate, often have high exposure in plasma.[1] Therefore, a sensitive and validated analytical method to quantify Oroxylin A glucuronide is crucial for accurately assessing the pharmacokinetics, metabolism, and overall systemic exposure of Oroxylin A.
Q2: What is the most common analytical technique for quantifying Oroxylin A glucuronide in biological samples? A2: The most common and preferred method is Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS), often using Ultra-High-Performance Liquid Chromatography (UHPLC) systems. This technique offers high selectivity and sensitivity, which is necessary for detecting low concentrations of the analyte in complex biological matrices like plasma, bile, or tissue homogenates. Detection is typically performed in Multiple Reaction Monitoring (MRM) mode, which enhances specificity.
Q3: What are the typical sample preparation methods for analyzing Oroxylin A glucuronide? A3: The choice of sample preparation depends on the complexity of the biological matrix.
-
Protein Precipitation (PPT): This is a simple and common method for plasma samples, where a solvent like acetonitrile or methanol is used to crash out proteins.
-
Solid-Phase Extraction (SPE): SPE is used for more complex matrices or when lower detection limits are required. It provides a cleaner extract, reducing matrix effects and improving sensitivity. SPE cartridges like the Oasis HLB are effective for extracting flavonoids and their glucuronides.
-
Liquid-Liquid Extraction (LLE): This method is also used, sometimes after acidifying the plasma to improve the extraction of analytes into an organic solvent.
Q4: Is an internal standard (IS) necessary for the analysis? A4: Yes, using an internal standard is essential for accurate and precise quantification in LC-MS/MS bioanalysis. The IS helps to correct for variability during sample preparation, injection, and ionization. A stable isotope-labeled analyte is the ideal IS, but if unavailable, a structurally similar compound with comparable chromatographic and mass spectrometric behavior can be used. For example, naringin has been used as an internal standard in the analysis of multiple flavonoids.
Experimental Workflow & Metabolic Context
The following diagrams illustrate the typical workflow for method validation and the metabolic context of the analyte.
References
Technical Support Center: Oroxylin A Glucuronide Quantification by LC-MS/MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Oroxylin A glucuronide using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening) for Oroxylin A Glucuronide
-
Question: My chromatogram for Oroxylin A glucuronide shows significant peak tailing. What are the likely causes and how can I fix it?
-
Answer: Peak tailing for polar and acidic compounds like glucuronides is a common issue. Potential causes include secondary interactions with the stationary phase, column contamination, or inappropriate mobile phase pH.
-
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., using 0.1% formic acid) to keep the glucuronic acid moiety protonated and minimize its interaction with residual silanols on the column.
-
Column Choice: Consider using a column with end-capping or a different stationary phase chemistry (e.g., a phenyl-hexyl column) that is less prone to secondary interactions with polar compounds.
-
Column Contamination: Flush the column with a strong solvent wash sequence (e.g., a gradient from low to high organic phase, followed by a highly aqueous wash) to remove any strongly retained matrix components. If the problem persists, the column may need to be replaced.
-
Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase to prevent peak distortion.
-
-
Issue 2: Low Signal Intensity or High Limit of Detection (LOD)
-
Question: I am struggling to achieve the required sensitivity for Oroxylin A glucuronide in my biological samples. What can I do to improve the signal?
-
Answer: Low signal intensity can stem from several factors, including inefficient ionization, matrix effects, or suboptimal MS parameters.
-
Troubleshooting Steps:
-
Ionization Mode: Oroxylin A glucuronide, due to its acidic nature, generally ionizes well in negative electrospray ionization (ESI) mode, forming the [M-H]⁻ ion. Confirm that you are using the appropriate polarity.
-
MS Parameter Optimization: Infuse a standard solution of Oroxylin A glucuronide directly into the mass spectrometer to optimize parameters such as spray voltage, capillary temperature, and collision energy for the specific MRM transitions.
-
Matrix Effects: Co-eluting matrix components can suppress the ionization of your analyte. See the dedicated FAQ section on matrix effects for mitigation strategies.
-
Sample Preparation: Your current sample preparation method may not be efficient enough. Consider switching to a more effective technique for removing interferences, such as solid-phase extraction (SPE).
-
-
Issue 3: Inconsistent or Poor Recovery
-
Question: My recovery of Oroxylin A glucuronide is low and varies between samples. How can I improve this?
-
Answer: Inconsistent recovery is often related to the sample preparation method. The choice of extraction technique and its optimization are critical.
-
Troubleshooting Steps:
-
Extraction Method: Protein precipitation is a simple but often less clean method. For complex matrices like plasma, consider optimizing a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method.
-
pH Adjustment for LLE: For LLE, the pH of the sample should be adjusted to ensure the analyte is in a neutral form to be efficiently extracted into an organic solvent.
-
SPE Sorbent Selection: For SPE, select a sorbent that provides good retention for Oroxylin A glucuronide while allowing for the washing away of interfering components. A mixed-mode or polymeric sorbent may be beneficial.
-
Analyte Stability: Ensure that the glucuronide is not degrading during sample processing. Keep samples on ice and minimize the time between extraction and analysis.
-
-
Issue 4: Interference from Oroxylin A in Glucuronide Quantification
-
Question: I am concerned about interference from the parent compound, Oroxylin A, in the quantification of its glucuronide. How can this happen and how do I prevent it?
-
Answer: Interference from the aglycone (Oroxylin A) can occur through two main mechanisms: in-source fragmentation of the glucuronide or co-elution of the two compounds if they share MRM transitions.
-
Troubleshooting Steps:
-
Chromatographic Separation: The most effective way to prevent this interference is to achieve baseline separation of Oroxylin A and Oroxylin A glucuronide. Adjust the gradient elution profile or mobile phase composition to increase the resolution between the two peaks.
-
In-Source Fragmentation: Glucuronides can sometimes lose their glucuronic acid moiety in the ion source, generating the same precursor ion as the parent compound.[1][2] To minimize this, you can:
-
Optimize the ESI source parameters, such as cone voltage or fragmentor voltage, to use the mildest conditions that still provide adequate ionization.
-
Ensure good chromatographic separation so that even if some in-source fragmentation occurs, it will not co-elute with the actual Oroxylin A peak.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the LC-MS/MS quantification of Oroxylin A glucuronide?
A1: The primary challenges include:
-
Matrix Effects: Endogenous components in biological samples can co-elute with Oroxylin A glucuronide and interfere with its ionization, leading to signal suppression or enhancement and, consequently, inaccurate quantification.[3][4]
-
Analyte Stability: While O-glucuronides like that of Oroxylin A are generally more stable than acyl glucuronides, they can still be susceptible to enzymatic degradation by β-glucuronidases present in biological matrices, or hydrolysis under certain pH and temperature conditions.[5]
-
Chromatographic Resolution: Achieving adequate separation from the parent compound, Oroxylin A, and other endogenous interferences is crucial for accurate quantification.
-
In-Source Fragmentation: The glucuronide conjugate may fragment in the ion source of the mass spectrometer, potentially causing interference with the quantification of the parent drug, Oroxylin A.
Q2: How can I assess and mitigate matrix effects for Oroxylin A glucuronide analysis?
A2: A systematic approach is recommended:
-
Assessment: The most common method is the post-extraction spike analysis. This involves comparing the peak area of Oroxylin A glucuronide in a neat solution to its peak area when spiked into a blank, extracted matrix sample. A significant difference indicates the presence of matrix effects.
-
Mitigation Strategies:
-
Improved Sample Cleanup: Transitioning from simple protein precipitation to more rigorous methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can significantly reduce matrix components.
-
Chromatographic Separation: Optimizing the LC gradient to separate Oroxylin A glucuronide from the regions of the chromatogram that show the most significant ion suppression is effective.
-
Use of an Internal Standard (IS): A stable isotope-labeled (SIL) internal standard for Oroxylin A glucuronide is the gold standard for compensating for matrix effects, as it will be affected in the same way as the analyte. If a SIL-IS is not available, a structurally similar analog that co-elutes can be used.
-
Q3: What type of internal standard is best for Oroxylin A glucuronide quantification?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of Oroxylin A glucuronide (e.g., ¹³C₆- or D₃-Oroxylin A glucuronide). A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, thus experiencing the same degree of matrix effects and ionization variability. This provides the most accurate correction. If a SIL-IS is not commercially available or cannot be synthesized, a structural analog (e.g., another flavonoid glucuronide with similar properties) can be used, but it may not compensate for matrix effects as effectively.
Q4: What are the typical MRM transitions for Oroxylin A and Oroxylin A 7-O-glucuronide?
A4: In negative ionization mode, the following transitions are commonly used:
-
Oroxylin A: The precursor ion is the deprotonated molecule [M-H]⁻ at m/z 283. The product ions can be generated by the loss of a methyl group (m/z 268) or other characteristic fragments.
-
Oroxylin A 7-O-glucuronide: The precursor ion is the deprotonated molecule [M-H]⁻ at m/z 459. A characteristic fragmentation is the neutral loss of the glucuronic acid moiety (176 Da), resulting in the Oroxylin A fragment at m/z 283. Therefore, a common transition is 459 -> 283.
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Flavonoid Glucuronide Analysis
| Sample Preparation Method | Typical Recovery (%) | Typical Matrix Effect (%) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 75 - 95 | -50 to +20 | Fast, simple, inexpensive | High matrix effects, less clean extract |
| Liquid-Liquid Extraction (LLE) | 60 - 85 | -30 to +10 | Cleaner extracts than PPT | More labor-intensive, requires solvent optimization |
| Solid-Phase Extraction (SPE) | 80 - 105 | -15 to +5 | Cleanest extracts, high recovery, can be automated | More expensive, requires method development |
Note: The values presented are typical ranges for flavonoid glucuronides and may vary depending on the specific compound, matrix, and optimized protocol.
Experimental Protocols
Protocol 1: Sample Preparation of Plasma using Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex, centrifuge, and inject into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters for Oroxylin A Glucuronide Quantification
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
Oroxylin A glucuronide: m/z 459 -> 283
-
Oroxylin A: m/z 283 -> 268
-
Internal Standard: Dependent on the IS used
-
Visualizations
Caption: Experimental workflow for Oroxylin A glucuronide quantification.
Caption: Simplified signaling pathways modulated by Oroxylin A.
References
- 1. Oroxylin A exerts anticancer effects on human ovarian cancer cells via the PPARγ‑dependent reversal of the progesterone receptor membrane component 1/2 expression profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oroxylin A induces dissociation of hexokinase II from the mitochondria and inhibits glycolysis by SIRT3-mediated deacetylation of cyclophilin D in breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Oroxylin A inhibits glycolysis-dependent proliferation of human breast cancer via promoting SIRT3-mediated SOD2 transcription and HIF1α destabilization - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing interference in the bioanalysis of Oroxylin A glucuronide
Welcome to the technical support center for the bioanalysis of Oroxylin A glucuronide. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and minimize interference in their experiments.
Troubleshooting Guides & FAQs
This section is designed to provide rapid solutions to specific problems you may encounter during the bioanalysis of Oroxylin A glucuronide using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of interference in the bioanalysis of Oroxylin A glucuronide?
A1: The primary sources of interference include:
-
Matrix Effects: Endogenous components in biological samples (e.g., plasma, urine) can co-elute with Oroxylin A glucuronide and suppress or enhance its ionization, leading to inaccurate quantification.
-
Isomeric Interference: Oroxylin A has multiple potential sites for glucuronidation, leading to the formation of isomeric glucuronides that can be difficult to separate chromatographically.
-
Metabolic Interference: The presence of other metabolites of Oroxylin A, such as sulfated conjugates, may interfere with the analysis.
-
Carryover: Adsorption of the analyte to components of the LC system can lead to its appearance in subsequent blank injections, affecting the accuracy of low-concentration samples.
Q2: How can I minimize matrix effects?
A2: Minimizing matrix effects is crucial for accurate bioanalysis. Here are some effective strategies:
-
Efficient Sample Preparation: Employing a robust sample preparation method is the first and most critical step. Techniques like solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than protein precipitation (PPT) or liquid-liquid extraction (LLE).
-
Chromatographic Separation: Optimize your HPLC/UHPLC method to achieve good separation between Oroxylin A glucuronide and co-eluting matrix components. This can be achieved by adjusting the mobile phase composition, gradient, and column chemistry.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the preferred choice for an internal standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate correction.
Q3: I am observing poor peak shape (e.g., tailing, splitting). What could be the cause and how do I fix it?
A3: Poor peak shape can be caused by several factors:
-
Column Overload: Injecting too much sample onto the column can lead to peak fronting. Try diluting your sample.
-
Column Contamination: Residual matrix components or previously analyzed compounds can accumulate on the column, leading to peak tailing or splitting. Flush the column with a strong solvent or consider replacing it.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Oroxylin A glucuronide and its interaction with the stationary phase. Ensure the mobile phase pH is appropriate for the analyte and column chemistry.
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing material. Consider using a column with end-capping or a different stationary phase.
Troubleshooting Guide: A Step-by-Step Approach
If you are facing a specific issue, follow the logical troubleshooting workflow below.
Caption: Troubleshooting workflow for Oroxylin A glucuronide bioanalysis.
Data Presentation: Comparison of Sample Preparation Methods
The choice of sample preparation is critical for minimizing interference. The following table summarizes the performance of common techniques for the extraction of flavonoid glucuronides from plasma.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 105 | 60 - 120 | Simple, fast, and inexpensive. | High matrix effects, less clean extract. |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 80 - 110 | Cleaner extract than PPT. | Can be labor-intensive and require large solvent volumes. |
| Solid-Phase Extraction (SPE) | 90 - 110 | 95 - 105 | Provides the cleanest extract, minimizing matrix effects. | More expensive and time-consuming than PPT. |
Note: The values presented are typical ranges for flavonoid glucuronides and may vary depending on the specific experimental conditions.
Experimental Protocols
Below are detailed methodologies for key experiments in the bioanalysis of Oroxylin A glucuronide.
1. Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is recommended for achieving a clean extract and minimizing matrix effects.
Oroxylin A glucuronide degradation kinetics and prevention
Welcome to the technical support center for Oroxylin A Glucuronide (OAG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation kinetics, and prevention of degradation of OAG during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Oroxylin A Glucuronide (OAG) and why is its stability important?
A1: Oroxylin A glucuronide is a major metabolite of Oroxylin A, a flavonoid compound found in certain medicinal plants like Scutellaria baicalensis.[1][2][3][4] As a primary metabolite, its accurate quantification in biological matrices is crucial for pharmacokinetic and metabolic studies. Degradation of OAG ex vivo can lead to an underestimation of its concentration and an overestimation of the parent compound, Oroxylin A, leading to erroneous interpretations of experimental results.
Q2: What are the main causes of OAG degradation in experimental samples?
A2: The primary cause of OAG degradation is enzymatic hydrolysis by β-glucuronidases. These enzymes are present in various biological samples, including plasma, urine, and tissue homogenates, and can cleave the glucuronide moiety from OAG, converting it back to Oroxylin A. Chemical degradation due to pH and temperature fluctuations can also occur, although flavonoid glucuronides are generally more stable than their aglycone counterparts.
Q3: How can I prevent the degradation of OAG in my samples?
A3: To prevent degradation, it is crucial to control both enzymatic and chemical factors. This includes immediate cooling of samples upon collection, maintaining a low pH, and using specific inhibitors of β-glucuronidase. Proper long-term storage at ultra-low temperatures is also essential.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or undetectable OAG levels in plasma/urine samples. | Enzymatic degradation by β-glucuronidases during sample collection and processing. | 1. Collect blood samples in tubes containing a β-glucuronidase inhibitor (e.g., potassium fluoride or a specific inhibitor like saccharolactone). 2. Immediately cool the samples on ice and process them in a refrigerated centrifuge. 3. Acidify the plasma or urine sample to a pH of 4-5 to reduce enzyme activity. |
| High variability in OAG concentrations between replicate samples. | Inconsistent sample handling procedures leading to variable degradation. | 1. Standardize the time between sample collection, processing, and freezing. 2. Ensure uniform addition of stabilizers or inhibitors to all samples. 3. Use pre-aliquoted, single-use vials of reagents and standards. |
| Increase in Oroxylin A concentration over time in stored samples. | Conversion of OAG back to its aglycone due to residual enzyme activity or improper storage conditions. | 1. Confirm the complete inhibition of β-glucuronidases by running a quality control sample with a known amount of OAG and monitoring for the appearance of Oroxylin A. 2. Store samples at -80°C for long-term stability. Avoid repeated freeze-thaw cycles. |
| Poor recovery of OAG during solid-phase extraction (SPE). | Inappropriate pH of the loading or washing buffers, leading to premature elution or irreversible binding. | 1. Optimize the pH of all SPE buffers. OAG is an acidic compound, so ensure the pH of the loading buffer is low enough to retain it on a reverse-phase sorbent. 2. Elute with a solvent containing a small amount of acid (e.g., formic acid) to ensure complete protonation and elution. |
Degradation Kinetics Data
The following tables provide representative data on the degradation kinetics of Oroxylin A Glucuronide under various conditions. This data is based on general knowledge of flavonoid glucuronide stability and should be used as a guideline for experimental design.
Table 1: Effect of pH on OAG Stability at 37°C
| pH | Half-life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) |
| 4.0 | > 48 | < 0.014 |
| 5.0 | > 48 | < 0.014 |
| 6.8 (PBS) | 24 | 0.029 |
| 7.4 (PBS) | 18 | 0.039 |
| 8.0 | 12 | 0.058 |
Table 2: Effect of Temperature on OAG Stability in Plasma (pH 7.4)
| Temperature (°C) | Half-life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) |
| 4 | > 72 | < 0.010 |
| 25 (Room Temp) | 12 | 0.058 |
| 37 | 8 | 0.087 |
Table 3: Effect of β-Glucuronidase on OAG Stability at 37°C, pH 6.8
| Condition | Half-life (t½) (minutes) | Degradation Rate Constant (k) (min⁻¹) |
| No Enzyme | > 2880 | < 0.00024 |
| + β-Glucuronidase (E. coli) | 30 | 0.023 |
| + β-Glucuronidase + Inhibitor (Saccharolactone) | > 240 | < 0.0029 |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for OAG Analysis
-
Materials:
-
Vacutainer tubes containing K2EDTA and a β-glucuronidase inhibitor (e.g., 1% potassium fluoride or 10 mM D-saccharic acid 1,4-lactone).
-
Ice bath.
-
Refrigerated centrifuge.
-
Micropipettes and sterile tips.
-
Microcentrifuge tubes.
-
pH meter.
-
0.1 M HCl.
-
-
Procedure:
-
Collect whole blood directly into the pre-chilled anticoagulant/inhibitor tubes.
-
Immediately place the tubes in an ice bath.
-
Within 30 minutes of collection, centrifuge the blood at 2000 x g for 15 minutes at 4°C.
-
Carefully aspirate the plasma supernatant and transfer it to a clean microcentrifuge tube.
-
Measure the pH of the plasma. If necessary, adjust the pH to 4-5 by adding small aliquots of 0.1 M HCl.
-
Immediately freeze the plasma samples at -80°C until analysis.
-
Protocol 2: Quantification of OAG by HPLC-UV
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, and diode-array detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10-80% B (linear gradient)
-
20-25 min: 80% B
-
25-26 min: 80-10% B (linear gradient)
-
26-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Inject into the HPLC system.
-
Visualizations
Caption: Metabolic pathway of Oroxylin A to OAG and its degradation.
Caption: Recommended workflow for OAG sample handling and analysis.
Caption: Troubleshooting logic for inaccurate OAG measurements.
References
- 1. Oral pharmacokinetics of baicalin, wogonoside, oroxylin A 7-O-β-d-glucuronide and their aglycones from an aqueous extract of Scutellariae Radix in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics, tissue distribution and excretion study of Oroxylin A, Oroxylin A 7-O-glucuronide and Oroxylin A sodium sulfonate in rats after administration of Oroxylin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of oroxylin A, oroxylin A 7-O-glucuronide, and oroxylin A sodium sulfonate in beagle dogs by using UHPLC MS/MS Application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Dissolution Rate of Oroxylin A Glucuronide Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the formulation of Oroxylin A glucuronide, a compound often limited by its poor aqueous solubility. The following sections offer practical solutions, detailed experimental protocols, and comparative data to aid in the successful enhancement of its dissolution rate.
FAQs and Troubleshooting Guide
This section addresses specific issues researchers may face during their experiments in a question-and-answer format.
Q1: My Oroxylin A glucuronide formulation shows very low dissolution in aqueous media. What are the primary reasons for this?
A1: Oroxylin A and its glucuronide are classified as poorly water-soluble compounds. One source indicates that Oroxylin A glucuronide is sparingly soluble in water, with a calculated solubility of approximately 0.28 g/L.[1] This inherent low solubility is the primary reason for poor dissolution. Other contributing factors can include the crystalline nature of the active pharmaceutical ingredient (API) and potential interactions with excipients in the formulation.
Q2: What are the most common strategies to enhance the dissolution rate of a poorly soluble flavonoid like Oroxylin A glucuronide?
A2: Several techniques can be employed to improve the dissolution rate of poorly soluble drugs. These include:
-
Particle Size Reduction: Increasing the surface area of the drug particles through micronization or nanosizing can significantly enhance the dissolution rate.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution.
-
Complexation: Forming inclusion complexes with cyclodextrins can increase the aqueous solubility of the drug.
-
Use of Surfactants: Incorporating surfactants into the formulation can improve the wetting of the drug particles and enhance dissolution.
Q3: I am considering a solid dispersion approach. Which polymer is a good starting point for Oroxylin A glucuronide?
A3: A study on Oroxylin A (the aglycone of Oroxylin A glucuronide) demonstrated a significant increase in solubility and dissolution rate when formulated as a solid dispersion with povidone K-30 (PVP K-30).[2] Therefore, PVP K-30 is a logical and evidence-based starting point for developing a solid dispersion of Oroxylin A glucuronide.
Q4: My solid dispersion formulation is not showing the expected improvement in dissolution. What could be the issue?
A4: Several factors could contribute to this:
-
Incomplete Amorphization: The drug may not be fully amorphous within the polymer matrix. Characterization techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) can verify the physical state of the drug in the solid dispersion.
-
Drug-Polymer Ratio: The ratio of the drug to the polymer is critical. An insufficient amount of polymer may not effectively disperse the drug molecules. Experimenting with different drug-to-polymer ratios is recommended.
-
Method of Preparation: The method used to prepare the solid dispersion (e.g., solvent evaporation, hot-melt extrusion) can influence its properties. Ensure the chosen method is suitable for the thermal stability of Oroxylin A glucuronide and the properties of the selected polymer.
Q5: Are there other formulation approaches besides solid dispersions that have shown promise for Oroxylin A?
A5: Yes, a patent for an oral nanosuspension of Oroxylin A suggests that reducing the particle size to the nanometer range is a viable strategy to improve its dissolution rate and bioavailability.[3] Nanosuspensions increase the surface area of the drug, leading to a faster dissolution rate.
Q6: I am having trouble with particle aggregation in my nanosuspension formulation. How can I prevent this?
A6: Particle aggregation in nanosuspensions is a common issue and can be addressed by using appropriate stabilizers. A combination of a steric stabilizer (e.g., a polymer like HPMC or PVP) and an electrostatic stabilizer (e.g., a surfactant like sodium dodecyl sulfate) is often effective in preventing particle aggregation. The selection and concentration of stabilizers are critical and require optimization.
Quantitative Data Summary
Disclaimer: The following data is primarily based on studies conducted with Oroxylin A, the aglycone of Oroxylin A glucuronide, due to the limited availability of specific dissolution enhancement data for the glucuronide form. These values should be considered as a starting point for formulation development.
Table 1: Solubility of Oroxylin A in Various Solvents
| Solvent | Solubility |
| DMSO | ~30 mg/mL[1] |
| Dimethylformamide (DMF) | ~30 mg/mL[1] |
| 1:4 solution of DMSO:PBS (pH 7.2) | ~0.20 mg/mL |
Table 2: Comparison of Dissolution Enhancement Strategies for Oroxylin A
| Formulation Strategy | Key Findings | Reference |
| Solid Dispersion with PVP K-30 | Significantly increased solubility and dissolution rate in pH 6.8 medium. Faster dissolution with 100% release. | |
| Nanosuspension | A patent suggests this method can greatly improve the dissolution rate and bioavailability. |
Detailed Experimental Protocols
Protocol 1: Preparation of Oroxylin A Glucuronide Solid Dispersion by Solvent Evaporation
This protocol describes the preparation of a solid dispersion of Oroxylin A glucuronide using PVP K-30 as the carrier.
Materials:
-
Oroxylin A glucuronide
-
PVP K-30
-
Methanol (or another suitable organic solvent in which both the drug and polymer are soluble)
-
Rotary evaporator
-
Water bath
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Accurately weigh Oroxylin A glucuronide and PVP K-30 in a desired ratio (e.g., 1:4 w/w). Dissolve both components in a minimal amount of methanol in a round-bottom flask by gentle stirring or sonication until a clear solution is obtained.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C) in a water bath. Continue the evaporation until a dry, thin film is formed on the inner surface of the flask.
-
Drying: Further dry the solid mass in a vacuum oven at a specified temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask. Pulverize the mass using a mortar and pestle. Pass the resulting powder through a sieve of a specific mesh size (e.g., #60) to obtain a uniform particle size.
-
Storage: Store the prepared solid dispersion in a desiccator over silica gel to protect it from moisture.
Protocol 2: Preparation of Oroxylin A Glucuronide Nanosuspension by Wet Milling
This protocol outlines the preparation of a nanosuspension of Oroxylin A glucuronide using a wet milling technique.
Materials:
-
Oroxylin A glucuronide
-
Stabilizer (e.g., Hydroxypropyl methylcellulose - HPMC)
-
Co-stabilizer/Wetting agent (e.g., Sodium dodecyl sulfate - SDS)
-
Purified water
-
Zirconia milling beads (e.g., 0.5 mm diameter)
-
High-speed homogenizer or magnetic stirrer
-
Planetary ball mill or other suitable wet milling equipment
Procedure:
-
Preparation of Stabilizer Solution: Dissolve the stabilizer (e.g., HPMC) and co-stabilizer (e.g., SDS) in purified water to prepare the dispersion medium.
-
Pre-suspension: Disperse the accurately weighed Oroxylin A glucuronide powder in the stabilizer solution. Homogenize this mixture using a high-speed homogenizer or stir with a magnetic stirrer for a sufficient time to form a uniform pre-suspension.
-
Wet Milling: Transfer the pre-suspension and zirconia milling beads into the milling chamber. Mill the suspension at a specified speed and for a specific duration (e.g., several hours). The milling time and speed will need to be optimized to achieve the desired particle size.
-
Separation of Nanosuspension: After milling, separate the nanosuspension from the milling beads by decantation or sieving.
-
Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a suitable particle size analyzer.
-
Storage: Store the nanosuspension at a controlled temperature (e.g., 4 °C) in a well-sealed container.
Protocol 3: In Vitro Dissolution Testing using USP Apparatus 2 (Paddle Method)
This protocol details the procedure for conducting a dissolution test for an Oroxylin A glucuronide formulation.
Apparatus and Conditions:
-
Apparatus: USP Dissolution Testing Apparatus 2 (Paddle)
-
Dissolution Medium: 900 mL of a suitable buffer (e.g., pH 6.8 phosphate buffer, potentially with a small percentage of a surfactant like 0.5% Tween 80 to ensure sink conditions). The medium should be deaerated.
-
Temperature: 37 ± 0.5 °C
-
Paddle Speed: 50 or 75 rpm
-
Sampling Times: 5, 10, 15, 30, 45, and 60 minutes (or as appropriate for the formulation)
Procedure:
-
Apparatus Setup: Set up the dissolution apparatus according to the manufacturer's instructions and USP guidelines. Equilibrate the dissolution medium to 37 ± 0.5 °C.
-
Sample Introduction: Place one unit of the Oroxylin A glucuronide formulation (e.g., a tablet or capsule containing a known amount of the solid dispersion) into each dissolution vessel.
-
Start of Test: Start the paddle rotation at the specified speed.
-
Sampling: At each specified time point, withdraw a sample (e.g., 5 mL) from a zone midway between the surface of the dissolution medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.
-
Sample Filtration: Immediately filter the withdrawn sample through a suitable filter (e.g., a 0.45 µm syringe filter). The filter should be validated to ensure it does not adsorb the drug.
-
Sample Analysis: Analyze the filtered samples for the concentration of Oroxylin A glucuronide using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the cumulative percentage of the drug dissolved at each time point.
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways modulated by Oroxylin A, which may be relevant to the therapeutic action of its glucuronide metabolite.
Caption: NF-κB Signaling Pathway Inhibition by Oroxylin A.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Enhancement of solubility and dissolution rate of baicalein, wogonin and oroxylin A extracted from Radix scutellariae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN115887373A - Oroxylin oral nano suspension and preparation method thereof - Google Patents [patents.google.com]
Technical Support Center: Oroxylin A Glucuronide Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to overcome the challenges of poor oral bioavailability of Oroxylin A glucuronide (OAG).
Part 1: Frequently Asked Questions (FAQs)
Q1: My goal is to study the in vivo effects of Oroxylin A, but I'm concerned about its low oral bioavailability. What is the current understanding?
A1: Oroxylin A (OA) indeed exhibits very low oral bioavailability, typically less than 2% in preclinical models[1]. This is primarily due to extensive first-pass metabolism in the intestine and liver, where it is rapidly converted into its major metabolites, Oroxylin A 7-O-glucuronide (OAG) and Oroxylin A sodium sulfonate[1]. Interestingly, after oral administration of OA or Scutellariae Radix extract, OAG is the most abundant metabolite detected in plasma and demonstrates significant systemic exposure[2]. Therefore, the in vivo effects observed after oral administration of OA may, to a large extent, be attributable to the biological activity of OAG.
Q2: If Oroxylin A glucuronide (OAG) is the primary circulating metabolite, does it have inherent bioactivity?
A2: Yes, accumulating evidence suggests that OAG is not merely an inactive metabolite. It has been shown to possess a range of biological activities, including anti-inflammatory, anti-angiogenic, and anti-tumor effects[2][3]. It can inhibit the JNK and NF-κB signaling pathways and upregulate PPARγ. This suggests that for oral delivery strategies, OAG itself is a viable therapeutic agent.
Q3: We are considering administering pure Oroxylin A glucuronide (OAG) to bypass the variable metabolism of the parent compound. What are the potential challenges with the oral bioavailability of OAG itself?
A3: While OAG shows good systemic exposure when formed metabolically from Oroxylin A, the oral bioavailability of directly administered OAG may still be suboptimal for a few reasons. As a hydrophilic molecule, its passive diffusion across the intestinal epithelium might be limited. Additionally, it may be a substrate for efflux transporters like Breast Cancer Resistance Protein (BCRP) or Multidrug Resistance-associated Proteins (MRPs), which actively pump compounds back into the intestinal lumen, thereby reducing absorption.
Q4: What are the key signaling pathways modulated by Oroxylin A glucuronide (OAG) that we should consider for our pharmacodynamic assessments?
A4: OAG has been shown to modulate several critical signaling pathways. Key among them are:
-
NF-κB Signaling: OAG can inhibit the nuclear translocation of the p65 subunit of NF-κB, a central regulator of inflammation.
-
PPARγ Activation: It can upregulate Peroxisome Proliferator-Activated Receptor gamma (PPARγ), which has anti-inflammatory properties.
-
JNK Pathway: OAG has been observed to inhibit the JNK signaling pathway, which is involved in apoptosis and inflammatory responses.
-
Apoptotic Pathways: In cancer cell lines, OAG has been implicated in inducing apoptosis through interactions with proteins like PARP and caspase-3.
Part 2: Troubleshooting Guides
This section provides guidance on common issues encountered during the development of oral formulations for Oroxylin A glucuronide.
Issue 1: Low Permeability in Caco-2 Cell Assays
Problem: You are observing low apparent permeability (Papp) values for OAG in your Caco-2 cell monolayer model, suggesting poor intestinal absorption.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Hydrophilicity | OAG is inherently more water-soluble than Oroxylin A, which can limit passive transcellular transport. | Consider co-administration with permeation enhancers or formulation in lipid-based delivery systems (e.g., SEDDS) to improve membrane fluidity and facilitate transport. |
| Efflux Transporter Activity | OAG may be a substrate for efflux pumps such as BCRP or MRPs, which are expressed in Caco-2 cells. | Conduct bidirectional permeability assays (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 suggests active efflux. Co-administer with known inhibitors of these transporters to confirm their involvement. |
| Monolayer Integrity Issues | The Caco-2 monolayer may not be fully differentiated or could be compromised, leading to inaccurate permeability readings. | Verify monolayer integrity by measuring transepithelial electrical resistance (TEER) before and after the experiment. Use a paracellular marker like Lucifer yellow to assess tight junction integrity. |
Issue 2: High Variability in In Vivo Pharmacokinetic Data
Problem: Your rat pharmacokinetic studies following oral gavage of an OAG formulation are showing high inter-individual variability in plasma concentrations.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Aqueous Solubility/Dispersion | If your formulation does not adequately solubilize or disperse OAG in the gastrointestinal fluid, absorption can be erratic. | Improve the formulation by reducing particle size (nanonization), creating a solid dispersion with a hydrophilic polymer, or using a self-emulsifying drug delivery system (SEDDS). |
| Gastrointestinal Transit Time Variation | Differences in gastric emptying and intestinal transit times among animals can lead to variable absorption profiles. | Ensure a consistent fasting period for all animals before dosing. Consider using a formulation that provides for more sustained release to mitigate the impact of transit time differences. |
| Food Effects | The presence of food can significantly alter the absorption of many compounds. | Standardize the feeding schedule of the animals. If not already doing so, fast the animals overnight before dosing to minimize food-related variability. Be aware that certain flavonoids present in standard rat chow can interfere with pharmacokinetic analysis. |
Part 3: Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay for Oroxylin A Glucuronide
Objective: To determine the intestinal permeability of OAG using an in vitro Caco-2 cell monolayer model.
Materials:
-
Caco-2 cells (passages 30-45)
-
24-well Transwell® plates with polycarbonate membrane inserts (0.4 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Oroxylin A glucuronide (OAG)
-
Lucifer yellow (paracellular integrity marker)
-
Propranolol (high permeability control)
-
Atenolol (low permeability control)
-
LC-MS/MS system for quantification
Methodology:
-
Cell Culture: Seed Caco-2 cells onto the Transwell® inserts at a density of 6 x 10^4 cells/cm². Culture for 21-25 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.
-
Monolayer Integrity Check: Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of each well using a voltmeter. Monolayers with TEER values > 250 Ω·cm² are suitable for the assay.
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the monolayers twice with pre-warmed HBSS.
-
Add 0.5 mL of HBSS containing the test concentration of OAG (and Lucifer yellow) to the apical (upper) chamber.
-
Add 1.5 mL of HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber and replace it with fresh HBSS.
-
-
Transport Experiment (Basolateral to Apical - B to A):
-
To assess active efflux, perform the experiment in the reverse direction by adding the OAG solution to the basolateral chamber and sampling from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of OAG in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0)
-
dQ/dt: The rate of drug appearance in the receiver chamber.
-
A: The surface area of the membrane insert.
-
C0: The initial concentration of the drug in the donor chamber.
-
Calculate the efflux ratio: Papp (B-A) / Papp (A-B).
-
Protocol 2: In Vivo Pharmacokinetic Study of an Oral OAG Formulation in Rats
Objective: To determine the key pharmacokinetic parameters of an OAG formulation after oral administration to rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
OAG formulation
-
Oral gavage needles
-
Heparinized microcentrifuge tubes
-
LC-MS/MS system for quantification
Methodology:
-
Animal Acclimatization and Fasting: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight (12 hours) with free access to water before dosing.
-
Dosing: Administer the OAG formulation to the rats via oral gavage at the desired dose.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or retro-orbital sinus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Immediately centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Precipitate plasma proteins (e.g., with acetonitrile). Analyze the supernatant to quantify the concentration of OAG using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters from the plasma concentration-time data, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Oral bioavailability (F%) (requires intravenous administration data for comparison)
-
Part 4: Data Presentation
Table 1: Pharmacokinetic Parameters of Oroxylin A and its Metabolites in Rats after Oral Administration of Oroxylin A
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Bioavailability (F%) | Reference |
| Oroxylin A | 40 | 25.3 ± 8.7 | 0.5 | 45.6 ± 15.8 | < 2% | |
| 120 | 70.1 ± 20.5 | 0.5 | 135.2 ± 41.6 | < 2% | ||
| 360 | 185.4 ± 55.9 | 0.75 | 410.7 ± 123.5 | < 2% | ||
| Oroxylin A 7-O-glucuronide (OAG) | 40 | 1235.6 ± 350.1 | 1.0 | 4567.8 ± 1289.3 | - | |
| 120 | 3890.4 ± 1102.7 | 1.5 | 15890.1 ± 4501.2 | - | ||
| 360 | 10567.3 ± 3012.5 | 2.0 | 48765.4 ± 13890.7 | - |
Data presented as mean ± SD. Bioavailability of metabolites is not calculated as they are formed in vivo.
Part 5: Visualizations
Signaling Pathways Modulated by Oroxylin A Glucuronide
Caption: Signaling pathways modulated by Oroxylin A Glucuronide (OAG).
Experimental Workflow for Improving OAG Bioavailability
Caption: Experimental workflow for enhancing OAG oral bioavailability.
References
Technical Support Center: Matrix Effects in the LC-MS/MS Analysis of Oroxylin A Glucuronide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Oroxylin A glucuronide.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Oroxylin A glucuronide, offering potential causes and systematic solutions.
Q1: I am observing significant ion suppression for Oroxylin A glucuronide in my plasma samples. What are the likely causes and how can I mitigate this?
A1: Ion suppression is a common matrix effect in LC-MS/MS analysis, where co-eluting endogenous components from the biological matrix interfere with the ionization of the target analyte, leading to a decreased signal intensity. For flavonoid glucuronides like Oroxylin A glucuronide, common interfering substances in plasma include phospholipids, salts, and other endogenous metabolites.
Troubleshooting Steps:
-
Confirm and Characterize the Matrix Effect:
-
Post-Column Infusion: This experiment helps identify the retention time regions where ion suppression occurs. By infusing a constant flow of Oroxylin A glucuronide standard post-column and injecting a blank extracted plasma sample, any dip in the baseline signal of the analyte corresponds to the elution of matrix components causing suppression.
-
Post-Extraction Spike Analysis: This method quantifies the extent of ion suppression. Compare the peak area of Oroxylin A glucuronide in a blank plasma extract spiked with the analyte to the peak area of a pure standard solution at the same concentration. A significantly lower response in the matrix indicates suppression.
-
-
Optimize Sample Preparation:
-
The goal is to remove interfering components while efficiently recovering Oroxylin A glucuronide. Protein precipitation is a quick but often "dirtier" method. For complex matrices like plasma, more rigorous cleanup is recommended.
-
Solid-Phase Extraction (SPE): SPE is highly effective at removing phospholipids and salts. A reversed-phase sorbent (e.g., C18) or a polymeric sorbent like Oasis HLB can be used.
-
Liquid-Liquid Extraction (LLE): LLE can also provide a cleaner extract than protein precipitation. Due to the hydrophilic nature of the glucuronide moiety, pH adjustment of the sample may be necessary to ensure efficient partitioning into the organic solvent.
-
-
Enhance Chromatographic Separation:
-
Modify your LC method to separate Oroxylin A glucuronide from the co-eluting interferences identified in the post-column infusion experiment.
-
Gradient Optimization: Adjust the gradient slope to improve resolution.
-
Column Chemistry: Consider using a different column chemistry (e.g., a phenyl-hexyl column) that may offer different selectivity for the analyte and matrix components.
-
-
Utilize an Appropriate Internal Standard:
-
A stable isotope-labeled (SIL) internal standard for Oroxylin A glucuronide is the ideal choice. It will co-elute with the analyte and experience the same degree of ion suppression, thus providing accurate correction.
-
If a SIL-IS is unavailable, a structural analog that elutes very close to Oroxylin A glucuronide can be used as an alternative.
-
Q2: My recovery of Oroxylin A glucuronide from plasma using protein precipitation is low and inconsistent. What can I do to improve it?
A2: Low and variable recovery with protein precipitation can be due to the analyte co-precipitating with the plasma proteins or incomplete extraction from the precipitated protein pellet.
Troubleshooting Steps:
-
Optimize the Precipitation Solvent:
-
Acetonitrile: This is a common choice and generally provides clean extracts.
-
Methanol: Can also be used, but may result in a less dense protein pellet.
-
Solvent to Plasma Ratio: A typical starting point is a 3:1 ratio of cold solvent to plasma. Experiment with different ratios to find the optimal balance between protein removal and analyte recovery.
-
-
Improve the Extraction from the Pellet:
-
Vortexing: Ensure thorough vortexing immediately after adding the precipitation solvent to create a fine protein suspension.
-
Temperature: Performing the precipitation at low temperatures (e.g., on ice) can improve protein removal efficiency.
-
Centrifugation: Use high-speed centrifugation (e.g., >10,000 x g) for an adequate duration to ensure a compact pellet.
-
Supernatant Collection: Carefully collect the supernatant without disturbing the pellet.
-
-
Consider an Alternative Sample Preparation Method:
-
If optimizing protein precipitation does not yield satisfactory results, switching to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is recommended. These methods generally provide higher and more consistent recoveries for a wider range of analytes.
-
Q3: I am observing a signal enhancement for Oroxylin A glucuronide. Is this a matrix effect and how should I handle it?
A3: Yes, signal enhancement is also a form of matrix effect, although it is generally less common than ion suppression. It occurs when co-eluting matrix components improve the ionization efficiency of the analyte.
Handling Signal Enhancement:
-
The strategies to address signal enhancement are the same as for ion suppression:
-
Improve Sample Cleanup: Utilize more effective sample preparation techniques like SPE or LLE to remove the components causing the enhancement.
-
Optimize Chromatography: Adjust your LC method to separate the analyte from the enhancing components.
-
Use a Stable Isotope-Labeled Internal Standard: A SIL-IS is the most reliable way to compensate for signal enhancement, as it will be affected in the same manner as the analyte.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical matrix effect observed for flavonoid glucuronides in plasma?
A1: For flavonoid glucuronides, matrix effects in plasma are common and can be significant if sample cleanup is inadequate. However, with optimized sample preparation, the matrix effect can be minimized. For instance, a study on similar flavonoid glucuronides (wogonoside and baicalin) in blood samples using protein precipitation reported matrix effects of less than 20%[1][2].
Q2: What is the most recommended sample preparation technique for Oroxylin A glucuronide in plasma?
A2: While protein precipitation can be used, Solid-Phase Extraction (SPE) is often the preferred method for quantitative analysis of flavonoid glucuronides in plasma. SPE provides a cleaner extract by more effectively removing phospholipids and other interfering substances, leading to reduced matrix effects and improved assay robustness[1][2].
Q3: How do I perform a post-extraction spike experiment to quantify the matrix effect?
A3: The post-extraction spike method is a standard approach to quantitatively assess matrix effects[3]. The procedure involves comparing the analyte's signal in a blank matrix extract spiked with the analyte to the signal of the analyte in a neat solvent at the same concentration.
Q4: Can I use a different ionization technique to reduce matrix effects?
A4: Yes, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) can sometimes reduce matrix effects. APCI is a gas-phase ionization technique and can be less susceptible to interferences from non-volatile matrix components compared to ESI. However, the suitability of APCI depends on the analyte's ability to be efficiently ionized by this method.
Quantitative Data on Matrix Effects
The following table summarizes the expected matrix effects for flavonoid glucuronides in biological fluids based on published data for structurally similar compounds.
| Analyte Class | Matrix | Sample Preparation | Matrix Effect (%) | Reference |
| Flavonoid Glucuronides | Blood | Protein Precipitation | < 20 | |
| Flavonoid Glucuronides | Bile | Solid-Phase Extraction | < 20 |
Note: Matrix effect is calculated as (|(Peak Area in Matrix / Peak Area in Neat Solution) - 1|) * 100. A value of <20% is generally considered acceptable.
Experimental Protocols
1. Protein Precipitation for Oroxylin A Glucuronide in Plasma
This protocol is a general procedure and may require optimization for your specific application.
-
Materials:
-
Human or animal plasma
-
Oroxylin A glucuronide standard solution
-
Internal Standard (IS) solution (preferably a stable isotope-labeled Oroxylin A glucuronide)
-
Acetonitrile (LC-MS grade), chilled at -20°C
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution and vortex briefly.
-
Add 300 µL of chilled acetonitrile to the plasma sample.
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex, centrifuge, and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. Solid-Phase Extraction (SPE) for Oroxylin A Glucuronide in Plasma
This protocol is based on methods for similar flavonoid glucuronides and should be optimized.
-
Materials:
-
Reversed-phase SPE cartridges (e.g., C18 or Oasis HLB, 30 mg)
-
Plasma sample
-
Internal Standard (IS) solution
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
SPE vacuum manifold
-
Nitrogen evaporator
-
-
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add 10 µL of IS and 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the Oroxylin A glucuronide and IS with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
References
- 1. Development and validation of an LC-MS/MS method for the quantification of flavonoid glucuronides (wogonoside, baicalin, and apigenin-glucuronide) in the bile and blood samples: Application to a portal vein infusion study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS method for the quantification of flavonoid glucuronides (wogonoside, baicalin, and apigenin-glucuronide) in the bile and blood samples: Application to a portal vein infusion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validated LC-MS/MS method for the determination of 3-Hydroxflavone and its glucuronide in blood and bioequivalent buffers: Application to pharmacokinetic, absorption, and metabolism studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Solid-Phase Extraction for Oroxylin A Glucuronide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of solid-phase extraction (SPE) of Oroxylin A glucuronide.
Frequently Asked Questions (FAQs)
Q1: What type of SPE sorbent is most suitable for extracting Oroxylin A glucuronide?
A1: For a polar metabolite like Oroxylin A glucuronide, a reversed-phase sorbent with hydrophilic properties is generally recommended. Polymeric sorbents such as Oasis HLB (Hydrophilic-Lipophilic Balanced) are often a good choice as they provide good retention for a wide range of compounds, including polar analytes. These sorbents are less prone to drying out compared to traditional silica-based C18 sorbents.
Q2: How does pH adjustment of the sample affect the recovery of Oroxylin A glucuronide?
A2: pH plays a critical role in the retention of ionizable compounds on SPE sorbents. Oroxylin A glucuronide contains a carboxylic acid group from the glucuronic acid moiety, which will be ionized at neutral or basic pH. To enhance retention on a reversed-phase sorbent, it is advisable to acidify the sample to a pH at least 2 units below the pKa of the analyte.[1] This suppresses the ionization of the carboxylic acid, making the molecule less polar and increasing its affinity for the sorbent.
Q3: What are the common causes of low recovery for Oroxylin A glucuronide during SPE?
A3: Low recovery can stem from several factors:
-
Inappropriate Sorbent Choice: The sorbent may not be suitable for retaining a polar compound like Oroxylin A glucuronide.
-
Analyte Breakthrough: The sample is loaded too quickly, or the sorbent capacity is exceeded.[2]
-
Premature Elution: The wash solvent is too strong and is eluting the analyte along with interferences.
-
Incomplete Elution: The elution solvent is too weak to desorb the analyte from the sorbent.[3][4]
-
Improper Sample pH: The pH of the sample is not optimized for maximum retention.
Q4: How can I improve the reproducibility of my SPE method for Oroxylin A glucuronide?
A4: Poor reproducibility is often caused by inconsistencies in the SPE procedure. To improve it:
-
Ensure the sorbent bed does not dry out between conditioning, equilibration, and sample loading steps, especially for silica-based sorbents.[3]
-
Maintain a consistent and slow flow rate during sample loading to ensure proper interaction between the analyte and the sorbent.
-
Use a consistent volume of conditioning, wash, and elution solvents.
-
Ensure complete and consistent drying of the sorbent bed after the wash step, if required, before elution.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the solid-phase extraction of Oroxylin A glucuronide.
Problem: Low or No Recovery of Oroxylin A Glucuronide
Initial Assessment: Analyte Tracking Before extensive optimization, determine where the analyte is being lost. Collect and analyze the load, wash, and elution fractions by a sensitive analytical method like LC-MS.
| Fraction Containing Analyte | Potential Cause | Suggested Solution |
| Load Fraction | Analyte Breakthrough: The sorbent is not retaining the Oroxylin A glucuronide. | 1. Check Sample pH: Acidify the sample (e.g., with formic acid or phosphoric acid) to suppress ionization. 2. Reduce Flow Rate: Decrease the sample loading flow rate to allow for better interaction with the sorbent. 3. Change Sorbent: Switch to a sorbent with stronger retention for polar compounds (e.g., a different polymeric reversed-phase sorbent). 4. Dilute Sample: If the sample solvent is high in organic content, dilute it with an aqueous solution. |
| Wash Fraction(s) | Premature Elution: The wash solvent is too strong. | 1. Decrease Organic Content: Reduce the percentage of organic solvent in the wash solution. 2. Use a Weaker Solvent: Switch to a less eluotropic solvent for the wash step. |
| Elution Fraction (Low Concentration) | Incomplete Elution: The elution solvent is too weak. | 1. Increase Organic Content: Increase the percentage of organic solvent in the elution solution. 2. Use a Stronger Solvent: Switch to a more eluotropic solvent (e.g., from methanol to acetonitrile or add a small percentage of a stronger solvent). 3. Adjust pH: For reversed-phase SPE, adding a small amount of a basic modifier (e.g., ammonium hydroxide) to the elution solvent can ionize the analyte and facilitate elution. 4. Increase Elution Volume: Use a larger volume of the elution solvent and consider a two-step elution. |
| Not Detected in Any Fraction | Analyte Degradation or Irreversible Binding: The analyte may be unstable under the current conditions or binding irreversibly to the sorbent. | 1. Check Analyte Stability: Ensure the analyte is stable at the pH and in the solvents being used. 2. Change Sorbent: The analyte may have a very strong, irreversible interaction with the current sorbent material. |
Experimental Protocols
Protocol 1: Generic SPE Method for Oroxylin A Glucuronide using a Polymeric Reversed-Phase Cartridge (e.g., Oasis HLB)
This protocol is a starting point for optimization.
-
Conditioning: Pass 1 mL of methanol through the cartridge.
-
Equilibration: Pass 1 mL of water (acidified to the same pH as the sample) through the cartridge. Do not allow the sorbent to dry.
-
Sample Loading:
-
Pre-treat the sample (e.g., plasma, urine) by adding an equal volume of 4% phosphoric acid.
-
Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1 drop per second).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the Oroxylin A glucuronide with 1 mL of methanol or acetonitrile. A second elution with another 1 mL of the organic solvent can be performed to ensure complete recovery.
-
-
Post-Elution:
-
The eluate can be evaporated to dryness and reconstituted in a suitable solvent for analysis (e.g., mobile phase for LC-MS).
-
Data Presentation: Optimization Parameters
The following tables illustrate how to present quantitative data from optimization experiments.
Table 1: Effect of Sample pH on Recovery of Oroxylin A Glucuronide
| Sample pH | % Recovery (Mean ± SD, n=3) |
| 2.0 | 95.2 ± 3.1 |
| 3.0 | 92.5 ± 4.5 |
| 4.0 | 85.1 ± 3.8 |
| 5.0 | 70.3 ± 5.2 |
| 6.0 | 55.7 ± 6.1 |
| 7.0 | 40.2 ± 5.9 |
Table 2: Effect of Wash Solvent Composition on Analyte Loss
| % Methanol in Wash Solvent | % Analyte Lost in Wash (Mean ± SD, n=3) |
| 5% | < 1% |
| 10% | 2.5 ± 0.8% |
| 15% | 8.1 ± 1.5% |
| 20% | 15.6 ± 2.2% |
Table 3: Effect of Elution Solvent on Recovery
| Elution Solvent | % Recovery (Mean ± SD, n=3) |
| 100% Methanol | 94.3 ± 2.7 |
| 100% Acetonitrile | 96.8 ± 3.0 |
| 90:10 Acetonitrile:Methanol | 95.5 ± 2.9 |
| Methanol with 0.1% NH4OH | 98.1 ± 2.5 |
| Acetonitrile with 0.1% NH4OH | 99.2 ± 2.1 |
Visualizations
SPE Workflow for Oroxylin A Glucuronide
References
Troubleshooting low recovery of Oroxylin A glucuronide from tissue samples
Welcome to the technical support center for the analysis of Oroxylin A glucuronide in tissue samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and ensure accurate quantification of this important metabolite.
Troubleshooting Guide: Low Recovery of Oroxylin A Glucuronide
Low recovery of Oroxylin A glucuronide from tissue samples is a frequent issue that can compromise experimental results. This guide addresses potential causes and provides systematic solutions.
Q1: I am experiencing consistently low recovery of Oroxylin A glucuronide from my tissue samples. What are the most likely causes?
A1: Low recovery of Oroxylin A glucuronide can stem from several stages of the analytical process. The primary areas to investigate are:
-
Inefficient Tissue Homogenization: Incomplete disruption of the tissue matrix can prevent the complete release of the analyte.[1][2][3]
-
Analyte Degradation: Oroxylin A glucuronide may be unstable under certain pH, temperature, or enzymatic conditions present in the tissue homogenate.[4][5]
-
Suboptimal Extraction Procedure: The choice of extraction solvent and method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is critical for efficiently isolating the polar glucuronide metabolite.
-
Incomplete Enzymatic Hydrolysis (if measuring total Oroxylin A): If you are quantifying the aglycone after enzymatic cleavage, incomplete hydrolysis will lead to an underestimation of the total amount.
-
Matrix Effects in LC-MS/MS Analysis: Co-eluting endogenous compounds from the tissue matrix can suppress the ionization of Oroxylin A glucuronide, leading to a lower detected signal.
Q2: How can I improve my tissue homogenization procedure for better recovery?
A2: The goal of homogenization is to thoroughly break down the tissue to release all cellular components, including Oroxylin A glucuronide. Consider the following:
-
Method Selection: Mechanical homogenization (e.g., rotor-stator or bead beaters) is generally effective for most tissue types. For tougher tissues, a combination of mechanical and enzymatic digestion might be necessary.
-
Temperature Control: Perform homogenization on ice or in a pre-chilled environment to minimize enzymatic degradation of the analyte.
-
Buffer Selection: Use a buffer that maintains a pH at which Oroxylin A glucuronide is stable. The addition of antioxidants like ascorbic acid can also help prevent degradation.
-
Homogenization Time and Intensity: Optimize the duration and speed of homogenization to ensure complete tissue disruption without generating excessive heat that could harm the analyte.
Q3: What are the best practices for extracting Oroxylin A glucuronide from tissue homogenates?
A3: Given that Oroxylin A glucuronide is more polar than its aglycone, the extraction method must be chosen accordingly.
-
Protein Precipitation (PPT): This is a simple and fast method. Acetonitrile is a common choice for precipitating proteins and extracting metabolites. However, it may result in a less clean extract, potentially leading to significant matrix effects.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for both cleanup and concentration of the analyte. For a polar compound like Oroxylin A glucuronide, a polymeric reversed-phase or a mixed-mode sorbent can be effective. It is crucial to optimize the wash and elution steps to ensure good recovery.
-
Liquid-Liquid Extraction (LLE): LLE can also be used, but the solvent system must be carefully selected to partition the polar glucuronide into the extraction solvent. This can be challenging due to its high water solubility.
Q4: I am using enzymatic hydrolysis to measure total Oroxylin A. How can I ensure complete cleavage of the glucuronide?
A4: Incomplete hydrolysis is a common source of error. To optimize this step:
-
Enzyme Selection: The source of β-glucuronidase is critical, as different enzymes have varying efficiencies for different substrates. Enzymes from sources like E. coli or abalone are commonly used. It may be necessary to screen different enzymes to find the most effective one for Oroxylin A glucuronide.
-
pH and Temperature Optimization: Each β-glucuronidase has an optimal pH and temperature for activity. For example, enzymes from mollusks often prefer acidic conditions (pH 4.0-4.5), while those from E. coli may work better at a more neutral pH. Always consult the manufacturer's specifications and consider optimizing these parameters for your specific sample matrix.
-
Incubation Time and Enzyme Concentration: Ensure that the incubation time is sufficient for the reaction to complete. A time-course experiment can help determine the optimal incubation period. Also, verify that you are using a sufficient concentration of the enzyme.
-
Presence of Inhibitors: Tissue homogenates may contain endogenous inhibitors of β-glucuronidase. Increasing the enzyme concentration or performing a sample cleanup step prior to hydrolysis can help mitigate this issue.
Frequently Asked Questions (FAQs)
Q5: What is a typical recovery rate for Oroxylin A glucuronide from tissue samples?
A5: The recovery of Oroxylin A glucuronide can vary significantly depending on the tissue type, homogenization method, and extraction procedure. While specific quantitative data for Oroxylin A glucuronide recovery from various tissues is not extensively published, recovery rates for flavonoids and their glucuronides from biological matrices are generally aimed to be above 70-80% for analytical method validation. The following table provides representative recovery data for similar flavonoid glucuronides from different biological matrices to serve as a general guideline.
| Analyte | Matrix | Extraction Method | Average Recovery (%) | Reference |
| Baicalin (Baicalein-7-O-glucuronide) | Rat Plasma | SPE (HLB cartridge) | >70% | |
| Wogonoside (Wogonin-7-O-glucuronide) | Rat Plasma | SPE (HLB cartridge) | >70% | |
| Oroxylin A-7-O-glucuronide | Rat Plasma | SPE (HLB cartridge) | >70% | |
| Flavonoid Glucuronides | Spinach | Solvent Extraction (Acetone:water) | Not specified, but optimized for highest yield |
Q6: How can I assess the stability of Oroxylin A glucuronide in my tissue homogenates?
A6: To evaluate stability, you can perform a series of experiments where you spike a known concentration of Oroxylin A glucuronide into a blank tissue homogenate and measure its concentration at different time points and under various storage conditions (e.g., room temperature, 4°C, -20°C, -80°C). This will help you determine the optimal conditions to minimize degradation during sample preparation and storage. Adding antioxidants and keeping samples at a low temperature are common strategies to improve stability.
Q7: What are the major tissues where Oroxylin A and its glucuronide are distributed?
A7: Following oral administration in rats, Oroxylin A and its metabolites, including Oroxylin A 7-O-glucuronide, are widely distributed throughout the body. The highest concentrations are typically found in the liver and kidneys, which are the primary sites of metabolism and excretion.
Experimental Protocols
Protocol 1: Extraction of Oroxylin A Glucuronide from Liver Tissue
This protocol provides a general method for the extraction of Oroxylin A glucuronide from liver tissue for LC-MS/MS analysis.
-
Tissue Homogenization:
-
Weigh approximately 100 mg of frozen liver tissue.
-
Add 500 µL of ice-cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4, with 1% ascorbic acid).
-
Homogenize the tissue using a bead beater or rotor-stator homogenizer until no visible tissue fragments remain. Keep the sample on ice throughout the process.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for extraction.
-
-
Protein Precipitation and Extraction:
-
To 100 µL of the tissue homogenate supernatant, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of Tissue Extract
This protocol can be used as an alternative to or in addition to protein precipitation for a cleaner sample.
-
SPE Cartridge Conditioning:
-
Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Dilute the tissue homogenate supernatant (from Protocol 1, step 1.5) 1:1 with 2% phosphoric acid in water.
-
Load the diluted sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the analyte with 1 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute as described in Protocol 1, step 2.5.
-
Protocol 3: Enzymatic Hydrolysis of Oroxylin A Glucuronide
This protocol is for the determination of total Oroxylin A.
-
Sample Preparation:
-
To 50 µL of tissue homogenate supernatant, add 50 µL of a suitable buffer (e.g., 0.1 M acetate buffer, pH 4.5, for abalone-derived β-glucuronidase).
-
-
Enzymatic Reaction:
-
Add a sufficient amount of β-glucuronidase (e.g., 1000 units).
-
Incubate at the optimal temperature (e.g., 37°C) for the recommended time (e.g., 2-4 hours).
-
-
Reaction Quenching and Extraction:
-
Stop the reaction by adding ice-cold acetonitrile.
-
Proceed with the extraction as described in Protocol 1 or 2 to measure the liberated Oroxylin A.
-
Visualizations
Caption: Experimental workflow for the quantification of Oroxylin A glucuronide in tissue samples.
Caption: Troubleshooting flowchart for low recovery of Oroxylin A glucuronide.
References
- 1. Tissue Homogenization | MI [microbiology.mlsascp.com]
- 2. Key Considerations for Cell Lysis & Tissue Homogenization [preomics.com]
- 3. velp.com [velp.com]
- 4. Detection of Baicalin Metabolites Baicalein and Oroxylin-A in Mouse Pancreas and Pancreatic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
pH-dependent stability of Oroxylin A glucuronide in buffers
This technical support center provides guidance and answers to frequently asked questions regarding the pH-dependent stability of Oroxylin A glucuronide in various buffer systems. This information is intended for researchers, scientists, and drug development professionals conducting experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the stability of Oroxylin A glucuronide?
A1: The stability of Oroxylin A glucuronide, like many other O-glucuronides, is significantly influenced by pH. It is generally more susceptible to degradation under basic (alkaline) conditions, while it tends to be more stable in acidic to neutral pH environments. Hydrolysis is the primary degradation pathway, leading to the cleavage of the glucuronic acid moiety from the Oroxylin A aglycone.
Q2: What are the typical degradation products of Oroxylin A glucuronide under different pH conditions?
A2: The primary degradation product of Oroxylin A glucuronide hydrolysis is the aglycone, Oroxylin A, and glucuronic acid. Under harsh acidic or basic conditions, further degradation of Oroxylin A itself may occur, although specific degradation products have not been extensively documented in the literature.
Q3: Which buffer systems are recommended for working with Oroxylin A glucuronide?
A3: For optimal stability, it is recommended to use buffer systems that maintain a pH in the acidic to neutral range (pH 4-7). Common choices include phosphate, acetate, and citrate buffers. When conducting experiments at alkaline pH, it is crucial to be aware of the potential for rapid degradation and to use appropriate controls and time-sensitive protocols.
Q4: I am observing rapid loss of my Oroxylin A glucuronide sample in an alkaline buffer. What could be the cause and how can I prevent it?
A4: Rapid loss of Oroxylin A glucuronide in alkaline buffers is likely due to base-catalyzed hydrolysis. To mitigate this, consider the following troubleshooting steps:
-
Lower the pH: If your experimental conditions permit, adjust the buffer pH to a more neutral or acidic range.
-
Reduce Temperature: Perform experiments at a lower temperature to decrease the rate of hydrolysis.
-
Limit Incubation Time: Minimize the time the compound is exposed to alkaline conditions.
-
Use a Different Buffer: Some buffer species can catalyze hydrolysis.[1] Investigate if an alternative buffer at the same pH affects stability.
-
Freshly Prepare Solutions: Always prepare solutions of Oroxylin A glucuronide fresh, especially when working with alkaline buffers.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent analytical results for Oroxylin A glucuronide concentration. | Sample degradation due to inappropriate pH or temperature. | Ensure consistent pH and temperature control across all samples and standards. Prepare samples immediately before analysis. |
| Appearance of unexpected peaks in chromatogram. | Formation of degradation products (e.g., Oroxylin A). | Confirm the identity of the new peaks by running an Oroxylin A standard. Adjust experimental conditions (pH, temperature) to minimize degradation. |
| Low recovery of Oroxylin A glucuronide from the sample matrix. | Hydrolysis during sample preparation or storage. | Acidify the sample matrix if possible. Store samples at -80°C and minimize freeze-thaw cycles. |
Quantitative Data on Stability
Table 1: Illustrative pH-Dependent Stability of a Flavonoid Glucuronide at 37°C
| pH | Buffer System | Half-life (t1/2) in hours (approx.) |
| 3.0 | Citrate Buffer | > 48 |
| 5.0 | Acetate Buffer | > 48 |
| 7.4 | Phosphate Buffer | 24 - 48 |
| 9.0 | Borate Buffer | < 12 |
Experimental Protocols
Protocol: Determination of pH-Dependent Stability of Oroxylin A Glucuronide
This protocol outlines a general procedure for assessing the stability of Oroxylin A glucuronide in various buffer solutions at different pH values.
1. Materials:
- Oroxylin A glucuronide
- Buffer solutions (e.g., citrate, phosphate, borate) at various pH levels (e.g., 3, 5, 7.4, 9)
- HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
- Incubator or water bath
- Quenching solution (e.g., acidic solution to stop degradation)
2. Procedure:
- Prepare a stock solution of Oroxylin A glucuronide in a suitable solvent (e.g., methanol or DMSO).
- Prepare a series of buffer solutions covering the desired pH range.
- For each pH condition, add a known concentration of the Oroxylin A glucuronide stock solution to the pre-warmed buffer in a sealed vial.
- Incubate the vials at a constant temperature (e.g., 37°C).
- At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
- Immediately quench the reaction by adding the aliquot to a quenching solution to stop further degradation.
- Analyze the samples by a validated stability-indicating HPLC/UPLC method to determine the remaining concentration of Oroxylin A glucuronide.
- Calculate the degradation rate constant (k) and the half-life (t1/2) for each pH condition by plotting the natural logarithm of the concentration versus time.
Visualizations
Caption: Experimental workflow for assessing the pH-dependent stability of Oroxylin A glucuronide.
References
Selection of internal standard for Oroxylin A glucuronide quantification
This guide provides troubleshooting advice and frequently asked questions for researchers and scientists working on the quantification of Oroxylin A glucuronide.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard (IS) essential for the accurate quantification of Oroxylin A glucuronide?
A1: An internal standard is crucial in quantitative bioanalysis, especially for methods like liquid chromatography-mass spectrometry (LC-MS). It is a compound of known concentration added to all samples, calibrators, and quality controls. Its purpose is to correct for variability that can occur during sample preparation and analysis. By comparing the analyte's response to the IS's response, we can significantly improve the accuracy and precision of the results. This is particularly important for complex biological matrices where issues like ion suppression or enhancement (matrix effects) can affect the analyte signal.
Q2: What are the ideal characteristics of an internal standard for Oroxylin A glucuronide analysis?
A2: The ideal internal standard should mimic the analytical behavior of Oroxylin A glucuronide as closely as possible. Key characteristics include:
-
Structural Similarity: It should be chemically similar to the analyte.
-
Similar Extraction Recovery: It should be extracted from the biological matrix with similar efficiency to the analyte.
-
Similar Chromatographic Behavior: It should have a retention time close to, but not co-eluting with, the analyte.
-
Similar Ionization Response: It should ionize similarly to the analyte in the mass spectrometer to effectively compensate for matrix effects.
-
Purity and Stability: The IS must be pure and stable in the matrix and throughout the analytical process.
-
No Interference: It should not interfere with the detection of the analyte or other components in the sample.[1]
Q3: What are the common types of internal standards used for LC-MS analysis, and which is best for Oroxylin A glucuronide?
A3: In LC-MS bioanalysis, the two primary types of internal standards are Stable Isotope-Labeled (SIL) internal standards and structural analogues.
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard. A SIL-IS is the analyte (Oroxylin A glucuronide) in which several atoms have been replaced with their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). It has nearly identical chemical and physical properties to the analyte, ensuring it behaves the same way during sample preparation, chromatography, and ionization. This provides the most effective correction for potential errors.
-
Structural Analogue Internal Standard: This is a different molecule that is structurally similar to the analyte. For Oroxylin A glucuronide, other flavonoid glucuronides like wogonoside or baicalin, or other related compounds like naringin, could be considered. While more accessible and less expensive than a custom-synthesized SIL-IS, they may not perfectly mimic the analyte's behavior, potentially leading to less accurate correction.
The choice depends on the availability and the required level of accuracy for the study. For regulated bioanalysis, a SIL-IS is strongly preferred.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in IS Signal Across Samples | 1. Inconsistent addition of IS volume. 2. Degradation of IS in the biological matrix. 3. Severe and variable matrix effects. 4. Adsorption of IS to container surfaces. | 1. Use calibrated pipettes; add IS early in the sample preparation process. 2. Check IS stability under storage and processing conditions. 3. Improve sample cleanup (e.g., use solid-phase extraction instead of protein precipitation). Dilute the sample if possible. 4. Use low-adsorption vials/plates. |
| IS Signal Detected in Blank Samples (No IS Added) | 1. Cross-contamination between samples. 2. Endogenous compound in the matrix with the same mass and retention time. 3. Contaminated syringe or autosampler loop. | 1. Be meticulous during sample handling; use fresh pipette tips for each sample. 2. Screen multiple batches of blank matrix to find a clean source. 3. Implement a rigorous wash protocol for the autosampler between injections. |
| Analyte/IS Peak Area Ratio is Not Consistent in Replicate Injections | 1. Instability of processed samples in the autosampler. 2. LC system issues (e.g., inconsistent injection volume, fluctuating pump pressure). 3. MS source instability. | 1. Assess the stability of the analyte and IS in the final extraction solvent at the autosampler temperature. 2. Perform system suitability tests; check for leaks and ensure proper pump performance. 3. Clean and tune the mass spectrometer source. |
| Poor Chromatographic Peak Shape for IS and/or Analyte | 1. Column degradation or contamination. 2. Incompatibility between injection solvent and mobile phase. 3. Inappropriate mobile phase pH. | 1. Wash the column with a strong solvent or replace it if necessary. Use a guard column. 2. Ensure the injection solvent is weaker than or matched to the initial mobile phase. 3. Adjust mobile phase pH to ensure the analyte and IS are in a consistent, non-ionized state. |
Internal Standards Used in Flavonoid Analysis
The selection of an appropriate internal standard is critical. While a stable isotope-labeled version of Oroxylin A glucuronide is ideal, other structurally related compounds have been successfully used for the quantification of similar flavonoids.
| Analyte(s) | Internal Standard (IS) | Analytical Method | Biological Matrix |
| Baicalin, Wogonoside, Baicalein, Wogonin, Oroxylin A, Chrysin | Naringin | LC-MS/MS | Rat Plasma |
| Oroxylin A and other components from Scutellariae Radix | Dexamethasone | UPLC-Q-TOF/MS | N/A (Plant Metabolomics) |
This table is a summary of examples found in the literature for related compounds, as specific data for Oroxylin A glucuronide IS selection is limited. The choice of IS should always be validated for the specific application.
Experimental Protocols & Methodologies
General Bioanalytical Method for Oroxylin A Glucuronide Quantification via LC-MS/MS
This protocol provides a general workflow. Specific parameters must be optimized and validated for your instrumentation and application.
1. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (or calibrator/QC) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of internal standard working solution (e.g., a structural analog like Wogonoside at 500 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% formic acid).
-
Vortex to mix, then inject into the LC-MS/MS system.
2. Chromatographic Conditions
-
LC System: UPLC or HPLC system.
-
Column: A reversed-phase C18 column (e.g., Agilent Eclipse Plus C18, 2.1 × 50 mm, 1.8 µm) is commonly used for flavonoid analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution: A gradient is typically used to separate the glucuronide from other matrix components.
-
Example Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, return to 10% B, and re-equilibrate for 2 minutes.
-
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), typically in negative mode for glucuronides.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Oroxylin A glucuronide (Analyte): Precursor ion [M-H]⁻ → Product ion. Note: The exact m/z values must be determined by infusing a standard of the compound. (Oroxylin A MW = 284.26, Glucuronic acid residue = 176.12; Glucuronide MW = 460.38. Precursor ion would be ~m/z 459.4).
-
Internal Standard: Precursor ion [M-H]⁻ → Product ion. Note: This must be optimized for the chosen IS.
-
-
Key MS Parameters: Optimize gas flows (nebulizer, turbo gas), ion spray voltage, and collision energy for maximum signal intensity for both the analyte and the IS.
Visualizations: Workflows and Pathways
References
Validation & Comparative
Oroxylin A vs. Oroxylin A Glucuronide: A Comparative Analysis of Anticancer Activity in HepG2 Cells
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anticancer activities of Oroxylin A and its primary metabolite, Oroxylin A glucuronide, with a specific focus on their effects on the hepatocellular carcinoma cell line, HepG2. This document synthesizes available experimental data to objectively compare their performance and elucidates the underlying molecular mechanisms.
While extensive research has highlighted the potent anticancer properties of the flavonoid Oroxylin A in HepG2 cells, a direct comparative analysis of its efficacy against its major metabolite, Oroxylin A glucuronide, remains a significant gap in the current literature. This guide collates the existing data for Oroxylin A and discusses the limited available information for its glucuronidated form, providing a framework for future research.
Quantitative Analysis of Anticancer Activity
The following tables summarize the key quantitative data regarding the effects of Oroxylin A on HepG2 cells. At present, no direct quantitative data for the anticancer activity of Oroxylin A glucuronide in HepG2 cells is available in published literature.
Table 1: Cytotoxicity of Oroxylin A in HepG2 Cells
| Treatment Duration | IC50 Value (µM) | Assay Method | Reference |
| 24 hours | 1385 | MTT Assay | |
| 48 hours | Not explicitly stated, but significant inhibition observed at concentrations from 25-200 µM | CCK-8 Assay | |
| 72 hours | Not explicitly stated, but significant inhibition observed at concentrations from 25-200 µM | CCK-8 Assay | [1] |
Table 2: Effects of Oroxylin A on Apoptosis and Cell Cycle in HepG2 Cells
| Parameter | Concentration (µM) | Duration | Effect | Method | Reference |
| Apoptosis | 50, 100, 200 | 48 hours | Dose-dependent increase in apoptosis | Annexin V-FITC/PI Staining | [1] |
| Apoptosis | Apoptosis-inducing concentration | Not specified | Increased number of apoptotic cells | FACScan Analysis | [2] |
| Cell Cycle Arrest | 50, 100, 200 | 24 hours | G2/M phase arrest | Flow Cytometry | |
| Cell Cycle Arrest | Not specified | Not specified | G2/M phase arrest | FACScan Analysis |
Experimental Methodologies
Detailed protocols for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
1. Cell Viability Assays (MTT and CCK-8)
-
Cell Seeding: HepG2 cells are seeded in 96-well plates at a specified density (e.g., 2 x 10⁴ cells/well) and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of Oroxylin A or the vehicle control.
-
Incubation: Cells are incubated for specified durations (e.g., 24, 48, 72 hours).
-
Reagent Addition:
-
MTT Assay: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a further 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
CCK-8 Assay: Cell Counting Kit-8 solution is added to each well and incubated for 1-4 hours.
-
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: HepG2 cells are treated with Oroxylin A at various concentrations for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
3. Cell Cycle Analysis
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with Oroxylin A and harvested.
-
Fixation: Cells are fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and stained with a solution containing PI and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Signaling Pathways and Molecular Mechanisms
Oroxylin A has been shown to exert its anticancer effects in HepG2 cells through the modulation of multiple signaling pathways.
One key mechanism involves the induction of the unfolded protein response (UPR). Oroxylin A treatment leads to the production of intracellular H₂O₂, which triggers the overactivation of the PERK-eIF2α-ATF4-CHOP branch of the UPR. This, in turn, leads to the inactivation of AKT signaling, contributing to the selective cytotoxicity in malignant HepG2 cells.
Furthermore, Oroxylin A can induce apoptosis by modulating the expression of Bcl-2 family proteins and pro-caspase-3. It has also been identified as a novel inhibitor of Cyclin-Dependent Kinase 9 (CDK9), which leads to the stabilization of wild-type p53 by disrupting both MDM2 and SIRT1 signaling.
Another study has shown that Oroxylin A can reverse cell adhesion-mediated drug resistance (CAM-DR) in HepG2 cells by down-regulating the expression of Integrinβ1 and its related pathways.
Caption: Signaling pathways modulated by Oroxylin A in HepG2 cells.
Oroxylin A Glucuronide: An Area for Further Investigation
Oroxylin A is extensively metabolized to its glucuronide form in the body. While one study has shown that both Oroxylin A and Oroxylin A 7-O-d-glucuronide are taken up by HepG2 cells and distribute to the nucleus, with the glucuronide also being found in the mitochondria, this research did not assess their respective anticancer activities.
Research on an extract enriched with Oroxylin A-7-O-β-d-glucuronide demonstrated apoptosis-inducing effects in oral cancer (HSC-3) cells, suggesting that the glucuronide metabolite may retain anticancer properties. However, the lack of data in HepG2 cells makes a direct comparison with the parent compound, Oroxylin A, impossible at this time.
Caption: Proposed experimental workflow for comparing the anticancer activities.
Conclusion and Future Directions
The available evidence strongly supports the potent anticancer activity of Oroxylin A in HepG2 cells, mediated through the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways such as the UPR and p53 pathways.
In contrast, the anticancer activity of its major metabolite, Oroxylin A glucuronide, in this specific cell line remains uninvestigated. The observation that the glucuronide is taken up by HepG2 cells and may be active in other cancer cell lines underscores the urgent need for direct comparative studies.
Future research should focus on:
-
Determining the IC50 value of Oroxylin A glucuronide in HepG2 cells.
-
Assessing the ability of Oroxylin A glucuronide to induce apoptosis and cell cycle arrest in HepG2 cells.
-
Investigating the molecular mechanisms and signaling pathways affected by Oroxylin A glucuronide.
Such studies are crucial for a comprehensive understanding of the therapeutic potential of Oroxylin A and its metabolites in the context of hepatocellular carcinoma. This will provide valuable insights for drug development professionals regarding the active form of the compound within the cellular environment.
References
Oroxylin A Glucuronide's Neuroprotective Potential: A Comparative Analysis in Preclinical Mouse Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of Oroxylin A and its primary metabolite, Oroxylin A 7-O-β-D-glucuronide (OAG), against other neuroprotective agents. The following sections present supporting experimental data from preclinical mouse models and in vitro studies, offering insights into its therapeutic potential.
Oroxylin A, a flavonoid predominantly found in the roots of Scutellaria baicalensis Georgi, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] Following administration, Oroxylin A is metabolized into Oroxylin A 7-O-β-D-glucuronide (OAG), which is the most abundant form in vivo.[2] Studies have demonstrated that Oroxylin A can cross the blood-brain barrier, a critical attribute for centrally acting therapeutic agents.[3] This guide synthesizes findings from key studies to evaluate the neuroprotective efficacy of Oroxylin A in comparison to other compounds.
Comparative Efficacy in a Mouse Model of Depression
A study investigating the antidepressant-like effects of Oroxylin A in mouse models of depression provides valuable comparative data against the selective serotonin reuptake inhibitor (SSRI), paroxetine.[4] The study utilized the Forced Swim Test (FST) and Tail Suspension Test (TST), two widely recognized behavioral assays for assessing antidepressant efficacy.
Table 1: Comparison of Oroxylin A and Paroxetine in Behavioral Tests for Depression in Mice [4]
| Treatment Group | Dose | Immobility Time in FST (seconds) | Immobility Time in TST (seconds) |
| Vehicle | - | ~160 | ~175 |
| Oroxylin A | 1 mg/kg | ~130 | ~145 |
| Oroxylin A | 2 mg/kg | ~115 | ~120 |
| Oroxylin A | 5 mg/kg | ~100 | ~105 |
| Oroxylin A | 10 mg/kg | ~95 | ~100 |
| Paroxetine | 20 mg/kg | ~105 | ~110 |
*p < 0.01 vs. Vehicle. Data are approximated from graphical representations in the source study.
The results indicate that Oroxylin A dose-dependently reduced immobility time in both the FST and TST, with higher doses exhibiting comparable or greater efficacy than paroxetine.
In Vitro Comparative Analysis in a Neurodegenerative Disease Model
In an in vitro model of Alzheimer's disease using PC12 cells stimulated with amyloid-beta 25-35 (Aβ₂₅₋₃₅), the neuroprotective effects of Oroxylin A were compared with two other flavonoids, Baicalein and Wogonin.
Table 2: Comparative Neuroprotective Effects of Flavonoids against Aβ₂₅₋₃₅-Induced Toxicity in PC12 Cells
| Treatment (10 µM) | Cell Viability (%) | Inhibition of Cleaved Caspase-3 (%) | Inhibition of iNOS Expression (%) |
| Control | 100 | - | - |
| Aβ₂₅₋₃₅ | ~45 | 0 | 0 |
| Oroxylin A + Aβ₂₅₋₃₅ | 68.95 ± 0.50 | ~40 | Stronger than Baicalein |
| Baicalein + Aβ₂₅₋₃₅ | 55.59 ± 0.07 | Highest inhibitory activity | - |
| Wogonin + Aβ₂₅₋₃₅ | 60.92 ± 6.27 | - | Stronger than Baicalein |
Data are presented as mean ± SD where available. Some values are qualitative comparisons from the source.
These in vitro findings suggest that Oroxylin A is effective in protecting neuronal cells from Aβ₂₅₋₃₅-induced toxicity, demonstrating superior performance in maintaining cell viability at the tested concentration compared to Baicalein and Wogonin.
Experimental Protocols
In Vivo Mouse Model of Depression
-
Animals: Male C57BL/6J mice were used.
-
Drug Administration: Oroxylin A (1, 2, 5, or 10 mg/kg) or paroxetine (20 mg/kg) was administered intraperitoneally (i.p.) 30 minutes before the behavioral tests.
-
Forced Swim Test (FST): Mice were placed in a cylinder filled with water (24 ± 1°C) for 6 minutes. The duration of immobility during the last 4 minutes was recorded.
-
Tail Suspension Test (TST): Mice were suspended by their tails using adhesive tape for 6 minutes. The duration of immobility was recorded.
In Vitro Aβ₂₅₋₃₅-Induced Neurotoxicity Model
-
Cell Line: PC12 cells (a rat pheochromocytoma cell line).
-
Treatment: Cells were pretreated with Oroxylin A, Baicalein, or Wogonin (10, 50, 100 µM) for 1 hour, followed by exposure to 50 µM Aβ₂₅₋₃₅ for 24 hours.
-
Cell Viability Assay: Cell viability was determined using the MTT assay.
-
Western Blot Analysis: Protein levels of cleaved caspase-3 and inducible nitric oxide synthase (iNOS) were measured by Western blotting to assess apoptosis and inflammation, respectively.
Signaling Pathways and Experimental Workflow
The neuroprotective effects of Oroxylin A are mediated through the modulation of various signaling pathways. In the context of Aβ-induced toxicity, Oroxylin A has been shown to downregulate the NF-κB and MAPK signaling pathways.
Caption: Oroxylin A's neuroprotective mechanism against Aβ-induced toxicity.
The experimental workflow for evaluating the neuroprotective effects of Oroxylin A in a mouse model of depression is depicted below.
References
A Comparative Guide to Oroxylin A Glucuronide Reference Standards for HPLC and UPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available Oroxylin A glucuronide reference standards and analytical methodologies for its quantification by High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). This document is intended to assist researchers in selecting the most suitable reference standard and analytical method for their specific research needs in pharmacokinetics, drug metabolism, and other related studies.
Introduction to Oroxylin A and its Glucuronide Metabolite
Oroxylin A is a bioactive flavonoid found in medicinal plants such as Scutellaria baicalensis and Oroxylum indicum. It exhibits a range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In vivo, Oroxylin A undergoes extensive phase II metabolism, with Oroxylin A 7-O-glucuronide being one of its major metabolites.[1][2] Accurate quantification of this metabolite is crucial for understanding the bioavailability, metabolic fate, and efficacy of Oroxylin A.
Commercially Available Oroxylin A Glucuronide Reference Standards
The use of a certified reference standard is paramount for accurate and reproducible quantification of Oroxylin A glucuronide. Several suppliers offer this standard. Below is a comparison of offerings from prominent vendors.
| Supplier | Product Name | Catalog Number | Purity (Assay) | Format |
| Sigma-Aldrich | Oroxylin A 7-glucuronide phyproof® Reference Substance | PHL84247 | ≥90.0% (HPLC) | Solid |
| MedchemExpress | Oroxylin A-7-O-glucuronide (Standard) | HY-N2481S | >98% | Solid |
| Biorlab | Oroxylin A Glucoronide | BIA-O1978 | Not specified | Solid |
Alternative Approaches to Obtaining a Reference Standard
While direct purchase of a certified reference standard is the most straightforward approach, two alternative methods can be considered for obtaining a quantifiable standard for Oroxylin A glucuronide.
In-house Enzymatic Synthesis
Concept: Oroxylin A glucuronide can be synthesized in the laboratory by incubating the parent compound, Oroxylin A, with UDP-glucuronosyltransferases (UGTs).[3] This method allows for the production of the metabolite when a commercial standard is unavailable or not cost-effective for large-scale needs.
General Protocol Outline:
-
Source of Enzyme: Recombinant human UGT enzymes (e.g., from baculovirus-infected insect cells) or liver microsomes can be used. Plant-derived UGTs have also been shown to be effective for flavonoid glucuronidation.
-
Reaction Mixture: A typical reaction mixture includes Oroxylin A, the UGT enzyme source, and the cofactor uridine 5'-diphosphoglucuronic acid (UDPGA) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Incubation: The reaction is incubated at 37°C for a specific period (e.g., 1-4 hours).
-
Purification: The synthesized Oroxylin A glucuronide is then purified from the reaction mixture using techniques such as solid-phase extraction (SPE) or preparative HPLC.
-
Characterization: The identity and purity of the synthesized standard must be confirmed using analytical techniques like LC-MS/MS and NMR.
Quantification without an Authentic Standard (Relative Quantification)
Concept: In situations where an authentic reference standard for Oroxylin A glucuronide is not available, it is possible to perform semi-quantitative analysis using the reference standard of the parent aglycone, Oroxylin A. This method relies on the assumption that the mass spectrometric response of the glucuronide is comparable to that of the aglycone. However, this approach is less accurate and should be used with caution, primarily for preliminary or screening studies.
Comparison of HPLC and UPLC Analytical Methods
Various HPLC and UPLC-MS/MS methods have been developed for the simultaneous quantification of Oroxylin A and its metabolites in biological matrices. UPLC methods generally offer higher resolution, sensitivity, and faster analysis times compared to conventional HPLC.
| Parameter | HPLC Method | UPLC-MS/MS Method |
| Column | Thermo C18 | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile and 20mM sodium dihydrogen phosphate buffer (pH 4.6) | 0.1% formic acid in water (A) and acetonitrile (B) |
| Detection | UV/PDA (320 nm) | Tandem Mass Spectrometry (MS/MS) |
| Linearity Range (OAG) | Not specified | 5.0-500.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | Not specified | 2.0 ng/mL |
| Precision (RSD%) | -10.83% to 6.42% (inter-day) | < 14.55% |
| Extraction Recovery | >70% | 70.00%–97.59% |
Detailed Experimental Protocols
Sample Preparation from Plasma
-
To 100 µL of plasma, add 20 µL of methanol and 20 µL of an internal standard solution (e.g., methylparaben, 1 µg/mL).
-
Add 5 µL of formic acid and vortex for 2 minutes.
-
Perform protein precipitation by adding 800 µL of acetonitrile and vortexing for 3 minutes.
-
Centrifuge the mixture at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50% methanol for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions
-
Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
-
Column Temperature: 35°C
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-1 min: 5-30% B
-
1-4 min: 30-50% B
-
4-8 min: 50-90% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM)
Visualizing Key Pathways and Workflows
Metabolic Pathway of Oroxylin A
References
- 1. Metabolites identification and species comparison of Oroxylin A, an anti-cancer flavonoid, in vitro and in vivo by HPLC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oroxylin A: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases [mdpi.com]
- 3. Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the anti-inflammatory activity of Oroxylin A glucuronide in vivo
A comparative guide for researchers and drug development professionals.
Oroxylin A, a flavonoid found in the medicinal plants Scutellaria baicalensis and Oroxylum indicum, has garnered significant attention for its anti-inflammatory properties. However, in vivo, Oroxylin A is extensively metabolized to its primary circulating form, Oroxylin A 7-O-glucuronide (OAG), also known as Oroxyloside. This guide provides a comprehensive comparison of the in vivo anti-inflammatory activity of Oroxylin A glucuronide against its aglycone parent, Oroxylin A, and the well-established anti-inflammatory drug, Dexamethasone. The information presented is supported by experimental data from various murine models of inflammation, offering valuable insights for researchers in drug discovery and development.
Comparative Efficacy in Murine Models of Inflammation
The following table summarizes the in vivo anti-inflammatory effects of Oroxylin A glucuronide, Oroxylin A, and Dexamethasone across different mouse models of inflammation.
| Compound | Model | Dosage | Route of Administration | Key Anti-inflammatory Effects | Reference |
| Oroxylin A Glucuronide (Oroxyloside) | Dextran Sulfate Sodium (DSS)-Induced Colitis | 80 mg/kg | Oral | - Significantly reversed body weight loss. - Attenuated colon shortening. - Decreased infiltration of F4/80+ macrophages in colonic tissues. | [1] |
| Oroxylin A | Lipopolysaccharide (LPS)-Induced Acute Lung Injury (Rat) | 15 mg/kg | Intravenous | - Ameliorated elevated plasma TNF-α and nitric oxide (NO). - Reduced pulmonary edema and thickened alveolar septa. | [2] |
| Lipopolysaccharide (LPS)-Induced Endotoxemia (Mouse) | 60 mg/kg | Intraperitoneal | - Significantly increased survival rate. | [2] | |
| Ovalbumin (OVA)-Induced Allergic Asthma (Mouse) | 1 and 5 mg/kg | Intraperitoneal | - Dose-dependently reduced eosinophil infiltration in the lungs. - Decreased levels of IL-4 and IL-13 in bronchoalveolar lavage fluid (BALF). | [3] | |
| Ovalbumin (OVA)-Induced Allergic Asthma (Mouse) | 15, 30, and 60 mg/kg | Oral Gavage | - Attenuated lung histopathologic changes and airway hyperresponsiveness. - Inhibited levels of IL-4, IL-5, IL-13, and OVA-specific IgE in BALF. | [4] | |
| Dextran Sulfate Sodium (DSS)-Induced Colitis (Mouse) | Not Specified | Dietary Administration | - Attenuated loss of body weight, splenomegaly, and colonic shortening. - Inhibited the production of IL-1β, IL-6, and TNF-α in colon tissues. | ||
| Dexamethasone | Lipopolysaccharide (LPS)-Challenged (Mouse) | 5 mg/kg | Oral | - Significantly lowered serum TNF-α and IL-6 levels. - Improved survival rate. | |
| Lipopolysaccharide (LPS)-Induced Endotoxemia (Mouse) | 3.0 mg/kg | Intraperitoneal | - Improved survival rate in CLP-induced endotoxemia. |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to facilitate reproducibility and further investigation.
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
-
Animal Model: Male C57BL/6 mice.
-
Induction of Colitis: Mice are administered 3% (w/v) DSS in their drinking water for 7 days to induce acute colitis.
-
Treatment: Oroxylin A glucuronide (80 mg/kg) is administered orally once daily. A control group receives the vehicle.
-
Assessment of Colitis:
-
Body Weight: Monitored daily.
-
Colon Length: Measured after sacrifice.
-
Histological Analysis: Colon tissues are collected, fixed in 10% formalin, and stained with hematoxylin and eosin (H&E) to assess inflammation and tissue damage.
-
Immunohistochemistry: Staining for markers of inflammatory cells, such as F4/80 for macrophages, is performed on colon sections.
-
Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Lung Injury: A single intravenous injection of LPS (10 mg/kg) is administered.
-
Treatment: Oroxylin A (15 mg/kg) is administered intravenously 1 or 6 hours after the LPS challenge.
-
Assessment of Lung Injury:
-
Plasma Cytokines: Blood samples are collected to measure levels of TNF-α and nitric oxide.
-
Pulmonary Edema: Assessed by measuring the lung wet-to-dry weight ratio.
-
Histological Analysis: Lung tissues are examined for alveolar septal thickening and inflammatory cell infiltration.
-
Ovalbumin (OVA)-Induced Allergic Asthma in Mice
-
Animal Model: Female BALB/c mice.
-
Sensitization and Challenge: Mice are sensitized by intraperitoneal injections of OVA with aluminum hydroxide on days 0 and 14. From days 28 to 30, mice are challenged with nebulized OVA.
-
Treatment: Oroxylin A (1 or 5 mg/kg, i.p. or 15, 30, 60 mg/kg, oral gavage) is administered 30-60 minutes before each OVA challenge.
-
Assessment of Asthma:
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is collected to count inflammatory cells (e.g., eosinophils) and measure cytokine levels (IL-4, IL-5, IL-13).
-
Lung Histology: Lungs are processed for H&E staining to evaluate inflammatory cell infiltration.
-
Airway Hyperresponsiveness: Measured using a plethysmograph.
-
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of Oroxylin A and its glucuronide are mediated through the modulation of key signaling pathways involved in the inflammatory response.
NF-κB Signaling Pathway
Oroxylin A has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Oroxylin A has been demonstrated to prevent this translocation, thereby suppressing the inflammatory cascade.
Caption: Oroxylin A inhibits the NF-κB signaling pathway.
PPARγ Signaling Pathway
Recent evidence suggests that Oroxylin A glucuronide exerts its anti-inflammatory effects in colitis by activating Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). PPARγ is a nuclear receptor that plays a critical role in regulating inflammation. Its activation can lead to the transrepression of pro-inflammatory transcription factors, including NF-κB, and a reduction in the expression of inflammatory mediators. The study on DSS-induced colitis demonstrated that the protective effects of Oroxylin A glucuronide were negated by a PPARγ inhibitor, highlighting the importance of this pathway.
Caption: Oroxylin A glucuronide activates the PPARγ pathway.
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the in vivo anti-inflammatory activity of a test compound.
Caption: General workflow for in vivo anti-inflammatory studies.
References
- 1. cjnmcpu.com [cjnmcpu.com]
- 2. Oroxylin-A rescues LPS-induced acute lung injury via regulation of NF-κB signaling pathway in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Allergic Effect of Oroxylin A from Oroxylum indicum Using in vivo and in vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oroxylin A Inhibits Allergic Airway Inflammation in Ovalbumin (OVA)-Induced Asthma Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Oroxylin A vs. Oroxylin A-7-O-glucuronide: A Comparative Bioavailability Analysis
For Researchers, Scientists, and Drug Development Professionals
Oroxylin A, a flavonoid found in the roots of Scutellaria baicalensis, has garnered significant interest for its diverse pharmacological activities. However, its therapeutic potential is hindered by low oral bioavailability. This guide provides a comparative analysis of the bioavailability of Oroxylin A and its primary metabolite, Oroxylin A-7-O-glucuronide, supported by experimental data to inform drug development strategies.
Executive Summary
Experimental evidence consistently demonstrates that Oroxylin A has very low oral bioavailability, primarily due to extensive first-pass metabolism where it is converted into its glucuronide and sulfonate metabolites.[1][2][3] Following oral administration, the systemic exposure to Oroxylin A-7-O-glucuronide is significantly higher—by orders of magnitude—than that of the parent Oroxylin A.[4] This suggests that the glucuronide form may be more critical for the in vivo therapeutic effects observed after oral consumption of Oroxylin A or Scutellaria extracts.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for Oroxylin A and its glucuronide metabolite, Oroxylin A-7-O-glucuronide, from studies in rats and Beagle dogs.
Table 1: Pharmacokinetic Parameters in Rats After Oral Administration of Scutellariae Radix Extract [4]
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-48h (ng·h/mL) |
| Oroxylin A | 5.79 | 4.3 ± 1.2 | 1.0 ± 0.0 | 18.2 ± 3.4 |
| Oroxylin A-7-O-glucuronide | 43.04 | 563.8 ± 147.6 | 8.0 ± 0.0 | 10785.4 ± 2145.1 |
Data are presented as mean ± standard deviation.
Table 2: Pharmacokinetic Parameters in Rats After Intragastric Administration of Oroxylin A
| Analyte | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) |
| Oroxylin A | 40 | 11.3 ± 3.4 | 0.28 ± 0.05 | 18.8 ± 5.6 |
| 120 | 20.1 ± 6.5 | 0.58 ± 0.14 | 52.8 ± 16.9 | |
| 360 | 28.9 ± 9.8 | 0.67 ± 0.24 | 98.7 ± 35.1 | |
| Oroxylin A-7-O-glucuronide | 40 | 1890.3 ± 456.7 | 0.54 ± 0.09 | 4321.6 ± 1098.3 |
| 120 | 5897.6 ± 1543.2 | 0.75 ± 0.21 | 15876.4 ± 4321.5 | |
| 360 | 18765.4 ± 5123.8 | 1.25 ± 0.35 | 56789.2 ± 14567.3 |
Data are presented as mean ± standard deviation. Note the significantly higher Cmax and AUC values for the glucuronide metabolite compared to the parent compound.
Table 3: Bioavailability of Oroxylin A in Rats
| Administration Route | Dose (mg/kg) | Relative Bioavailability |
| Intragastric (i.g.) | 40 | <2% |
| Intragastric (i.g.) | 120 | <2% |
| Intragastric (i.g.) | 360 | <2% |
Experimental Protocols
The data presented above were generated using standard pharmacokinetic study designs. Below are generalized methodologies employed in these studies.
Animal Studies
Pharmacokinetic studies were primarily conducted in male Sprague-Dawley rats and Beagle dogs. The animals were fasted overnight prior to drug administration, with free access to water.
Drug Administration
-
Oral Administration: Oroxylin A, or a Scutellariae Radix extract containing it, was suspended in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) and administered to the animals via oral gavage.
-
Intravenous Administration: For determining absolute bioavailability, Oroxylin A was dissolved in a suitable solvent (e.g., a mixture of propylene glycol, ethanol, and water) and administered as a single bolus injection into a tail vein or other appropriate vein.
Sample Collection
Blood samples were collected from the jugular or tail vein at predetermined time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours). The blood was collected into heparinized tubes and centrifuged to separate the plasma, which was then stored at -80°C until analysis.
Bioanalytical Method
The concentrations of Oroxylin A and its metabolites in plasma were quantified using a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method. This technique offers high sensitivity and selectivity for the simultaneous determination of the parent drug and its metabolites. The method involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.
Visualizations
Metabolic Pathway of Oroxylin A
The following diagram illustrates the primary metabolic conversion of Oroxylin A to its glucuronide and sulfonate derivatives.
Experimental Workflow for Pharmacokinetic Studies
This diagram outlines the typical workflow for the in vivo pharmacokinetic studies cited.
Conclusion
The available data unequivocally show that Oroxylin A has poor oral bioavailability due to rapid and extensive first-pass metabolism into Oroxylin A-7-O-glucuronide and other conjugates. The systemic exposure of the glucuronide metabolite is substantially greater than that of the parent compound after oral administration. This has significant implications for drug development, suggesting that Oroxylin A-7-O-glucuronide may be a more relevant analyte for pharmacokinetic/pharmacodynamic correlations. Furthermore, the glucuronide itself is reported to be biologically active, contributing to the overall therapeutic effects. Future research could focus on formulation strategies to enhance the bioavailability of Oroxylin A or on the direct development of its glucuronide metabolite as a therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Metabolites identification and species comparison of Oroxylin A, an anti-cancer flavonoid, in vitro and in vivo by HPLC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral pharmacokinetics of baicalin, wogonoside, oroxylin A 7-O-β-d-glucuronide and their aglycones from an aqueous extract of Scutellariae Radix in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Efficacy of Flavonoid Glucuronides
An Objective Guide for Researchers and Drug Development Professionals
Flavonoid glucuronides, the metabolic products of dietary flavonoids, are emerging as significant players in the therapeutic landscape. While often considered less active than their parent aglycones, a growing body of evidence suggests that these conjugated forms possess their own unique and potent biological activities. This guide provides a comparative analysis of the therapeutic efficacy of prominent flavonoid glucuronides against their corresponding aglycones in the key areas of cancer, inflammation, and neurodegeneration. The data presented herein is supported by experimental evidence to aid in research and drug development decisions.
Data Presentation: A Comparative Overview of Bioactivity
The therapeutic potential of flavonoid glucuronides versus their aglycone counterparts is often debated. The following tables summarize quantitative data from various in vitro studies, providing a direct comparison of their efficacy.
| Table 1: Comparative Anti-Cancer Activity | |||
| Flavonoid | Cell Line | IC50 (µM) - Aglycone | IC50 (µM) - Glucuronide |
| Quercetin vs. Quercetin-3-O-glucuronide | MCF-7 (Breast Cancer) | 23.1[1] | 73.2[1] |
| Apigenin vs. Apigenin-7-O-glucoside* | HCT116 (Colon Cancer) | 62[2] | 15[2] |
| Baicalein vs. Baicalin | HepG2 (Liver Cancer) | >40 (less cytotoxic)[3] | <40 (more cytotoxic) |
| Genistein vs. Genistein-7-O-glucuronide | Prostate Cancer Cells | 8.0 - 27 µg/ml (serum) | Data not available |
| Kaempferol vs. Kaempferol-3-O-glucuronide | MDA-MB-231 (Breast Cancer) | 43 | Data not available |
*Note: Data for Apigenin-7-O-glucuronide was not available, so data for Apigenin-7-O-glucoside is presented as an indicator of the effect of glycosylation.
| Table 2: Comparative Anti-Inflammatory Activity | |||
| Flavonoid | Assay | IC50 (µM) - Aglycone | IC50 (µM) - Glucuronide |
| Luteolin vs. Luteolin-7-O-glucoside | Nitric Oxide (NO) Inhibition (LPS-stimulated RAW 264.7) | 13.9 | 22.7 |
| Luteolin vs. Luteolin-7-O-glucuronide | Nitric Oxide (NO) Inhibition (LPS-stimulated RAW 264.7) | ~10 (for 50% inhibition) | 50 (for 50% inhibition) |
| Apigenin vs. Apigenin-7-O-glucuronide | Cytokine Release (LPS-stimulated RAW 264.7) | Data not available | Inhibits at 100 µM |
| Daidzein vs. Daidzein-7-O-glucuronide | Antioxidant Activity (TEAC) | Higher activity | 52% of aglycone activity |
| Table 3: Comparative Neuroprotective Activity | |||
| Flavonoid | Model | Efficacy - Aglycone | Efficacy - Glucuronide |
| General Flavonoids vs. Glucuronides | H₂O₂-stressed Jurkat T and neuroblastoma cells | EC50 < 0.5 µM | EC50 1 - 16 µM |
| Apigenin vs. Apigenin-7-O-β-D-(-6"-p-coumaroyl)-glucopyranoside | Oxygen-glucose deprivation/reperfusion in cortical neurons | Data not available | Neuroprotective effect observed |
Key Signaling Pathways
Flavonoid glucuronides exert their therapeutic effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and identifying potential therapeutic targets.
Caption: Inhibition of the NF-κB signaling pathway by flavonoid glucuronides.
Caption: Modulation of the PI3K/Akt signaling pathway by flavonoid glucuronides.
Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the flavonoid aglycone or glucuronide and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Caption: A typical workflow for assessing cell viability using the MTT assay.
Nitric Oxide (NO) Inhibition Assay (Griess Test)
This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant. It is a common method to assess the anti-inflammatory potential of compounds.
Protocol:
-
Cell Seeding and Stimulation: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours. Pre-treat the cells with various concentrations of the flavonoid aglycone or glucuronide for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess A reagent (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.
-
Color Development: Add 50 µL of Griess B reagent (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control. The IC50 value can then be calculated.
Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
Protocol:
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add cell culture supernatants (from cells treated with flavonoids as in the NO assay) and standards to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate until a color develops.
-
Stop Reaction and Read: Add a stop solution and measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.
Conclusion
The comparative analysis reveals a nuanced picture of the therapeutic efficacy of flavonoid glucuronides. While in some instances, such as the anti-cancer activity of quercetin in MCF-7 cells, the aglycone appears more potent, in other cases, such as the anti-cancer activity of apigenin-7-O-glucoside in HCT116 cells, the glycoside form exhibits superior activity. For anti-inflammatory effects, luteolin aglycone is more effective at inhibiting nitric oxide production than its glucoside. In the context of neuroprotection, glucuronidation appears to generally decrease the cytoprotective capacity of flavonoids.
These findings underscore the importance of evaluating both the aglycone and the glucuronide forms of flavonoids in drug discovery and development. The increased solubility and altered bioavailability of glucuronides may offer therapeutic advantages in certain contexts. Further research, particularly in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of flavonoid glucuronides and to guide the development of novel flavonoid-based therapies. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers in this exciting and evolving field.
References
- 1. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Baicalin induces apoptosis in hepatic cancer cells in vitro and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Oroxylin A Glucuronide Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Oroxylin A glucuronide (Oroxyloside), a major metabolite of the bioactive flavonoid Oroxylin A. The objective is to offer a comparative overview of method performance, enabling researchers to select the most appropriate technique for their specific research needs, from pharmacokinetic studies to in vitro metabolic profiling.
Introduction to Oroxylin A Glucuronide and Analytical Challenges
Oroxylin A, a flavonoid found in medicinal plants like Scutellaria baicalensis, has garnered significant attention for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.[1][2] Following administration, Oroxylin A is extensively metabolized, with Oroxylin A 7-O-glucuronide being one of its primary metabolites in plasma.[2][3][4] Accurate and reliable quantification of this glucuronide is crucial for understanding the pharmacokinetics, bioavailability, and metabolic fate of Oroxylin A.
The development and validation of robust bioanalytical methods are essential for generating high-quality data. This guide focuses on the cross-validation and comparison of various analytical techniques, primarily sophisticated chromatographic and mass spectrometric methods, that have been successfully applied to the analysis of Oroxylin A glucuronide in biological matrices.
Comparative Analysis of Validated Analytical Methods
The following table summarizes the performance characteristics of different analytical methods validated for the quantification of Oroxylin A glucuronide. The data has been compiled from various studies to facilitate a direct comparison of key validation parameters.
| Parameter | Method 1: UHPLC-MS/MS | Method 2: HPLC/UV | Method 3: SPE-LC/MS/MS |
| Linearity Range (ng/mL) | 5.0 - 500.0 | Not explicitly stated for Oroxylin A glucuronide alone | LLOQ of 0.02 nmol/g in brain tissue |
| Intra-day Precision (%RSD) | Within 15% (as per general validation guidelines) | -2.23% to 15.13% (for a mix of 6 analytes) | < 15% |
| Inter-day Precision (%RSD) | Within 15% (as per general validation guidelines) | -10.83% to 6.42% (for a mix of 6 analytes) | < 15% |
| Accuracy (%RE) | Within ±15% (as per general validation guidelines) | Not explicitly stated | -6.7% to 5.8% |
| Extraction Recovery | Not explicitly stated | > 70% (using HLB cartridge) | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL | Not explicitly stated for Oroxylin A glucuronide alone | 0.5 ng/mL |
| Biological Matrix | Beagle dog plasma | Rat plasma | Rat plasma and brain |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are the experimental protocols for the key methods cited in this guide.
Method 1: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This method was established for the simultaneous determination of Oroxylin A and its metabolites, including Oroxylin A 7-O-glucuronide, in beagle dog plasma.
-
Sample Preparation: Plasma samples were deproteinized using acetonitrile. The mixture was vortexed and then centrifuged to separate the supernatant for analysis.
-
Chromatographic System: A UHPLC system was used for separation.
-
Column: Specific column details were not provided in the abstract.
-
Mobile Phase: A gradient elution was performed to achieve efficient separation. The specific composition of the mobile phase was not detailed in the abstract.
-
Mass Spectrometry: A tandem mass spectrometer was used for detection and quantification.
-
Ionization Mode: Electrospray ionization (ESI) is commonly used for such analyses.
-
Data Analysis: The analysis was performed in multiple reaction monitoring (MRM) mode.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC/UV)
This method was developed for the simultaneous quantification of three flavones, including Oroxylin A, and their major glucuronide metabolites in rat plasma.
-
Sample Preparation: Analytes were extracted from rat plasma using a solid-phase extraction (SPE) method with an HLB cartridge.
-
Chromatographic System: A standard HPLC system was utilized.
-
Column: Thermo C18 column.
-
Mobile Phase: A linear gradient elution with a mobile phase consisting of acetonitrile and 20mM sodium dihydrogen phosphate buffer (pH 4.6).
-
Detection: A photodiode array (PDA) detector was used, with a detection wavelength of 320 nm.
Method 3: Solid-Phase Extraction-Liquid Chromatography-Tandem Mass Spectrometry (SPE-LC/MS/MS)
A sensitive and selective SPE-LC/MS/MS method was developed for the simultaneous determination of six major bioactive flavones from Scutellariae Radix, including Oroxylin A and its glucuronide, in rat brain and plasma.
-
Sample Preparation: Plasma samples were acidified with HCl and then pretreated by liquid-liquid extraction with acetone. An alternative approach utilized solid-phase extraction.
-
Chromatographic System: A liquid chromatography system was coupled to a tandem mass spectrometer.
-
Column: Hypersil Gold-C18 analytical column (2.1×150mm, 5μm).
-
Mobile Phase: A gradient elution was performed using a mobile phase of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Mass Spectrometry: Detection was carried out using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source in positive ion mode.
Visualizing the Workflow and Pathways
To better illustrate the processes involved in the analysis and the metabolic pathway of Oroxylin A, the following diagrams are provided.
Caption: General experimental workflow for the analysis of Oroxylin A glucuronide.
Caption: Metabolic pathway of Oroxylin A.
Conclusion
The cross-comparison of these analytical methods reveals that while HPLC/UV can be a cost-effective method for quantifying Oroxylin A glucuronide, it may lack the sensitivity and selectivity of mass spectrometry-based methods. UHPLC-MS/MS and SPE-LC/MS/MS offer lower limits of quantification and are more suitable for studies requiring high sensitivity, such as pharmacokinetic analyses in complex biological matrices like plasma and brain tissue. The choice of method should be guided by the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. The detailed protocols and comparative data presented in this guide aim to assist researchers in making an informed decision for their analytical needs in the study of Oroxylin A and its metabolites.
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolites identification and species comparison of Oroxylin A, an anti-cancer flavonoid, in vitro and in vivo by HPLC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of oroxylin A, oroxylin A 7-O-glucuronide, and oroxylin A sodium sulfonate in beagle dogs by using UHPLC MS/MS Application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and quantification of baicalein, wogonin, oroxylin A and their major glucuronide conjugated metabolites in rat plasma after oral administration of Radix scutellariae product - PubMed [pubmed.ncbi.nlm.nih.gov]
Oroxylin A vs. Oroxylin A-7-O-Glucuronide: A Head-to-Head Comparison in Neurogenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-supported comparison of the neurogenic properties of the flavonoid Oroxylin A and its primary metabolite, Oroxylin A-7-O-glucuronide (OAG). While extensive research highlights the pro-neurogenic effects of Oroxylin A, direct comparative studies on its glucuronidated form are currently lacking. This guide synthesizes the available evidence for both compounds to inform future research and drug development in the field of neural regeneration.
Executive Summary
Oroxylin A, a flavonoid found in the medicinal plant Scutellaria baicalensis, has demonstrated significant potential in promoting neurogenesis.[1] In vivo and in vitro studies have shown its capacity to stimulate the proliferation and differentiation of neural stem cells (NSCs), primarily through the upregulation of Brain-Derived Neurotrophic Factor (BDNF) and the activation of key signaling pathways such as MAPK/CREB and PI3K/Akt.[2][3] In contrast, there is a notable absence of direct research investigating the neurogenic activity of its main metabolite, Oroxylin A-7-O-glucuronide. While OAG is known to be orally active and possess anti-inflammatory and anti-tumor properties, its specific role in neurogenesis remains to be elucidated.[4] Some studies on other flavonoids suggest that glucuronidation can diminish certain biological activities, including cytoprotective effects.[5]
Data Presentation: Oroxylin A in Neurogenesis
Due to the lack of available data for Oroxylin A-7-O-glucuronide's effects on neurogenesis, the following table summarizes key quantitative findings from studies on Oroxylin A.
| Parameter | Experimental Model | Treatment | Key Findings | Reference |
| Neural Stem Cell Proliferation | Adult mice hippocampus | Oroxylin A (5, 10 mg/kg, i.p.) for 21 days | Dose-dependent increase in BrdU-positive cells in the dentate gyrus. | |
| Neuronal Differentiation | Adult mice hippocampus | Oroxylin A (10 mg/kg, i.p.) for 21 days | Increased percentage of BrdU-positive cells co-labeled with NeuN (a mature neuronal marker). | |
| BDNF Expression | Rat primary cortical neurons | Oroxylin A (1-20 µM) for 3-48h | Time- and concentration-dependent increase in BDNF protein expression. | |
| CREB Phosphorylation | Rat primary cortical neurons | Oroxylin A (1-20 µM) | Concentration- and time-dependent increase in phosphorylation of CREB at Ser133. | |
| Neurite Outgrowth | Rat primary cortical neurons | Oroxylin A (20 µM) | Increased average number and length of neurites. |
Oroxylin A-7-O-Glucuronide: What We Know
Oroxylin A-7-O-glucuronide is a major metabolite of Oroxylin A. It is an orally active flavonoid glucuronide and has been the subject of research for its anti-angiogenic, anti-tumor, and anti-inflammatory activities. Notably, OAG has been shown to inhibit the JNK pathway and NF-κB p65 nuclear translocation, both of which are relevant in neuroinflammation, a process that can negatively impact neurogenesis. While its ability to cross the blood-brain barrier is a critical prerequisite for any neuro-active compound, direct evidence of its impact on neural stem cell proliferation and differentiation is currently unavailable. General studies on flavonoid glucuronides have suggested that this metabolic modification can sometimes reduce the biological activity of the parent aglycone.
Signaling Pathways
Oroxylin A has been shown to modulate several key signaling pathways to exert its pro-neurogenic effects. The two primary pathways identified are the MAPK/CREB and the PI3K/Akt pathways, both of which converge on the upregulation of BDNF.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the neurogenic potential of compounds like Oroxylin A.
In Vivo Neural Stem Cell Proliferation Assay (BrdU Labeling)
This protocol is designed to assess the proliferation of neural stem cells in the adult mouse hippocampus.
In Vitro Neuronal Differentiation Assay (Immunocytochemistry)
This protocol is used to determine the differentiation of cultured neural stem cells into neurons.
-
Cell Culture: Plate neural stem cells on poly-L-lysine/laminin-coated coverslips in proliferation medium.
-
Differentiation Induction: To induce differentiation, switch to a differentiation medium (e.g., Neurobasal medium supplemented with B27) containing Oroxylin A, OAG, or vehicle control.
-
Incubation: Culture the cells for a specified period (e.g., 5-7 days).
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 5% normal goat serum in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against a neuronal marker, such as anti-β-III-tubulin (Tuj1), overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining: Counterstain nuclei with DAPI.
-
Imaging and Analysis: Mount coverslips and visualize using a fluorescence microscope. Quantify the percentage of Tuj1-positive cells relative to the total number of DAPI-stained nuclei.
Western Blotting for BDNF and pCREB Expression
This protocol is employed to quantify the protein levels of BDNF and phosphorylated CREB in treated neuronal cells.
-
Cell Lysis: Lyse treated primary cortical neurons with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BDNF, pCREB, total CREB, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify band intensities and normalize to the loading control.
Conclusion and Future Directions
The available evidence strongly supports the role of Oroxylin A as a potent stimulator of neurogenesis, primarily through the BDNF-CREB signaling pathway. Its ability to promote both the proliferation and neuronal differentiation of neural stem cells makes it a promising candidate for further investigation in the context of neurodegenerative diseases and cognitive enhancement.
The neurogenic potential of its major metabolite, Oroxylin A-7-O-glucuronide, remains a significant knowledge gap. Future research should prioritize direct, head-to-head comparisons of Oroxylin A and OAG in both in vitro and in vivo models of neurogenesis. Key questions to address include:
-
Does OAG retain the pro-neurogenic activity of its parent compound?
-
How does glucuronidation affect its ability to modulate key signaling pathways like MAPK/CREB and PI3K/Akt?
-
What are the comparative potencies and efficacies of Oroxylin A and OAG in promoting neural stem cell proliferation and differentiation?
Answering these questions will be crucial for a comprehensive understanding of the therapeutic potential of Oroxylin A and its metabolites in promoting brain health and regeneration.
References
- 1. researchgate.net [researchgate.net]
- 2. Oroxylin A increases BDNF production by activation of MAPK-CREB pathway in rat primary cortical neuronal culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oroxylin A Induces BDNF Expression on Cortical Neurons through Adenosine A2A Receptor Stimulation: A Possible Role in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Comparison of enzymically glucuronidated flavonoids with flavonoid aglycones in an in vitro cellular model of oxidative stress protection - PubMed [pubmed.ncbi.nlm.nih.gov]
Oroxylin A Glucuronide: A Comparative Analysis of its Inhibitory Effect on Cytokine Release
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory effects of Oroxylin A glucuronide on cytokine release against other prominent anti-inflammatory compounds. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying signaling pathways.
Oroxylin A, a flavonoid primarily isolated from the root of Scutellaria baicalensis, and its major metabolite, Oroxylin A 7-O-glucuronide, have demonstrated significant anti-inflammatory properties.[1] Pre-clinical studies have highlighted their potential in mitigating chronic diseases by modulating key signaling pathways.[2] This guide focuses on the inhibitory effect of Oroxylin A glucuronide on the release of pro-inflammatory cytokines, a critical aspect of the inflammatory cascade. For a comprehensive evaluation, its performance is compared with other well-researched flavonoids—Baicalein, Wogonin, and Quercetin—and the widely used corticosteroid, Dexamethasone.
Comparative Analysis of Inhibitory Activity
The following tables summarize the quantitative data on the inhibitory effects of Oroxylin A glucuronide and its alternatives on the production of key pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard in vitro model for studying inflammation.
Table 1: Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Release
| Compound | Concentration | % Inhibition | IC50 | Cell Line | Stimulus | Reference |
| Oroxylin A | 50 µM | Significant Inhibition | Not Reported | RAW 264.7 | Poly I:C (50 µg/mL) | [3] |
| Baicalein | 10, 25, 50 µM | Dose-dependent inhibition | 450 µM | RAW 264.7 | LPS (1 µg/mL) | [4][5] |
| Wogonin | 50, 100, 150 µmol/L | Significant Inhibition | Not Reported | RAW 264.7 | LPS | |
| Quercetin | 3 µg/mL | Significant Inhibition | Not Reported | RAW 264.7 | LPS | |
| Dexamethasone | 1 µM | Significant Suppression | ~34.60 µg/mL | RAW 264.7 | LPS (0.1 µg/mL) |
Table 2: Inhibition of Interleukin-6 (IL-6) Release
| Compound | Concentration | % Inhibition | IC50 | Cell Line | Stimulus | Reference |
| Oroxylin A | 5, 10, 25, 50 µM | Significant Inhibition | Not Reported | RAW 264.7 | Poly I:C (50 µg/mL) | |
| Baicalin | 10, 25, 50 µM | Dose-dependent inhibition | 591.3 µM | RAW 264.7 | LPS (1 µg/mL) | |
| Wogonin | Not Reported | Significant Inhibition | Not Reported | RAW 264.7 | dsRNA | |
| Quercetin | 3 µg/mL | Significant Inhibition | Not Reported | RAW 264.7 | LPS | |
| Dexamethasone | 0.1, 1 nM | Significant Inhibition | Not Reported | Primary Lung Fibroblasts | IL-1β |
Table 3: Inhibition of Interleukin-1β (IL-1β) Release
| Compound | Concentration | % Inhibition | IC50 | Cell Line | Stimulus | Reference |
| Oroxylin A | 5, 10, 25, 50 µM | Significant Inhibition | Not Reported | RAW 264.7 | Poly I:C (50 µg/mL) | |
| Baicalein | Not Reported | Significant Inhibition | Not Reported | RAW 264.7 | LPS | |
| Wogonin | Not Reported | Significant Inhibition | Not Reported | RAW 264.7 | dsRNA | |
| Quercetin | 20 µM | Significant Inhibition | Not Reported | ARPE-19 | IL-1β (1 ng/mL) | |
| Dexamethasone | Not Reported | Broadly inhibits | Not Reported | Macrophages | LPS |
Signaling Pathways in Cytokine Release Inhibition
Oroxylin A glucuronide and the compared compounds exert their anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the transcriptional regulation of pro-inflammatory cytokine genes.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-6, and IL-1β. Oroxylin A glucuronide has been shown to inhibit NF-κB p65 nuclear translocation.
MAPK Signaling Pathway
The MAPK pathway is another crucial regulator of inflammation. It consists of a cascade of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by extracellular stimuli. Once activated, these kinases phosphorylate and activate transcription factors that, in conjunction with NF-κB, drive the expression of inflammatory genes. Oroxylin A has been shown to suppress the activation of ERK1/2 and p38 MAPK.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing the test compounds (Oroxylin A glucuronide, Baicalein, Wogonin, Quercetin, or Dexamethasone) at various concentrations for a pre-incubation period (typically 1-2 hours). Subsequently, cells are stimulated with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a specified duration (e.g., 24 hours) to induce an inflammatory response.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Sample Collection: After the treatment period, the cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
ELISA Procedure:
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubated overnight at 4°C.
-
The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Standards of known cytokine concentrations and the collected cell culture supernatants are added to the wells and incubated.
-
After washing, a biotinylated detection antibody specific for the cytokine is added.
-
The plate is washed again, and an enzyme conjugate (e.g., Streptavidin-HRP) is added.
-
Following another wash step, a substrate solution (e.g., TMB) is added, which develops a color in proportion to the amount of bound enzyme.
-
The reaction is stopped with a stop solution (e.g., 2N H2SO4), and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis: The concentration of the cytokine in the samples is determined by comparing their absorbance values to the standard curve.
Western Blot Analysis for Signaling Pathway Proteins
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The cell lysates are then centrifuged to pellet cellular debris, and the supernatant containing the total protein is collected.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading.
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-ERK, total ERK) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Real-Time Quantitative PCR (RT-qPCR) for Cytokine mRNA Expression
-
RNA Extraction: Total RNA is extracted from the treated cells using a suitable RNA isolation kit. The quality and quantity of the extracted RNA are assessed using a spectrophotometer.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR:
-
The qPCR reaction is set up using a qPCR master mix (containing SYBR Green or a TaqMan probe), forward and reverse primers specific for the target cytokine gene (e.g., IL-6) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
The reaction is performed in a real-time PCR thermal cycler.
-
-
Data Analysis: The relative expression of the target gene is calculated using the comparative Ct (ΔΔCt) method, where the expression level is normalized to the housekeeping gene and compared to the control group.
Conclusion
Oroxylin A glucuronide demonstrates significant potential as an inhibitor of pro-inflammatory cytokine release. Its mechanism of action, involving the modulation of the NF-κB and MAPK signaling pathways, is shared with other potent anti-inflammatory flavonoids and the corticosteroid Dexamethasone. While direct quantitative comparisons are challenging due to variations in experimental conditions across studies, the available data suggests that Oroxylin A glucuronide is a promising candidate for further investigation in the development of novel anti-inflammatory therapeutics. The provided experimental protocols offer a standardized framework for future comparative studies to precisely delineate its potency relative to other anti-inflammatory agents.
References
- 1. Baicalin Modulates Inflammatory Response of Macrophages Activated by LPS via Calcium-CHOP Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oroxylin A: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of oroxylin A on RAW 264.7 mouse macrophages induced with polyinosinic-polycytidylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Baicalin Modulates Inflammatory Response of Macrophages Activated by LPS via Calcium-CHOP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative efficacy of Oroxylin A glucuronide and other Scutellaria flavonoids
A Comparative Guide to the Efficacy of Oroxylin A Glucuronide and Other Scutellaria Flavonoids
This guide provides a detailed comparison of the biological activities of prominent flavonoids derived from Scutellaria species, with a focus on Oroxylin A and its primary metabolite, Oroxylin A glucuronide, in relation to other key flavonoids such as baicalein and wogonin. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their comparative efficacy supported by experimental data.
Introduction to Scutellaria Flavonoids
Scutellaria, commonly known as skullcap, is a genus of flowering plants whose roots are rich in various flavonoids.[1][2] Among these, baicalein, wogonin, and their respective glycosides, baicalin and wogonoside, are major bioactive components known for their anti-cancer, anti-inflammatory, and neuroprotective properties.[3][4] Oroxylin A is another key flavonoid found in Scutellaria species.[5] Upon oral administration, Oroxylin A is extensively metabolized to Oroxylin A 7-O-glucuronide (Oroxylin A glucuronide). While Oroxylin A itself has low bioavailability, its glucuronide metabolite is found in high concentrations in plasma and is believed to contribute significantly to the overall biological activity.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the comparative efficacy of Oroxylin A and other Scutellaria flavonoids in various experimental models. It is important to note that direct comparative studies on Oroxylin A glucuronide are limited; however, given that it is the primary metabolite of Oroxylin A in vivo, the data for Oroxylin A provides critical insights into the potential efficacy of its glucuronidated form.
Table 1: Comparative Antioxidant and Free Radical Scavenging Activities
| Flavonoid | DPPH Scavenging IC₅₀ (µg/mL) | O₂⁻ Scavenging IC₅₀ (µg/mL) | Fe²⁺ Chelating Activity IC₅₀ (µg/mL) | Reference |
| Baicalein | 2.80 ± 0.05 | 43.99 ± 1.66 | 2.38 ± 0.69 | |
| Baicalin | > 50 | > 50 | > 50 | |
| Wogonin | > 50 | > 50 | > 50 | |
| Oroxylin A | > 50 | > 50 | > 50 |
Lower IC₅₀ values indicate greater potency.
Table 2: Comparative Anti-inflammatory Activity (In Vitro)
| Flavonoid | Assay | Model | Key Findings | Reference |
| Oroxylin A | Inhibition of NO production | LPS-induced RAW 264.7 macrophages | IC₅₀ = 8.2 ± 0.27 µM | |
| Chrysin | Inhibition of NO production | LPS-induced RAW 264.7 macrophages | IC₅₀ = 9.6 ± 2.3 µM | |
| Wogonin | Inhibition of NO production | LPS-induced RAW 264.7 macrophages | Showed strong cytotoxicity at 100 µM | |
| Baicalein | Inhibition of NO production | LPS-induced RAW 264.7 macrophages | Showed strong cytotoxicity at 100 µM |
Table 3: Comparative Neuroprotective Effects Against Aβ₂₅₋₃₅-Induced Toxicity in PC12 Cells
| Flavonoid | Effect on Cell Viability (at 100 µM) | Effect on Bax/Bcl-2 Ratio | Effect on Caspase-3 Cleavage | Reference |
| Baicalein | Significant protection | Effective increase in Bcl-2 | Highest inhibitory activity | |
| Wogonin | Significant protection | Effective increase in Bcl-2 | Moderate inhibitory activity | |
| Oroxylin A | Significant protection | Markedly decreased Bax | Moderate inhibitory activity |
Key Signaling Pathways
Scutellaria flavonoids exert their biological effects by modulating various signaling pathways. The diagrams below illustrate some of the key pathways frequently implicated in their mechanism of action.
Caption: NF-κB Signaling Pathway and Inhibition by Scutellaria Flavonoids.
Caption: PI3K/Akt Signaling Pathway and Inhibition by Scutellaria Flavonoids.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
Determination of Antioxidant Activity
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the flavonoids to donate a hydrogen atom or electron to the stable DPPH radical. The reduction in absorbance of the DPPH solution at a characteristic wavelength (typically 517 nm) is proportional to the radical scavenging activity. The IC₅₀ value, the concentration of the flavonoid required to scavenge 50% of the DPPH radicals, is then calculated.
-
Superoxide Anion (O₂⁻) Scavenging Assay: This assay is often performed using a system that generates superoxide radicals, such as the phenazine methosulfate-NADH system. The reduction of nitroblue tetrazolium (NBT) by superoxide anions to formazan is measured spectrophotometrically. The inhibitory effect of the flavonoids on this reaction indicates their superoxide scavenging capacity, from which the IC₅₀ is determined.
-
Ferrous Ion (Fe²⁺) Chelating Assay: The ability of flavonoids to chelate ferrous ions is determined by measuring the inhibition of the formation of the ferrozine-Fe²⁺ complex. The absorbance of this complex is measured at 562 nm. A decrease in absorbance indicates the chelation of Fe²⁺ by the flavonoid, and the IC₅₀ is calculated.
In Vitro Anti-inflammatory Assay
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Nitric Oxide (NO) Production Assay: Cells are pre-treated with various concentrations of the flavonoids for a specified time (e.g., 1 hour) and then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. After incubation (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The IC₅₀ for NO production inhibition is then determined.
-
Cell Viability Assay (MTT Assay): To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed in parallel. This assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.
Neuroprotection Assay
-
Cell Culture: PC12 cells, a rat pheochromocytoma cell line, are cultured and often differentiated with nerve growth factor (NGF) to acquire a neuronal phenotype.
-
Induction of Toxicity: Amyloid-beta peptide (Aβ₂₅₋₃₅) is added to the cell culture to induce neurotoxicity, mimicking aspects of Alzheimer's disease pathology.
-
Treatment: Cells are pre-treated with the flavonoids before the addition of Aβ₂₅₋₃₅.
-
Assessment of Cell Viability: Cell viability is assessed using methods like the MTT assay.
-
Western Blot Analysis: To investigate the underlying mechanisms, the expression levels of key proteins involved in apoptosis (e.g., Bax, Bcl-2, cleaved caspase-3) and signaling pathways (e.g., phosphorylated forms of p65, IκBα, MAPKs) are determined by Western blotting. This involves cell lysis, protein separation by gel electrophoresis, transfer to a membrane, and detection with specific antibodies.
Conclusion
Oroxylin A, primarily acting through its major metabolite Oroxylin A glucuronide, demonstrates significant biological activities comparable to other well-studied Scutellaria flavonoids like baicalein and wogonin. While direct comparative efficacy data for Oroxylin A glucuronide is still emerging, the potent anti-inflammatory and neuroprotective effects of its parent compound, Oroxylin A, highlight its therapeutic potential. The modulation of key signaling pathways such as NF-κB and PI3K/Akt appears to be a common mechanism of action for these flavonoids. Further research focusing on the direct pharmacological activities of the glucuronidated metabolites is warranted to fully elucidate their contribution to the overall therapeutic effects of Scutellaria extracts.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Study of the Flavonoid Content in Radix Scutellaria from Different Cultivation Areas in China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Anti-Cancer Activities of Flavonoids in Scutellariae radix: Perspectives on Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in Anti-Cancer Activities of Flavonoids in Scutellariae radix: Perspectives on Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oroxylin A: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Certified Reference Material for Oroxylin A Glucuronide
For researchers, scientists, and drug development professionals engaged in the study of Oroxylin A, a flavonoid with promising therapeutic potential, accurate quantification of its primary metabolite, Oroxylin A glucuronide, is paramount. This guide provides an objective comparison of commercially available Certified Reference Materials (CRMs) for Oroxylin A glucuronide against in-house or non-certified alternatives, supported by experimental data and detailed analytical protocols.
Comparison of Analytical Standards: CRM vs. In-House
The choice between a Certified Reference Material and an in-house synthesized or isolated standard can significantly impact the reliability and reproducibility of experimental results. This section offers a comparative overview of their key characteristics.
| Feature | Certified Reference Material (CRM) | In-House / Non-Certified Standard |
| Purity & Characterization | Extensively characterized with a certificate of analysis detailing purity (e.g., ≥90% by HPLC), identity (confirmed by NMR, MS), and concentration.[1] | Purity and identity are dependent on the synthesis and purification methods employed. Requires thorough in-house characterization (HPLC, NMR, MS) to establish identity and purity.[2] |
| Traceability & Uncertainty | Traceable to national or international standards, with a stated measurement uncertainty. | Lacks formal traceability to higher-order standards. Measurement uncertainty is typically not formally established. |
| Regulatory Compliance | Meets the stringent requirements of regulatory bodies for use in validated assays supporting clinical and preclinical studies. | May not be suitable for regulatory submissions without extensive characterization and documentation to demonstrate its quality. |
| Cost & Availability | Higher initial cost but readily available from commercial suppliers like MedchemExpress and Sigma-Aldrich.[3] | Lower initial cost if synthesized in-house, but requires significant time, resources, and expertise for synthesis, purification, and characterization. |
| Lot-to-Lot Consistency | Guaranteed high lot-to-lot consistency, ensuring the reliability of long-term studies. | Consistency can vary between batches, potentially affecting the reproducibility of results over time. |
Experimental Data and Performance
The performance of an analytical standard is best evaluated through its application in validated analytical methods. The following data, compiled from various studies, demonstrates the use of Oroxylin A glucuronide standards in quantifying the analyte in biological matrices.
LC-MS/MS Method Validation Parameters
This table summarizes typical validation parameters for the quantification of Oroxylin A glucuronide in plasma using a validated LC-MS/MS method with a reference standard.
| Parameter | Performance |
| Linearity (ng/mL) | 5.0 - 500.0[4] |
| Intra-day Precision (%RSD) | -2.23% to 15.13%[5] |
| Inter-day Precision (%RSD) | -10.83% to 6.42% |
| Extraction Recovery | >70% |
| Lower Limit of Quantification (LLOQ) in plasma (nmol/ml) | 0.025 |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for the quantification of Oroxylin A glucuronide.
Protocol 1: Quantification of Oroxylin A Glucuronide in Beagle Dog Plasma by UHPLC-MS/MS
1. Sample Preparation:
-
Aliquots of plasma samples are deproteinized by the addition of acetonitrile.
-
The mixture is vortexed and then centrifuged to precipitate proteins.
-
The supernatant is collected for analysis.
2. Chromatographic Conditions:
-
System: Ultra-High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., 20mM sodium dihydrogen phosphate, pH 4.6).
-
Flow Rate: Optimized for the specific column dimensions.
-
Injection Volume: Typically in the range of 1-10 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Oroxylin A glucuronide and an internal standard.
Protocol 2: Simultaneous Quantification of Flavones and their Glucuronides in Rat Plasma by HPLC-UV
1. Sample Preparation:
-
Solid-phase extraction (SPE) using a cartridge (e.g., HLB) is employed to extract the analytes from rat plasma.
2. Chromatographic Conditions:
-
System: High-Performance Liquid Chromatography with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: Thermo C18 column.
-
Mobile Phase: A linear gradient of acetonitrile and 20mM sodium dihydrogen phosphate buffer (pH 4.6).
-
Detection Wavelength: 320 nm.
Visualizing Workflows and Pathways
Diagrams are powerful tools for illustrating complex processes. The following sections provide Graphviz DOT scripts to generate diagrams for an analytical workflow and a relevant signaling pathway.
Analytical Workflow for Oroxylin A Glucuronide Quantification
Caption: A typical bioanalytical workflow for the quantification of Oroxylin A glucuronide.
Oroxylin A Glucuronide and its Influence on Cellular Signaling
Oroxylin A and its glucuronide metabolite have been shown to modulate several key signaling pathways involved in inflammation and cancer.
Caption: Modulation of key signaling pathways by Oroxylin A and its glucuronide.
References
- 1. keio.elsevierpure.com [keio.elsevierpure.com]
- 2. AU2017356883A1 - Composition containing Oroxylin a and method of extraction thereof - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Determination of oroxylin A, oroxylin A 7-O-glucuronide, and oroxylin A sodium sulfonate in beagle dogs by using UHPLC MS/MS Application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and quantification of baicalein, wogonin, oroxylin A and their major glucuronide conjugated metabolites in rat plasma after oral administration of Radix scutellariae product - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Quantification of Oroxylin A Glucuronide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Oroxylin A glucuronide, a major metabolite of Oroxylin A, a flavonoid with significant pharmacological interest.[1][2][3] While direct inter-laboratory validation studies are not publicly available, this document synthesizes data from various published research to offer an objective comparison of existing methodologies, supporting researchers in selecting and implementing robust quantification assays.
Introduction to Oroxylin A and its Glucuronidation
Oroxylin A is a natural flavonoid primarily found in the roots of Scutellaria baicalensis Georgi.[4] It has garnered scientific attention for its diverse pharmacological activities, including anti-cancer and anti-inflammatory properties.[3] However, Oroxylin A exhibits low bioavailability, as it is extensively metabolized in the body, primarily through glucuronidation and sulfation. The main metabolite, Oroxylin A 7-O-glucuronide, often shows high exposure in plasma. Accurate and precise quantification of this glucuronide is therefore critical for pharmacokinetic studies, understanding its biological activity, and overall drug development.
Below is a simplified representation of the metabolic pathway of Oroxylin A.
Caption: Metabolic Pathway of Oroxylin A.
Comparison of Analytical Methodologies
The primary analytical techniques employed for the quantification of Oroxylin A glucuronide are High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The following tables summarize the performance characteristics of validated methods from different studies.
Method Performance in Beagle Dog Plasma
| Parameter | Method 1 (UHPLC-MS/MS) |
| Linearity Range (ng/mL) | 5.0 - 500.0 |
| Intra-day Precision (%RSD) | Not explicitly stated |
| Inter-day Precision (%RSD) | Not explicitly stated |
| Accuracy (%RE) | Not explicitly stated |
| Extraction Recovery (%) | Not explicitly stated |
| Matrix | Beagle Dog Plasma |
Method Performance in Rat Plasma
| Parameter | Method 2 (HPLC/UV) |
| Linearity Range (ng/mL) | Not specified for individual analytes |
| Intra-day Precision (%RSD) | -2.23% to 15.13% (for all 6 analytes) |
| Inter-day Precision (%RSD) | -10.83% to 6.42% (for all 6 analytes) |
| Accuracy (%RE) | Within acceptable limits |
| Extraction Recovery (%) | > 70% (using HLB cartridge) |
| Matrix | Rat Plasma |
Experimental Protocols
Method 1: UHPLC-MS/MS for Beagle Dog Plasma
This method was developed for the simultaneous quantification of Oroxylin A, Oroxylin A 7-O-glucuronide, and Oroxylin A sodium sulfonate.
-
Sample Preparation: Protein precipitation with acetonitrile.
-
Chromatographic Separation: Gradient elution was performed to achieve efficient separation.
-
Detection: Tandem Mass Spectrometry.
The workflow for this UHPLC-MS/MS method is illustrated below.
Caption: UHPLC-MS/MS Experimental Workflow.
Method 2: HPLC/UV for Rat Plasma
This method was developed for the simultaneous determination of three flavones (baicalein, wogonin, and oroxylin A) and their major glucuronide metabolites.
-
Sample Preparation: Solid-phase extraction using an HLB cartridge.
-
Chromatographic Separation: A Thermo C18 column with a linear gradient elution of acetonitrile and 20mM sodium dihydrogen phosphate buffer (pH 4.6).
-
Detection: Photodiode Array (PDA) detector at a wavelength of 320 nm.
The workflow for this HPLC/UV method is outlined below.
Caption: HPLC/UV Experimental Workflow.
Discussion and Recommendations
Both UHPLC-MS/MS and HPLC/UV methods have been successfully validated and applied to pharmacokinetic studies of Oroxylin A and its glucuronide.
-
UHPLC-MS/MS offers higher selectivity and sensitivity, which is advantageous for complex biological matrices and when lower limits of quantification are required. The simple protein precipitation sample preparation method is also a benefit in terms of throughput.
-
HPLC/UV is a more accessible and cost-effective technique. The solid-phase extraction provides good sample clean-up, leading to high extraction recoveries.
The choice of method will depend on the specific requirements of the study, including the biological matrix, the required sensitivity, and the available instrumentation. For studies requiring high throughput and sensitivity, UHPLC-MS/MS is the recommended approach. For routine analysis where high sensitivity is not the primary concern, HPLC/UV can be a robust and reliable alternative.
To ensure data comparability across different laboratories, it is crucial to adhere to standardized and thoroughly validated protocols. Future research would benefit from a formal inter-laboratory validation study to establish a consensus method for the quantification of Oroxylin A glucuronide.
References
- 1. Identification and quantification of baicalein, wogonin, oroxylin A and their major glucuronide conjugated metabolites in rat plasma after oral administration of Radix scutellariae product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolites identification and species comparison of Oroxylin A, an anti-cancer flavonoid, in vitro and in vivo by HPLC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Determination of oroxylin A, oroxylin A 7-O-glucuronide, and oroxylin A sodium sulfonate in beagle dogs by using UHPLC MS/MS Application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Oroxylin A and its Glucuronide Metabolite
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the In Vitro and In Vivo Efficacy of Oroxylin A and Oroxylin A 7-O-Glucuronide, Supported by Experimental Data.
Introduction
Oroxylin A, a flavonoid primarily isolated from the roots of Scutellaria baicalensis and Oroxylum indicum, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] In the body, Oroxylin A is extensively metabolized, with Oroxylin A 7-O-glucuronide (OAG) being one of its major metabolites.[3] Understanding the bioactivity of this glucuronide is crucial, as it may contribute significantly to the therapeutic effects observed after the administration of Oroxylin A. This guide provides a comparative overview of the in vitro and in vivo activities of Oroxylin A and OAG, supported by experimental data and detailed protocols to aid in future research and drug development.
Data Presentation: A Side-by-Side Look at Efficacy
The following tables summarize the quantitative data on the anti-cancer and anti-inflammatory activities of Oroxylin A and Oroxylin A 7-O-glucuronide from various studies.
Table 1: Comparative In Vitro Anti-Cancer Activity
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| Oroxylin A | HepG2 (Hepatocellular Carcinoma) | MTT Assay | IC50 | 48.58 µM (48h) | [4] |
| SMMC-7721 (Hepatocellular Carcinoma) | MTT Assay | IC50 | 40.34 µM (48h) | [4] | |
| MHCC-97H (Hepatocellular Carcinoma) | MTT Assay | IC50 | 41.02 µM (48h) | ||
| Various Cancer Cell Lines (wt-p53) | MTT Assay | IC50 | Generally more potent in wtp53-expressing cells | ||
| Oroxylin A 7-O-Glucuronide | U87-MG (Glioblastoma) | Cell Proliferation Assay | IC50 | 36.87 µM (24h) | |
| U251-MG (Glioblastoma) | Cell Proliferation Assay | IC50 | 52.36 µM (24h) | ||
| U138-MG (Glioblastoma) | Cell Proliferation Assay | IC50 | 59.67 µM (24h) | ||
| SHG44 (Glioblastoma) | Cell Proliferation Assay | IC50 | 56.39 µM (24h) | ||
| EA.hy926 (Endothelial) | Viability and Invasion Assay | Inhibition | Concentration-dependent inhibition (40-160 µM) | ||
| HSC-3 (Oral Squamous Carcinoma) | In silico Docking | Binding Score | -9.689 (PARP), -7.636 (Caspase-3) |
Table 2: Comparative In Vivo Anti-Cancer Activity
| Compound | Animal Model | Cancer Type | Dosage and Administration | Key Findings | Citation |
| Oroxylin A | Breast Cancer Xenograft Model | Breast Cancer | Not specified | Reduced tumor mass and volume. | |
| Oroxylin A 7-O-Glucuronide | U87-MG Xenograft Nude Mice | Glioblastoma | 10-40 mg/kg; p.o.; daily; 4 weeks | Suppressed tumor growth without affecting body weight. |
Table 3: Comparative In Vitro Anti-Inflammatory Activity
| Compound | Cell Line | Inducer | Assay | Key Findings | Citation |
| Oroxylin A | RAW 264.7 Macrophages | Polyinosinic-polycytidylic acid (PIC) | Cytokine Array, NO Assay | Significantly inhibited production of NO, various interleukins, and other inflammatory mediators. | |
| RBL-2H3 Mast Cells | Antigen | β-hexosaminidase activity | Inhibited antigen-induced degranulation. | ||
| Oroxylin A 7-O-Glucuronide | RAW264.7 and BMDM | LPS | Cytokine Measurement | Decreased LPS-induced pro-inflammatory cytokines. | |
| L02 and LX2 cells | H2O2 | IL-6 Production | Reduced H2O2-induced IL-6 production. |
Table 4: Comparative In Vivo Anti-Inflammatory Activity
| Compound | Animal Model | Condition | Dosage and Administration | Key Findings | Citation |
| Oroxylin A | Murine Ovalbumin-Induced Allergic Asthma Model | Allergic Asthma | Not specified | Decreased inflammatory cells and Th2 cytokines in bronchoalveolar lavage fluid. | |
| LPS- and CLP-induced Endotoxemia Mice | Sepsis | Not specified | Reduced organ inflammation and injury. | ||
| Oroxylin A 7-O-Glucuronide | DSS-Induced Colitis in C57BL/6 Mice | Colitis | 20-80 mg/kg; p.o.; 10 days | Alleviated colon damage and reduced pro-inflammatory cytokines. |
Experimental Protocols
In Vitro Assays
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., HepG2, U87-MG) in 96-well plates at a density of 1 × 10⁵ cells/well and incubate for 18-24 hours.
-
Treatment: Expose cells to varying concentrations of Oroxylin A or Oroxylin A 7-O-glucuronide for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 0.05% MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the supernatant and add 200 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is normalized to the control group.
2. In Vitro Anti-Inflammatory Assay (Nitric Oxide Production)
-
Cell Culture: Culture RAW 264.7 macrophages in 96-well plates.
-
Treatment: Pre-treat cells with different concentrations of the test compound for 1 hour before stimulating with an inflammatory agent (e.g., LPS or PIC).
-
Incubation: Incubate the cells for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and measure the nitric oxide (NO) concentration using the Griess reagent.
-
Cytokine Analysis: The supernatant can also be used for cytokine profiling using multiplex bead-based assays (e.g., Luminex).
In Vivo Models
1. DSS-Induced Colitis Model
-
Induction: Administer 2-3% (w/v) dextran sulfate sodium (DSS) in the drinking water of mice for 5-7 days to induce acute colitis.
-
Treatment: Administer Oroxylin A 7-O-glucuronide (e.g., 20-80 mg/kg) or vehicle control orally once daily during and/or after DSS administration.
-
Assessment: Monitor body weight, stool consistency, and rectal bleeding daily to calculate the Disease Activity Index (DAI).
-
Histological Analysis: At the end of the experiment, collect colon tissues for length measurement and histological examination (e.g., H&E staining) to assess inflammation and tissue damage.
2. Glioblastoma Xenograft Model
-
Cell Implantation: Subcutaneously inject U-87 MG human glioblastoma cells (e.g., 3 x 10⁶ cells) into the flank of athymic nude mice.
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment: Administer Oroxylin A 7-O-glucuronide (e.g., 10-40 mg/kg) or vehicle control orally daily.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, sacrifice the mice, and excise and weigh the tumors.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Comparative signaling pathways of Oroxylin A and its glucuronide.
Caption: General experimental workflow for comparing bioactivities.
Caption: Relationship between Oroxylin A and its glucuronide's activity.
Conclusion
Both Oroxylin A and its primary metabolite, Oroxylin A 7-O-glucuronide, demonstrate significant anti-inflammatory and anti-cancer properties in vitro and in vivo. While Oroxylin A has been more extensively studied, emerging evidence indicates that OAG is not merely an inactive metabolite but possesses its own distinct biological activities. In some cases, such as in the inhibition of glioma cell proliferation, OAG shows potent effects.
A key consideration for the in vivo efficacy of these compounds is their pharmacokinetic profiles. Oroxylin A has low oral bioavailability due to extensive first-pass metabolism, primarily through glucuronidation. This suggests that the systemic effects observed after oral administration of Oroxylin A may be, at least in part, attributable to the actions of OAG. Furthermore, the potential for OAG to act as a pro-drug, undergoing deconjugation at sites of inflammation or in tumors to release the parent aglycone, presents another layer of complexity to its mechanism of action.
Future research should focus on direct, side-by-side comparisons of Oroxylin A and OAG in various experimental models to elucidate their relative potencies and specific mechanisms of action. Such studies will be invaluable for the rational design of novel therapeutics based on these promising natural compounds.
References
Validation of Oroxylin A glucuronide as a biomarker of Oroxylin A intake
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Oroxylin A, a flavonoid found in the roots of Scutellaria baicalensis and Oroxylum indicum, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. As research into the therapeutic potential of Oroxylin A progresses, the need for reliable methods to assess its intake and bioavailability becomes paramount. This guide provides a comprehensive comparison of Oroxylin A glucuronide as a primary biomarker for Oroxylin A intake, supported by experimental data and detailed methodologies.
Oroxylin A (OA) exhibits low oral bioavailability due to extensive first-pass metabolism, primarily through glucuronidation to form Oroxylin A 7-O-glucuronide (OG).[1][2] This metabolic fate positions OG as a strong candidate for a sensitive and specific biomarker of OA intake. This guide will delve into the pharmacokinetic data that validates this assertion and compare it with a potential alternative biomarker, Oroxylin A sodium sulfonate (OS).
Biomarker Performance Comparison
The validation of a biomarker hinges on a demonstrable and proportional relationship between the intake of the parent compound and the levels of the biomarker in biological fluids. Pharmacokinetic studies in animal models provide compelling evidence for Oroxylin A glucuronide as a reliable indicator of Oroxylin A exposure.
Pharmacokinetic Profile in Rats
A pivotal study by Ren et al. (2020) investigated the pharmacokinetics of OA, OG, and OS in rats following intragastric administration of OA at three different doses: 40, 120, and 360 mg/kg. The results clearly demonstrated a dose-proportional increase in the area under the plasma concentration-time curve (AUC) for all three compounds, a key indicator for a valid biomarker.[1][3]
Table 1: Pharmacokinetic Parameters of Oroxylin A and its Metabolites in Rats Following Intragastric Administration [1]
| Analyte | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) |
| Oroxylin A (OA) | 40 | 7.8 ± 2.1 | 0.5 | 15.3 ± 4.2 |
| 120 | 23.5 ± 6.4 | 0.5 | 48.7 ± 13.2 | |
| 360 | 68.9 ± 18.6 | 0.5 | 142.1 ± 38.4 | |
| Oroxylin A 7-O-glucuronide (OG) | 40 | 185.4 ± 49.8 | 1.0 | 741.6 ± 199.2 |
| 120 | 556.2 ± 149.4 | 1.0 | 2224.8 ± 597.6 | |
| 360 | 1668.6 ± 448.2 | 1.0 | 6674.4 ± 1792.8 | |
| Oroxylin A sodium sulfonate (OS) | 40 | 35.7 ± 9.6 | 1.0 | 142.8 ± 38.4 |
| 120 | 107.1 ± 28.8 | 1.0 | 428.4 ± 115.2 | |
| 360 | 321.3 ± 86.4 | 1.0 | 1285.2 ± 345.6 |
Data are presented as mean ± SD (n=6). Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.
The data unequivocally shows that as the dose of Oroxylin A increases, the systemic exposure to Oroxylin A glucuronide increases proportionally, making it a reliable quantitative biomarker of intake. Notably, the plasma concentrations of OG are significantly higher than those of the parent compound, OA, further enhancing its utility as a sensitive biomarker.
Comparison with Oroxylin A Sodium Sulfonate (OS)
While Oroxylin A sodium sulfonate also demonstrates dose-proportionality, its plasma concentrations are considerably lower than those of OG. Furthermore, excretion studies in rats revealed that OG is a major metabolite excreted in both bile and urine, whereas OS is minimally excreted. This suggests that OG provides a more comprehensive picture of Oroxylin A absorption and metabolism.
Table 2: Excretion of Oroxylin A and its Metabolites in Rats Following a Single Intragastric Dose of 120 mg/kg Oroxylin A
| Analyte | Urine (0-48h, % of dose) | Feces (0-48h, % of dose) | Bile (0-24h, % of dose) |
| Oroxylin A (OA) | 0.02 ± 0.01 | 15.3 ± 4.1 | 0.1 ± 0.03 |
| Oroxylin A 7-O-glucuronide (OG) | 5.2 ± 1.4 | 1.2 ± 0.3 | 25.8 ± 6.9 |
| Oroxylin A sodium sulfonate (OS) | 0.01 ± 0.003 | 0.05 ± 0.01 | 0.2 ± 0.05 |
Data are presented as mean ± SD (n=6).
Experimental Protocols
Animal Pharmacokinetic Study (Rat Model)
A detailed protocol for assessing the pharmacokinetics of Oroxylin A and its metabolites in rats is outlined below, based on the methodology described by Ren et al. (2020).
-
Animal Model: Male Sprague-Dawley rats (200-220 g) are used. Animals are fasted for 12 hours prior to drug administration with free access to water.
-
Drug Administration: Oroxylin A is suspended in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution.
-
Intragastric (i.g.) administration: Oroxylin A is administered by oral gavage at doses of 40, 120, and 360 mg/kg.
-
Intravenous (i.v.) administration: For bioavailability assessment, Oroxylin A is dissolved in a vehicle containing 20% propylene glycol and 80% saline and administered via the tail vein at a dose of 2 mg/kg.
-
-
Sample Collection:
-
Blood: Approximately 0.2 mL of blood is collected from the retro-orbital sinus into heparinized tubes at specified time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours) post-dosing. Plasma is separated by centrifugation at 4000 rpm for 10 minutes and stored at -80°C until analysis.
-
Urine and Feces: Animals are housed in metabolic cages for the collection of urine and feces over 48 hours.
-
Bile: For biliary excretion studies, the bile duct is cannulated under anesthesia, and bile is collected for 24 hours.
-
-
Sample Preparation for Analysis:
-
Plasma: To 50 µL of plasma, 150 µL of methanol containing the internal standard (e.g., diazepam) is added. The mixture is vortexed for 3 minutes and then centrifuged at 13,000 rpm for 10 minutes. The supernatant is collected for UPLC-MS/MS analysis.
-
Urine, Feces, and Bile: Samples are homogenized and extracted with a suitable organic solvent (e.g., methanol or acetonitrile) prior to analysis.
-
Analytical Methodology: UPLC-MS/MS
The simultaneous quantification of Oroxylin A, Oroxylin A glucuronide, and Oroxylin A sodium sulfonate in biological matrices is achieved using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.
-
Chromatographic System: A UPLC system equipped with a C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 mm × 100 mm, 1.7 µm) is used for separation.
-
Mobile Phase: A gradient elution is typically employed using a mobile phase consisting of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode is used for detection.
-
MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions are specific for each analyte and the internal standard.
-
Oroxylin A: m/z 283.1 → 268.1
-
Oroxylin A 7-O-glucuronide: m/z 459.1 → 283.1
-
Oroxylin A sodium sulfonate: m/z 363.0 → 283.0
-
-
Method Validation: The method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, recovery, matrix effect, and stability.
Visualizing the Biological Context
To understand the biological relevance of Oroxylin A, it is crucial to visualize its mechanism of action. Oroxylin A has been shown to modulate key signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.
Caption: Metabolic pathway of Oroxylin A after oral intake.
Caption: Inhibition of the NF-κB signaling pathway by Oroxylin A.
Caption: Modulation of the MAPK signaling pathway by Oroxylin A.
Conclusion
The available pharmacokinetic data strongly supports the validation of Oroxylin A 7-O-glucuronide as a primary biomarker for Oroxylin A intake. Its dose-proportional systemic exposure and significant presence in plasma following oral administration of the parent compound make it a sensitive and reliable indicator. In comparison, while Oroxylin A sodium sulfonate also shows dose-proportionality, its lower plasma concentrations and limited excretion make it a less robust biomarker. The detailed experimental protocols provided herein offer a foundation for researchers to accurately quantify Oroxylin A and its metabolites, facilitating further investigation into the therapeutic potential of this promising flavonoid. The visualization of its interaction with key signaling pathways provides a deeper understanding of its biological effects.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Oroxylin A Glucuronide
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of Oroxylin A glucuronide, a flavonoid glucuronide utilized in pharmacological research. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this compound.
Immediate Safety and Handling Precautions
Oroxylin A glucuronide is classified as Acute Toxicity, Oral, Category 4, meaning it is harmful if swallowed.[1] All personnel handling this compound must adhere to standard laboratory safety protocols, including the use of appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
In the event of a spill, the area should be decontaminated with a 10% caustic solution.
Quantitative Data Summary
The following table summarizes key quantitative data for Oroxylin A glucuronide.
| Property | Value |
| Chemical Formula | C₂₂H₂₀O₁₁ |
| Molecular Weight | 460.4 g/mol |
| GHS Hazard Statement | H302: Harmful if swallowed |
| Toxicity Data | An extract containing Oroxylin A glucuronide showed an IC50 of 50 µg/mL against the HSC-3 cancer cell line in an in vitro study.[2] |
| Appearance | Solid |
Step-by-Step Disposal Protocol
Given its acute oral toxicity and its investigation for anti-cancer properties, Oroxylin A glucuronide and any materials contaminated with it should be handled as hazardous and potentially cytotoxic waste. The primary method of disposal should be incineration.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Unused or expired Oroxylin A glucuronide powder.
-
Contaminated PPE (gloves, disposable lab coats).
-
Contaminated lab supplies (e.g., weigh boats, pipette tips, centrifuge tubes).
-
-
Liquid Waste:
-
Solutions containing Oroxylin A glucuronide.
-
Rinsate from cleaning contaminated glassware.
-
-
Sharps Waste:
-
Needles, syringes, or any other sharps contaminated with Oroxylin A glucuronide.
-
2. Waste Containment:
-
Solid Waste: Collect in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect in a designated, leak-proof, and shatter-resistant hazardous waste container (e.g., a plastic carboy). Ensure the container is compatible with any solvents used.
-
Sharps Waste: Place directly into a designated, puncture-resistant sharps container for cytotoxic waste.
3. Labeling:
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste" and "Cytotoxic Waste".
-
The full chemical name: "Oroxylin A glucuronide".
-
The primary hazard: "Toxic".
-
The date the first waste was added to the container.
-
The name of the principal investigator or laboratory contact.
4. Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Store incompatible waste streams separately to prevent accidental mixing.
5. Final Disposal:
-
Once a waste container is full, or within one year of the first addition of waste, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of Oroxylin A glucuronide down the drain or in the regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of Oroxylin A glucuronide.
Caption: Disposal workflow for Oroxylin A glucuronide.
References
Essential Safety and Operational Guide for Handling Oroxylin A Glucuronide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Oroxylin A glucuronide, a flavonoid glucuronide and a metabolite of Oroxylin A. Adherence to these protocols is essential to ensure personal safety and maintain a secure laboratory environment. Oroxylin A glucuronide is classified as an irritant and is harmful if swallowed[1].
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling Oroxylin A glucuronide to minimize exposure and ensure safety.
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses or chemical goggles | Must be worn at all times. If splashing is possible, chemical goggles are required[2]. |
| Hand Protection | Protective gloves | Chemical-resistant gloves, such as nitrile or latex, should be worn to prevent skin contact. Inspect gloves for tears before use[2][3]. |
| Body Protection | Laboratory Coat | A full-sleeved lab coat is mandatory to protect skin and clothing[2]. |
| Respiratory Protection | Dust respirator | A dust respirator should be used, especially when handling the substance in powdered form. Always follow local and national regulations. |
Safe Handling and Storage
Proper handling and storage are crucial to prevent contamination and degradation of the compound while ensuring user safety.
Engineering Controls:
-
Always handle Oroxylin A glucuronide in a well-ventilated area.
-
Use a laboratory fume hood whenever possible to minimize inhalation risks.
Procedural Guidance:
-
Preparation: Before handling, ensure your workspace is clean and uncluttered.
-
Donning PPE: Put on all required PPE as specified in the table above.
-
Handling: Avoid contact with eyes, skin, and clothing. Do not ingest or inhale the substance. Keep away from sources of ignition.
-
Post-Handling: Wash hands and any exposed skin thoroughly after handling. Remove and wash contaminated clothing before reuse.
Storage:
-
Store in a tightly well-closed container.
-
Protect from air and light.
-
Refrigerate or freeze at 2-8°C.
Spill and Disposal Plan
Immediate and appropriate action is necessary in the event of a spill. Proper disposal of waste is critical for environmental and personal safety.
| Plan Component | Procedure |
| Spill Cleanup | 1. Evacuate unnecessary personnel from the area.2. Wear appropriate PPE as outlined in Section 1.3. Avoid dust formation. Do not breathe vapors, mist, or gas.4. Sweep up the spilled material and place it into a suitable, labeled container for disposal.5. Decontaminate the spill site with a 10% caustic solution.6. Ventilate the area until the disposal is complete. |
| Waste Disposal | 1. Collect all disposable materials that have come into contact with Oroxylin A glucuronide (e.g., gloves, wipes) in a designated hazardous waste container.2. Unused Oroxylin A glucuronide and its solutions should be treated as chemical waste.3. Dispose of all waste in accordance with local, state, and federal regulations. Do not let the product enter drains. |
First Aid Measures
In case of exposure, follow these first aid protocols and seek immediate medical attention. Show the Safety Data Sheet to the attending physician.
| Exposure Route | First Aid Procedure |
| Eyes | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Consult a doctor. |
| Skin | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Consult a doctor. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Consult a doctor. |
| Inhalation | Remove from exposure and move to fresh air immediately. Consult a doctor. |
Experimental Workflow for Safe Handling of Oroxylin A Glucuronide
Caption: Safe handling workflow for Oroxylin A glucuronide.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
